The Strategic Utility of 6-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride in Modern Drug Discovery
Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic replacement of traditional heterocycles with conformationally restrict...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often relies on the strategic replacement of traditional heterocycles with conformationally restricted bioisosteres[1]. 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride has emerged as a highly privileged building block, functioning primarily as a rigidified surrogate for morpholine and piperidine rings[2]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its use in scaffold hopping, and self-validating experimental protocols for its incorporation into complex therapeutic agents.
Structural and Physicochemical Profiling
The 6-oxa-3-azabicyclo[3.2.1]octane framework features a bicyclic [3.2.1] system containing both an oxygen and a nitrogen heteroatom. Utilizing the hydrochloride salt form of this amine is a deliberate choice in synthetic workflows; it prevents the volatility and oxidative degradation commonly associated with low-molecular-weight free amines, ensuring long-term bench stability and precise stoichiometric handling[3].
The quantitative physicochemical properties of the commercially available hydrochloride salt are summarized below:
Morpholine is a ubiquitous motif in approved drugs, utilized to improve aqueous solubility and establish critical hydrogen-bonding interactions. However, unhindered morpholines frequently suffer from severe metabolic liabilities, particularly cytochrome P450-mediated oxidation at the α-carbon, which leads to ring-opening and rapid systemic clearance[7].
Replacing a standard morpholine ring with the 6-oxa-3-azabicyclo[3.2.1]octane system provides three distinct mechanistic advantages:
Minimization of Entropic Penalty: Standard saturated heterocycles undergo continuous chair-to-boat conformational flipping. The methylene bridge in the 3.2.1 system locks the ring into a rigid, pre-organized 3D geometry. This rigidity minimizes the loss of conformational entropy upon binding to the target receptor, frequently resulting in enhanced binding affinity[1].
Enhanced Metabolic Shielding: The increased sp³ character and the steric bulk introduced by the bicyclic framework physically shield the adjacent C-H bonds from the active sites of CYP450 enzymes. This structural hindrance significantly reduces oxidative liability, thereby extending the compound's pharmacokinetic half-life[7].
Novel Exit Vectors: The spatial trajectory of substituents attached to the nitrogen atom in a bridged system differs drastically from that of a flat morpholine ring. These altered exit vectors allow the molecule to access deep, narrow protein binding pockets, a property heavily exploited in the synthesis of advanced immunomodulators, such as Cbl-b inhibitors[8].
To successfully incorporate 6-oxa-3-azabicyclo[3.2.1]octane into a drug scaffold, synthetic chemists must overcome the inherent steric hindrance of the bridged system. The following self-validating protocol details the N-arylation of the bicyclic scaffold via a Palladium-Catalyzed Buchwald-Hartwig Amination.
Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.2 equiv), and sodium tert-butoxide (NaOtBu, 2.5 equiv).
Causality: The stoichiometric excess of NaOtBu is critical. Exactly 1.0 equivalent is consumed immediately to neutralize the stable HCl salt[3], liberating the nucleophilic free amine in situ. The remaining 1.5 equivalents act as the necessary stoichiometric base for the catalytic cycle, deprotonating the palladium-amine intermediate prior to reductive elimination.
Step 2: Catalyst and Ligand Loading
Action: Add Pd₂(dba)₃ (0.05 equiv) and RuPhos (0.10 equiv) to the reaction vessel.
Causality: The 3.2.1 bicyclic system is highly sterically demanding. A bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos is strictly required to accelerate the oxidative addition of the aryl halide and force the challenging reductive elimination step, preventing the catalyst from resting in inactive states.
Step 3: Solvent Addition and Deoxygenation
Action: Add anhydrous toluene to achieve a 0.2 M concentration. Degas the mixture via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes.
Causality: The active Pd(0) species and the electron-rich phosphine ligand are highly susceptible to oxidation by atmospheric O₂. Rigorous deoxygenation ensures the longevity of the catalyst and prevents the formation of unreactive Pd(II) oxides[6].
Step 4: Thermal Activation
Action: Seal the flask and heat the mixture to 100 °C for 12–18 hours in an oil bath.
Causality: The steric bulk of the bridged amine raises the activation energy barrier for C-N bond formation. Elevated thermal energy is required to drive the catalytic cycle to completion.
Step 5: Workup and Isolation
Action: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Causality: Celite filtration effectively removes insoluble inorganic salts (NaCl, unreacted NaOtBu) and precipitated palladium black, preventing streaking and degradation during chromatographic purification.
Functionalization Workflow Visualization
Workflow for the chemical functionalization of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold.
The 6-Oxa-3-azabicyclo[3.2.1]octane Scaffold: A Constrained Morpholine Bioisostere for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Three-Dimensionality in Drug Design In the landscape of contemporary drug discovery, the exploratio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount. The drive to develop drug candidates with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to move beyond flat, aromatic systems towards more three-dimensional, sp³-rich molecular architectures. Bridged bicyclic systems, in particular, have garnered significant attention as they offer a rigid framework that can precisely orient functional groups in three-dimensional space, enhancing interactions with biological targets.[1]
This guide focuses on the 6-oxa-3-azabicyclo[3.2.1]octane scaffold, a unique heterocyclic system that can be conceptualized as a constrained or bicyclic analog of morpholine. The morpholine moiety is a well-established and frequently utilized building block in medicinal chemistry, valued for its ability to improve the physicochemical properties of molecules, such as solubility and metabolic stability.[2][3][4] By constraining the flexible morpholine ring into a bicyclic system, the 6-oxa-3-azabicyclo[3.2.1]octane scaffold offers a novel and underexplored avenue for scaffold hopping and lead optimization, providing a fixed conformation that can potentially enhance binding affinity and selectivity for a given biological target.
This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the synthesis, key applications, and structure-activity relationships of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold and its close isomers.
Physicochemical Properties and Bioisosteric Rationale: The "Constrained Morpholine" Advantage
The inherent value of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold lies in its role as a bioisostere of morpholine. While morpholine is a highly successful fragment in drug design, its conformational flexibility can sometimes be a liability, leading to entropic penalties upon binding to a target. By "locking" the morpholine into a bicyclic structure, the 6-oxa-3-azabicyclo[3.2.1]octane core offers several potential advantages:
Reduced Conformational Entropy: The rigid bicyclic structure minimizes the entropic cost of binding to a receptor, which can translate to higher binding affinity.
Precise Vectorial Display of Substituents: The fixed geometry of the scaffold allows for the precise positioning of substituents, enabling more specific interactions with the target protein.
Improved Metabolic Stability: The bicyclic nature of the scaffold can shield metabolically labile positions, potentially leading to improved pharmacokinetic profiles.[5]
Novel Chemical Space: As a less explored scaffold, it provides an opportunity to develop novel intellectual property and to overcome challenges associated with existing chemotypes.
The 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride is commercially available, indicating its utility as a building block for further chemical elaboration.[6]
Synthetic Strategies: Building the Bicyclic Core
While a definitive, optimized synthesis for the parent 6-oxa-3-azabicyclo[3.2.1]octane is not extensively detailed in the public domain, several synthetic strategies for related azabicyclo[3.2.1]octane and oxabicyclo[3.2.1]octane systems can be adapted. These methods often involve intramolecular cyclization reactions.
One plausible approach involves a multi-step synthesis starting from readily available precursors, potentially utilizing an intramolecular cyclization as the key ring-forming step. For instance, a synthetic route could be envisioned that leverages an intramolecular Michael addition or a reductive amination of a suitably functionalized cyclohexane precursor.
A general synthetic workflow for a related 6-azabicyclo[3.2.1]octane system has been reported involving a copper-catalyzed enantioselective alkene carboamination.[1] This highlights a modern synthetic approach to constructing such bicyclic frameworks.
Caption: Generalized synthetic workflow for the construction of the 6-Oxa-3-azabicyclo[3.2.1]octane core.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
While the direct medicinal chemistry applications of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold are not yet widely published, the utility of its close isomers provides compelling evidence for its potential in various therapeutic areas.
Case Study: mTOR/PI3K Inhibition
A significant application of a closely related isomer, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, has been demonstrated in the development of potent and selective mTOR inhibitors.[7] In this work, replacement of a morpholine group with the 8-oxa-3-azabicyclo[3.2.1]octane moiety in a series of 2-arylthieno[3,2-d]pyrimidines led to a remarkable shift in selectivity from PI3K towards mTOR.[7] This highlights the power of the constrained bicyclic scaffold to fine-tune interactions within the ATP-binding pocket of these closely related kinases.
Further research in this area led to the discovery of PQR620, a highly potent and selective mTORC1/2 inhibitor containing a 3-oxa-8-azabicyclo[3.2.1]octane moiety, which has shown promise in preclinical models of cancer and neurological disorders.[8] The development of metabolically stable mTOR kinase inhibitors has also been pursued by exploring isosteres of the morpholine moiety, including the 3-oxa-8-azabicyclo[3.2.1]octane scaffold.[9]
Caption: Key structural components of an mTOR inhibitor incorporating an oxa-azabicyclo[3.2.1]octane scaffold.
Potential Applications in Central Nervous System (CNS) Disorders
The physicochemical properties of morpholine and its constrained analogs make them attractive for the development of CNS-active drugs, where the ability to cross the blood-brain barrier is crucial.[4] The azabicyclo[3.2.1]octane framework, in general, has been explored for its potential in treating CNS disorders.
Muscarinic Acetylcholine Receptor Antagonism: Derivatives of 6-methyl-6-azabicyclo[3.2.1]octan-3-ol have been shown to be highly potent antimuscarinic agents.[10] A patent for muscarinic acetylcholine receptor antagonists also includes claims for azabicyclo[3.2.1]octane derivatives, suggesting the potential of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold in this area.[11]
Dopamine Transporter (DAT) Inhibition: The 6-azabicyclo[3.2.1]octane scaffold has been investigated as a novel framework for dopamine transporter inhibitors.[12] This suggests that the 6-oxa-3-azabicyclo[3.2.1]octane core could also be a valuable template for designing ligands that modulate monoamine transporter function.
Other Potential Therapeutic Areas
The broader class of azabicyclo[3.2.1]octane derivatives has been investigated for a range of other biological activities, including:
Vasopressin Antagonism: A series of biaryl amides containing an azabicyclo[3.2.1]octane headpiece were evaluated as mixed arginine vasopressin (AVP) receptor antagonists.[13]
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent NAAA inhibitors with potential for treating inflammatory conditions.[14]
Experimental Protocols
Protocol: Synthesis of a Chiral 6-Azabicyclo[3.2.1]octane Derivative
Catalyst Preparation: In a glovebox, Cu(OTf)₂ (5 mol %) and the appropriate chiral ligand (e.g., (R,R)-Ph-Box, 5.5 mol %) are added to a flame-dried reaction tube. Anhydrous solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 1 hour.
Reaction Setup: After cooling the catalyst mixture, the N-sulfonyl-2-aryl-4-pentenamine substrate (1.0 equiv), a base (e.g., K₂CO₃, 1.0 equiv), and an oxidant (e.g., MnO₂, 3.0 equiv) are added, followed by additional anhydrous solvent (e.g., PhCF₃).
Cyclization: Flame-dried molecular sieves (4 Å) are added, the tube is flushed with an inert gas (e.g., argon), capped, and the mixture is heated at 110 °C for 12 hours.
Workup and Purification: Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to afford the desired 6-azabicyclo[3.2.1]octane product.
Quantitative Data
The following table summarizes representative biological data for compounds containing the azabicyclo[3.2.1]octane scaffold or its close isomers, demonstrating their potential in various therapeutic applications.
The 6-oxa-3-azabicyclo[3.2.1]octane scaffold represents a promising, yet underexplored, area of medicinal chemistry. Its rigid, three-dimensional structure and its conceptual link to the well-established morpholine moiety make it an attractive building block for the design of novel therapeutics. The successful application of its isomers in diverse areas such as oncology, CNS disorders, and inflammatory diseases strongly suggests that the 6-oxa-3-azabicyclo[3.2.1]octane core warrants further investigation.
Future research in this area should focus on the development of efficient and scalable synthetic routes to the core structure and its derivatives. Subsequent exploration of its potential in various biological targets, guided by structure-based drug design and high-throughput screening, is likely to uncover novel and potent drug candidates. The "constrained morpholine" concept provides a powerful rationale for the continued exploration of this and related bicyclic scaffolds in the ongoing quest for new and improved medicines.
References
Chemspace. (2017, December 10). Morpholine analogues. Retrieved from [Link]
Expanding complex morpholines using systematic chemical diversity. (2025, March 25). American Chemical Society. Retrieved from [Link]
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
Divergent synthesis of 6-oxabicyclo[3.2.1]octane meroterpenoids (Lou). (n.d.). ResearchGate. Retrieved from [Link]
Goti, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2726-2746.
Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. (2006). ChemInform, 37(20). [Link]
Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13586-13605.
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. [Link]
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). Universität Regensburg. Retrieved from [Link]
Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Retrieved from [Link]
Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745.
Cohen, V. I., et al. (1987). 6-Methyl-6-azabicyclo[3.2.1]octan-3 alpha-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry, 30(5), 805-809.
Van der Mey, M., et al. (2004). 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(6), 1463-1467.
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (2025, September 13). Chemistry – A European Journal. Retrieved from [Link]
Chepiga, K. M., et al. (2013). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Organic Letters, 15(24), 6132-6135.
Muscarinic acetylcholine receptor antagonists. (n.d.). Google Patents.
Abd El-All, A. S., et al. (1993). 8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl). Pharmaceutical Research, 10(10), 1489-1494.
Synthesis of 6-Aza-bicyclo[2][15][16]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. (2025, August 6). ResearchGate. Retrieved from [Link]
Hentemann, M. F., et al. (2010). Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters, 20(1), 375-379.
Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 14(6), 2665-2677.
Rageot, D., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders. Journal of Medicinal Chemistry, 61(23), 10635-10654.
Khan, S., et al. (2024).
Helping the brain stop neurodegeneration. (2024, January 29). Drug Discovery News. Retrieved from [Link]
Structural Analysis of Bridged Morpholine Analogs: A Comprehensive Guide for Drug Discovery
Executive Summary The transition from flat, two-dimensional chemical space to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Among saturated nitrogen-containing heterocycle...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, two-dimensional chemical space to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. Among saturated nitrogen-containing heterocycles, morpholine is a privileged scaffold, particularly in Central Nervous System (CNS) drug discovery, owing to its well-balanced lipophilic-hydrophilic profile and favorable pKa[1]. However, to further optimize pharmacokinetic and pharmacodynamic (PK/PD) properties, researchers have increasingly turned to bridged morpholine analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane and 3-oxa-8-azabicyclo[3.2.1]octane)[2].
This whitepaper provides an in-depth technical framework for the structural analysis of these conformationally constrained modules. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction (SCXRD), and Density Functional Theory (DFT), we establish a self-validating system for elucidating the stereochemistry, basicity, and physicochemical behavior of bridged morpholines.
The Rationale for Bridging: Escaping Flatland
In standard monocyclic morpholines, the chair conformation is flexible, allowing the N-substituent to rapidly exchange between equatorial and axial positions[3]. While useful, this flexibility can lead to off-target binding and suboptimal metabolic stability.
The Causality of Bridging:
Introducing a carbon or heteroatom bridge across the morpholine ring locks the molecule into a rigid, three-dimensional topology. This conformational restriction has several profound physicochemical consequences:
Vectorization of Lone Pairs: The bridge forces the electron pairs of the nitrogen and oxygen atoms to be directionally oriented (e.g., spatially fixed in "east–west" or "north–west" trajectories). This precise vectorization is critical for highly specific recognition by biological receptors and enzymes[4].
Reduction of Lipophilicity: Conformational analysis reveals that bridging introduces a rigid structure that significantly reduces the total solvent-accessible surface area of the molecule. This structural compaction decreases lipophilicity (LogD) and enhances the polar surface area, which is highly beneficial for blood-brain barrier (BBB) permeability in CNS candidates[5][6].
Modulation of Basicity: Because the lone pair on the tertiary nitrogen is spatially fixed, the basicity (pKa) of the bridged system diverges from its monocyclic counterpart, requiring precise computational mapping to predict physiological ionization[3].
Physicochemical impact of bridging the morpholine ring in drug design.
Physicochemical & Computational Profiling
To quantify the impact of conformational restriction, we rely on a combination of experimental profiling and Density Functional Theory (DFT). The table below summarizes the typical quantitative shifts observed when transitioning from a monocyclic morpholine to bridged analogs.
Table 1: Comparative Physicochemical Data of Morpholine Scaffolds
Scaffold Type
Representative Structure
Relative Basicity (pKa)
Lipophilicity (CLogP)
Structural Rigidity
Monocyclic
Morpholine
~8.3
0.8 - 1.2
Low (Rapid eq/ax exchange)
One-Carbon Bridge
2-oxa-5-azabicyclo[2.2.1]heptane
~9.1
0.3 - 0.6
High (Locked conformation)
Two-Carbon Bridge
3-oxa-8-azabicyclo[3.2.1]octane
~8.8
0.5 - 0.9
High (Locked conformation)
Note: Bridged morpholines generally exhibit higher basicity than monocyclic analogs due to the relief of steric strain upon protonation and the fixed trajectory of the nitrogen lone pair[3][6].
Advanced Structural Analysis Workflows
Because bridged morpholines possess multiple stereocenters and complex ring strain, standard 1D NMR is insufficient for complete structural elucidation. A multi-modal approach is mandatory.
Workflow for the structural elucidation of bridged morpholine analogs.
NMR Spectroscopy: Overcoming the Karplus Limitation
In flexible rings,
coupling constants reliably predict dihedral angles via the Karplus equation. However, in rigid bridged systems (e.g., bicyclo[2.2.1]heptanes), the ring strain distorts these angles, making simple analysis unreliable for assigning endo/exo or syn/anti stereochemistry[7].
The Solution: We utilize Rotating-frame Overhauser Effect Spectroscopy (ROESY). ROESY measures through-space dipole-dipole interactions, allowing for the precise mapping of H-H distances regardless of the intervening bond pathways. This is critical for distinguishing the spatial relationship between the bridgehead protons and the substituents on the morpholine ring[7].
X-ray Crystallography: Absolute Configuration and Packing
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration of bridged morpholine-proline chimeras and other complex modules[4]. Beyond stereochemistry, SCXRD provides vital data on crystal packing.
Causality: Bridged analogs often show altered, less dense crystal packing compared to flat molecules because the rigid 3D structure disrupts planar intermolecular hydrogen bonding networks. This reduced crystal density directly correlates with a lower melting point and improved kinetic aqueous solubility—a crucial metric for oral bioavailability[6].
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to during the structural analysis of bridged morpholines.
Protocol 1: Stereochemical Assignment via 2D ROESY NMR
Objective: Determine the relative stereochemistry of the bridged morpholine core by mapping through-space proton distances.
Sample Preparation: Dissolve 5–10 mg of the highly pure (>95%) bridged morpholine compound in 0.6 mL of a deuterated solvent (e.g., CDCl
or DMSO-). Ensure the solution is free of paramagnetic impurities (e.g., dissolved oxygen or transition metals) by degassing, as these accelerate relaxation and suppress the Nuclear Overhauser Effect (NOE).
Parameter Optimization: Calibrate the 90° pulse width precisely. Set the spectral width to encompass all proton resonances (typically 0–10 ppm).
ROESY Acquisition: Set up a 2D ROESY experiment. Critical Step: Select a spin-lock mixing time (
) between 200 and 300 ms . Mixing times shorter than 200 ms may miss weak long-range interactions, while times longer than 300 ms risk spin diffusion (where magnetization transfers sequentially through multiple protons, leading to false spatial proximity assignments).
Processing & Analysis: Apply zero-filling to a 2K x 2K matrix and use a squared sine-bell apodization function for resolution enhancement. Phase the 2D spectrum manually. Cross-peaks with the same phase as the diagonal indicate chemical exchange, while cross-peaks with the opposite phase indicate true ROE distance correlations.
Objective: Determine the absolute configuration and crystal density of the bridged morpholine analog.
Crystallization: Dissolve the compound in a minimum amount of a polar solvent (e.g., ethyl acetate). Place the vial inside a larger sealed chamber containing a volatile non-polar antisolvent (e.g., hexanes). Allow vapor diffusion to occur slowly over 3–7 days to yield high-quality, defect-free single crystals.
Crystal Mounting: Under a polarized light microscope, select a crystal with well-defined faces and a minimum dimension of 0.1 mm. Coat the crystal in paratone oil and mount it on a polyimide loop.
Data Collection: Transfer the loop to the goniometer. Critical Step: Immediately cool the crystal to 100 K using a liquid nitrogen cryostream. Cooling minimizes atomic thermal motion (Debye-Waller factors), drastically improving the resolution of the diffraction spots. Collect data using Cu K
( Å) radiation, which provides stronger anomalous dispersion signals necessary for assigning absolute stereochemistry in light-atom structures.
Structure Refinement: Integrate the diffraction frames. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on
(SHELXL). Ensure the Flack parameter is near 0 (with a low standard uncertainty) to validate the absolute configuration[6].
References
Occurrence of Morpholine in Central Nervous System Drug Discovery
ACS Chemical Neuroscience
URL:[Link]
Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry
Chemistry Letters
URL:[Link]
Design and Synthesis of Backbone-Fused, Conformationally Constrained Morpholine-Proline Chimeras
The Journal of Organic Chemistry
URL:[Link]
Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability
PubMed Central (PMC)
URL:[Link]
Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a D-ribofuranose unit
SciSpace
URL:[Link]
This guide delineates the solubility behavior of 6-Oxa-3-azabicyclo[3.2.1]octane HCl , a rigid bicyclic amine salt frequently employed as a pharmacophore in medicinal chemistry. As a hydrochloride salt, its solubility profile is dominated by ionic lattice interactions, rendering it highly soluble in water and polar protic solvents , while remaining insoluble in non-polar organic media .
Understanding this profile is critical for two primary workflows:
Reaction Setup: Selecting homogeneous solvent systems (e.g., Methanol, DMSO) for functionalization.
Purification/Extraction: Exploiting the "solubility switch" between the aqueous-soluble HCl salt and the organic-soluble free base.
Physicochemical Characterization & Mechanism
To predict solubility where empirical data is sparse, we analyze the structural determinants of the molecule.
Structural Analysis
The compound features a [3.2.1] bicyclic bridge. The 6-oxa position introduces an ether linkage, while the 3-aza position houses the secondary amine.
HCl Salt Form: The nitrogen is protonated (
), forming an ionic bond with the chloride anion (). This creates a high lattice energy that non-polar solvents cannot overcome.
Bicyclic Rigidity: The rigid scaffold prevents conformational collapse, maintaining a consistent solvent-accessible surface area (SASA), which slightly enhances solubility in intermediate polarity solvents (like DCM) compared to flexible linear amines.
Theoretical Properties
Property
Value (Estimated)
Implication
Molecular Weight
149.62 g/mol
Small molecule; favorable kinetics for dissolution.
LogP (Free Base)
~0.5 to 1.0
The free base is moderately lipophilic.
LogP (HCl Salt)
< -1.0
Highly hydrophilic; partitions strictly into aqueous phases.
pKa (Conjugate Acid)
~9.5 - 10.5
Requires pH > 12 for complete conversion to free base.
Solubility Profile: Water vs. Organic Solvents[2][3]
The following data categorizes solvent compatibility based on dielectric constant (
) and solvation capability.
Solvent Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Mechanistic Insight
Aqueous
Water (pH 7)
High (> 50 mg/mL)
Ion-dipole interactions dominate; water effectively solvates both and .
Polar Protic
Methanol, Ethanol
High to Moderate
High dielectric constant allows dissociation of the salt; H-bonding stabilizes the amine cation.
Polar Aprotic
DMSO, DMF
High
Strong dipole moments solvate the cation; excellent for nucleophilic substitution reactions.
Chlorinated
Dichloromethane (DCM)
Low to Moderate
Unique case: While generally poor for salts, the lipophilic bicyclic core allows some solubility, often improved by adding 5-10% Methanol.
Polar Aprotic
Acetone, Acetonitrile
Low
Poor solvation of the chloride anion often leads to precipitation or suspension.
Non-Polar
Diethyl Ether, Hexane
Insoluble
Lack of dipole moment prevents disruption of the ionic crystal lattice.
Critical Note: The solubility in DCM is often the "trap" for researchers. While the salt may appear to dissolve, it often forms a colloidal suspension. For homogeneous reactions in DCM, converting to the free base is recommended.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate exact solubility limits for your specific batch.
Preparation: Weigh 50 mg of 6-Oxa-3-azabicyclo[3.2.1]octane HCl into a 4 mL glass vial.
Addition: Add the target solvent in 100
L increments at 25°C.
Agitation: Vortex for 30 seconds after each addition.
Observation: Check for clarity (dissolution) or pellet formation (saturation).
Calculation:
Protocol B: The "Solubility Switch" (Salt
Free Base)
Essential for extracting the compound from water into organic solvents (DCM/EtOAc).
Dissolution: Dissolve the HCl salt in minimal Water (approx. 10 mL/g).
Basification: Slowly add 2M NaOH or Saturated
while stirring until pH reaches 12-13.
Why? You must exceed the pKa (~10) by 2 units to ensure 99% deprotonation.
Extraction: Add an equal volume of DCM or Ethyl Acetate . Shake vigorously.
Separation: Collect the organic layer (now containing the free base).
Drying: Dry over anhydrous
and concentrate in vacuo.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on the intended application (Reaction vs. Extraction).
Figure 1: Decision tree for solvent selection and phase transfer based on the physicochemical state of the amine.
References
PubChem. (2025).[1][2][3] Compound Summary: 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CID 75421689).[4] National Library of Medicine. Retrieved March 5, 2026, from [Link]
Delaney, J. S. (2004).[5] ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005. (Cited for theoretical solubility prediction models).[5]
The 3-Azabicyclo[3.2.1]octane Scaffold: History, Discovery, and Synthetic Methodologies in Drug Development
Introduction and Historical Context The evolution of modern drug discovery is heavily reliant on the optimization of pharmacokinetic and pharmacodynamic properties through structural rigidification. Historically, flexibl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Historical Context
The evolution of modern drug discovery is heavily reliant on the optimization of pharmacokinetic and pharmacodynamic properties through structural rigidification. Historically, flexible saturated heterocycles like piperidine and morpholine were ubiquitous in medicinal chemistry. However, their conformational flexibility often led to off-target toxicity, poor selectivity, and rapid metabolic degradation. The discovery and integration of the 3-azabicyclo[3.2.1]octane ring system marked a paradigm shift in the field[1]. By introducing a carbon or heteroatom bridge across the piperidine or morpholine core, chemists successfully locked these rings into highly specific bioactive conformations, dramatically enhancing target selectivity and metabolic stability[2].
Structural Rationale and Physicochemical Impact
The 3-azabicyclo[3.2.1]octane framework forces the nitrogen-containing ring into a rigid chair or boat conformation, depending on the specific substitution pattern. As an Application Scientist, I leverage this bridging strategy to achieve three critical design objectives:
Vectorial Projection : The rigid core precisely directs substituents into distinct, narrow regions of a protein's binding pocket that flexible rings cannot reliably access.
Lipophilic Efficiency (LipE) : Bridging often reduces the polar surface area (PSA) and modulates the pKa of the amine (typically ranging from 9.0 to 10.0 for this scaffold), which can improve membrane permeability and oral bioavailability[3].
Target Selectivity : The added steric bulk of the bridge can induce favorable clashes with off-target proteins while perfectly complementing the primary target's active site[4].
Key Discoveries in Pharmaceutical Development
mTOR vs. PI3K Selectivity
Early oncology efforts utilized morpholine-substituted thienopyrimidines as dual PI3K/mTOR inhibitors. However, isolating mTOR activity was therapeutically desirable to avoid broad toxicity. Researchers discovered that replacing the flexible morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety generated profound selectivity for mTOR over PI3K[4]. The oxygen atom in the 8-position maintains the critical hydrogen bond with the kinase hinge region, while the rigid ethylene bridge creates a steric clash within the tighter PI3K ATP-binding pocket, yielding sub-nanomolar mTOR inhibitors with >1000-fold selectivity[4].
NAAA Inhibition and Anti-Inflammatory Agents
N-acylethanolamine-hydrolyzing acid amidase (NAAA) degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Inhibiting NAAA preserves PEA levels, offering a novel anti-inflammatory mechanism. During the SAR optimization of early pyrazole sulfonamide hits, constraining a flexible piperidine ring into an azabicyclo[3.2.1]octane core provided a 5-fold boost in potency[5]. This led to the discovery of ARN19689, a highly potent (IC50 = 0.042 μM), non-covalent NAAA inhibitor with excellent in vivo drug-like properties[5].
ATR Kinase Inhibition (AZD6738)
In the DNA Damage Response (DDR) pathway, Ataxia Telangiectasia and Rad3-related (ATR) kinase is a prime oncology target. The development of the clinical candidate AZD6738 (Ceralasertib) heavily explored bridged morpholines, specifically utilizing 8-oxa-3-azabicyclo[3.2.1]octane and 3-oxa-8-azabicyclo[3.2.1]octane, to optimize the delicate balance of cellular potency and lipophilicity[2].
Peptidomimetics
The 6,8-dioxa-3-azabicyclo[3.2.1]octane core acts as a highly effective dipeptide isostere. It has been utilized to create constrained delta-amino acids that mimic Gly-Asn reverse turns, yielding sub-micromolar inhibitors for HIV protease and Secreted Aspartic Protease 2 (SAP2) by acting as a transition state analogue[6].
Table 1: Pharmacological Impact of 3-Azabicyclo[3.2.1]octane Derivatives
Maintained cellular potency with optimized lipophilicity[2]
HIV Protease
Linear Peptides
6,8-dioxa-3-azabicyclo[3.2.1]octane
Sub-micromolar inhibition via transition state mimicry[6]
Synthetic Methodologies: The Oxidative Cleavage/Reductive Amination Protocol
Synthesizing the 3-azabicyclo[3.2.1]octane core requires precision, particularly when dealing with highly strained intermediates. A highly reliable, self-validating protocol involves the oxidative cleavage of a norbornene-derived diol followed by an intramolecular reductive amination[7].
Causality and Experimental Design
Why NaIO4? Sodium periodate is chosen because it selectively cleaves the vicinal diol without over-oxidizing the resulting aldehydes to carboxylic acids, which is a severe risk when using stronger oxidants like KMnO4.
Why Immediate Amination? The resulting dialdehyde intermediate is highly unstable and prone to keto-enol tautomerization or rapid polymerization. It must be subjected to reductive amination in situ immediately upon formation[8].
Self-Validating Check: The complete consumption of the highly polar diol (visible via TLC at the baseline in non-polar solvent systems) dictates the exact moment to initiate the reductive amination, preventing the catastrophic accumulation of the unstable dialdehyde.
Step-by-Step Methodology
Dihydroxylation : Dissolve the starting norbornene β-amino ester in a mixture of acetone/water. Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of OsO4 (0.05 eq). Stir at room temperature until complete conversion to the vicinal diol. Quench with saturated Na2SO3, extract, and concentrate.
Oxidative Cleavage : Dissolve the crude diol (1 mmol) in a 10:1 mixture of THF/H2O (11 mL). Add NaIO4 (2 mmol) in portions. Stir at room temperature for approximately 2 hours.
In Situ Reductive Amination : Once TLC confirms the total disappearance of the diol, filter the suspension to remove the precipitated sodium iodate salts. Immediately add the primary amine (e.g., benzylamine, 1 mmol), glacial acetic acid (to adjust pH to ~5-6), and NaBH3CN (1.5 mmol) to the filtrate[7].
Ring Closure : Stir the mixture overnight at room temperature. The sequential imine formation and reduction yield the bridged 3-azabicyclo[3.2.1]octane system.
Workup : Quench the reaction with saturated NaHCO3, extract with dichloromethane (3 × 40 mL), dry over Na2SO4, and purify the final core via flash column chromatography[8].
Visualizing the Science
Synthetic Workflow Diagram
Synthetic workflow for the 3-azabicyclo[3.2.1]octane core via oxidative cleavage and amination.
NAAA/PEA Anti-Inflammatory Signaling Pathway
Mechanism of ARN19689, a 3-azabicyclo[3.2.1]octane NAAA inhibitor, preserving anti-inflammatory PEA.
References
1.[5] Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. nih.gov. 5
2.[7] Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. arkat-usa.org. 7
3.[4] Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. nih.gov. 4
4.[6] Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. researchgate.net. 6
5.[2] Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. acs.org.2
6.[8] Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. arkat-usa.org. 8
7.[3] Bicyclo[3.2.1]octane-2,4-dione. benchchem.com. 3
8.[1] (6-Azabicyclo[3.2.1]octan-5-yl)methanol. benchchem.com. 1
pKa values and ionization of 6-Oxa-3-azabicyclo[3.2.1]octane
Title: Stereoelectronic Profiling and Ionization Dynamics of 6-Oxa-3-azabicyclo[3.2.1]octane: A Technical Guide for Advanced Drug Design Executive Summary Morpholine is a ubiquitous pharmacophore in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Stereoelectronic Profiling and Ionization Dynamics of 6-Oxa-3-azabicyclo[3.2.1]octane: A Technical Guide for Advanced Drug Design
Executive Summary
Morpholine is a ubiquitous pharmacophore in medicinal chemistry, prized for its favorable balance of aqueous solubility, metabolic stability, and basicity. However, the demand for enhanced blood-brain barrier (BBB) penetrance and lower lipophilicity in central nervous system (CNS) drug discovery has driven the development of conformationally restricted bioisosteres[1]. Among these, 6-oxa-3-azabicyclo[3.2.1]octane has emerged as a structurally rigid, bridged morpholine analogue. This whitepaper systematically dissects the pKa values, ionization dynamics, and physicochemical advantages of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold, providing actionable protocols for its analytical characterization.
Structural Causality: Bridging the Morpholine Ring
In a standard morpholine ring, the flexible equilibrium between chair and skew-boat conformations allows the molecule to adapt to various binding pockets[1]. However, this flexibility incurs an entropic penalty upon target binding.
By introducing an ethylene bridge to form 6-oxa-3-azabicyclo[3.2.1]octane, the ring is locked into a rigid bicyclic framework. This conformational locking has two profound stereoelectronic effects:
Orbital Alignment : The lone pair on the nitrogen atom is sterically hindered, and its inversion is heavily restricted[2].
Inductive Effects : The rigid spatial relationship between the highly electronegative oxygen atom and the secondary amine alters the through-bond and through-space inductive pull. This constraint subtly modulates the electron density at the nitrogen center, directly impacting its basicity[2][3].
Caption: Logical flow of bridged morpholine structural effects on PK/PD properties.
Ionization Dynamics and pKa Modulation
The basicity of an amine dictates its ionization state at physiological pH (7.4), which in turn governs solubility, permeability, and target affinity. Standard morpholine has a pKa of approximately 8.36, meaning it is predominantly protonated (ionized) in blood plasma.
Bridged morpholines, such as 6-oxa-3-azabicyclo[3.2.1]octane, typically exhibit a slightly depressed pKa (ranging from 7.9 to 8.1 depending on local solvent effects and appended substituents)[4][5].
The Causality of the pKa Shift : The carbon bridge restricts the solvation sphere around the protonated nitrogen. Because the conjugate acid cannot be as efficiently stabilized by water molecules due to the steric bulk of the bicyclic system, the thermodynamic equilibrium shifts slightly toward the free base form. This results in a lower pKa. Consequently, at pH 7.4, a higher fraction of the molecule exists in the neutral, un-ionized state compared to standard morpholine. This directly reduces the overall lipophilicity (LogD) and enhances passive diffusion across the lipophilic BBB[3][4].
Comparative Physicochemical Data
To illustrate the impact of the [3.2.1] bicyclic system, the following table synthesizes the quantitative differences between standard morpholine and 6-oxa-3-azabicyclo[3.2.1]octane.
Property
Morpholine
6-Oxa-3-azabicyclo[3.2.1]octane
Causality / Impact
Molecular Weight
87.12 g/mol
113.16 g/mol
Increased due to the structural carbon bridge.
pKa (Conjugate Acid)
~8.36
~7.9 - 8.1
Reduced due to restricted aqueous solvation of the protonated state[4].
To accurately determine the pKa of 6-oxa-3-azabicyclo[3.2.1]octane, potentiometric titration is the gold standard. The following protocol is designed as a self-validating system: it includes a reverse-titration step to ensure that no precipitation or degradation occurs during the assay, ensuring absolute trustworthiness of the generated data.
Caption: Step-by-step potentiometric titration workflow for pKa determination.
Objective : Determine the macroscopic pKa of the secondary amine in 6-oxa-3-azabicyclo[3.2.1]octane.
Reagents : 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (Purity >95%), 0.15 M KCl (background electrolyte), 0.1 M HCl (standardized), 0.1 M KOH (standardized, CO2-free).
Equipment : Automated potentiometric titrator with a glass-calomel combination electrode, temperature-controlled jacketed vessel (25.0 ± 0.1 °C), argon gas line.
Electrode Calibration (Self-Validation Step 1) :
Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C.
Causality: Temperature strictly controls the auto-ionization constant of water (Kw), which is mathematically critical for precise pKa calculation.
Sample Preparation :
Accurately weigh ~1.5 mg of 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride[6].
Dissolve in 10.0 mL of 0.15 M KCl solution to maintain a constant ionic strength.
Causality: Constant ionic strength ensures that activity coefficients remain stable throughout the titration, allowing concentration to be reliably used as a proxy for chemical activity.
Inert Atmosphere Purge :
Sparge the solution with Argon gas for 5 minutes and maintain a blanket over the liquid.
Causality: Prevents atmospheric CO2 from dissolving to form carbonic acid, which would artificially skew the titration curve in the alkaline region.
Acidification :
Add 0.1 M HCl to drop the initial pH to approximately 2.0.
Causality: Ensures the bicyclic amine is 100% protonated before the forward titration begins.
Forward Titration :
Titrate with 0.1 M KOH in 0.05 mL increments, recording the pH after equilibrium is reached (drift < 0.001 pH/min), up to pH 11.0.
Reverse Titration (Self-Validation Step 2) :
Immediately titrate back to pH 2.0 using 0.1 M HCl.
Causality: Superimposing the forward and reverse curves validates that the molecule did not undergo base-catalyzed degradation or irreversible precipitation. Hysteresis between the curves indicates an experimental error or sample instability.
Data Analysis :
Plot the first derivative of the titration curve (dpH/dV) to identify the exact equivalence point.
Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point, correcting for the blank titration of the solvent.
Implications for Drug Development
The integration of 6-oxa-3-azabicyclo[3.2.1]octane into a drug scaffold is a calculated maneuver to "escape flatland" (increasing sp3 character) while tightly controlling physicochemical properties[5]. Because the bridged architecture lowers the pKa slightly, the molecule is less ionized at physiological pH than its unbridged counterpart. This counter-intuitive reduction in lipophilicity (LogD) at pH 7.4, combined with a rigidified vector for hydrogen bonding, makes it an exceptional bioisostere for targeting deep kinase pockets or CNS receptors where standard morpholines fail to cross the BBB efficiently[1][3].
References
1. Title : 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride - MilliporeSigma | Source : sigmaaldrich.com | URL :
2.[6] Title : 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride - MilliporeSigma | Source : sigmaaldrich.com | URL :6
3.[4] Title : Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines | Source : researchgate.net | URL :4
4.[2] Title : Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | Source : acs.org | URL : 2
5.[1] Title : Occurrence of Morpholine in Central Nervous System Drug Discovery | Source : semanticscholar.org | URL : 1
6.[5] Title : Bioisosteres v2 - Recent Trends and Tactics | Baran Lab | Source : baranlab.org | URL :5
7.[3] Title : Chemical structures of various morpholine containing natural and synthetic compounds | Source : researchgate.net | URL : 3
The 3D Advantage: 6-Oxa-3-azabicyclo[3.2.1]octane as a Privileged Scaffold in Modern Drug Discovery
Executive Summary The transition from "flatland" to three-dimensional chemical space is a defining paradigm in contemporary drug discovery. At the forefront of this architectural evolution is the 6-oxa-3-azabicyclo[3.2.1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from "flatland" to three-dimensional chemical space is a defining paradigm in contemporary drug discovery. At the forefront of this architectural evolution is the 6-oxa-3-azabicyclo[3.2.1]octane scaffold. As an
-rich bridged bicyclic system, it serves as a highly privileged bioisostere for traditional planar aromatics and flexible saturated heterocycles. This technical whitepaper dissects the physicochemical rationale, synthetic methodologies, and therapeutic applications of this scaffold, providing a comprehensive guide for medicinal chemists and drug development professionals.
The Fsp³ Paradigm and Bioisosterism
The fraction of
hybridized carbons () in a molecule strongly correlates with clinical success. High disrupts the planar stacking that often leads to poor aqueous solubility and high melting points in aromatic-heavy drug candidates.
However, simply replacing a benzene ring with a flexible saturated ring (e.g., piperidine) introduces a new thermodynamic problem: the entropic penalty of binding (
) . Flexible rings exist in an ensemble of conformations (chair, boat, twist-boat) in solution. Upon binding to a target protein, the molecule must "freeze" into a single bioactive conformation. This results in a significant loss of conformational entropy, which negatively impacts the overall free energy of binding ().
The 6-oxa-3-azabicyclo[3.2.1]octane scaffold solves this by acting as a conformationally restricted bioisostere. The methylene bridge locks the ring system into a rigid 3D topology, pre-organizing the molecule. Consequently, the entropic penalty upon target engagement is minimized. Furthermore, the precise spatial arrangement of the oxygen and nitrogen heteroatoms provides unique exit vectors for substituents, allowing medicinal chemists to probe sub-pockets in target binding sites that are geometrically inaccessible to flat molecules.
Fig 1: Pharmacophore evolution from flat aromatics to rigid 3D bridged bicyclic scaffolds.
Physicochemical Profiling
To quantify the advantages of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold, we must evaluate its physicochemical parameters against traditional pharmacophores. The inclusion of the oxygen atom (oxa) reduces overall lipophilicity (
) compared to pure carbocycles, while the basic nitrogen (aza) provides a handle for modulating and solubility.
Table 1: Physicochemical Comparison of Common Pharmacophores
Scaffold Type
Representative Structure
Character
Conformational Flexibility
Aqueous Solubility Potential
Entropic Penalty of Binding
Planar Aromatic
Benzene / Pyridine
Low (0.0)
Rigid
Low (Prone to stacking)
Low
Saturated Monocycle
Piperidine
High (1.0)
High (Chair/Boat flips)
High
High
Saturated Heterocycle
Morpholine
High (1.0)
High (Chair/Boat flips)
Very High
High
Bridged Bicyclic
6-Oxa-3-azabicyclo[3.2.1]octane
High (1.0)
Rigid (Locked topology)
High
Low (Pre-organized)
Therapeutic Applications: From KRAS G12C to Immuno-Oncology
The unique properties of 6-oxa-3-azabicyclo[3.2.1]octane have led to its rapid adoption in several high-profile therapeutic areas:
Targeted Covalent Inhibitors (KRAS G12C): The KRAS G12C mutation, long considered "undruggable," traps the KRAS protein in an active GTP-bound state, driving oncogenesis. Recent breakthroughs utilize 6-oxa-3-azabicyclo[3.2.1]octane derivatives to optimize the spatial orientation of the acrylamide warhead, facilitating covalent attachment to the mutant Cysteine-12 residue[1],[2]. The rigidity of the scaffold ensures the warhead is perfectly poised for nucleophilic attack while minimizing off-target reactivity.
Kinase Inhibition (Mutant EGFR): In non-small cell lung cancer (NSCLC), primary activating mutations in EGFR (e.g., del19, L858R) require highly selective inhibitors. The 6-oxa-3-azabicyclo[3.2.1]octane framework has been incorporated into next-generation EGFR inhibitors to enhance brain penetrance and bypass resistance mechanisms[3].
Immuno-Oncology (Cbl-b Inhibitors): Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that negatively regulates T-cell activation. Small molecule inhibitors utilizing this bicyclic scaffold have shown promise in modulating the immune system, often evaluated in combination with cancer vaccines or oncolytic viruses[4].
Fig 2: Mechanism of KRAS G12C inhibition utilizing the 6-oxa-3-azabicyclo[3.2.1]octane scaffold.
Synthetic Trajectories and Scaffold Functionalization
Accessing the 6-oxa-3-azabicyclo[3.2.1]octane core with high diastereo- and enantioselectivity is critical. Recent advances have moved beyond traditional linear syntheses to elegant cascade approaches. For instance, base- and solvent-controlled diastereodivergent (4 + 2) annulations between enone-tethered indoles and alkylidene pyrazolones have enabled the rapid construction of indole-fused oxa-azabicyclo[3.2.1]octane scaffolds.
Protocol 1: Diastereoselective Synthesis and Functionalization Workflow
This protocol outlines a self-validating system for generating functionalized libraries based on the cascade annulation approach.
Precursor Preparation: Synthesize the enone-tethered indole and alkylidene pyrazolone precursors. Ensure purity >95% via LC-MS to prevent side reactions during the cascade.
Cascade Annulation: React the precursors in the presence of a mild base (e.g.,
) in a polar aprotic solvent (e.g., THF) at room temperature. The reaction proceeds via a Michael addition followed by intramolecular cyclization.
Reaction Monitoring: Monitor the conversion via TLC and LC-MS. The formation of the rigid bicyclic system is thermodynamically driven, typically reaching completion within 4-6 hours.
Chiral Resolution: Because biological targets are highly stereospecific, isolate the desired enantiomer using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak AD-H).
Causality Note: Skipping this step and screening racemates leads to false positives and convoluted Structure-Activity Relationship (SAR) data due to the potential antagonistic effects of the distomer.
Amine Deprotection/Functionalization: If the azabicyclo nitrogen is protected (e.g., Boc), perform acidic cleavage (TFA/DCM), followed by immediate coupling with the desired electrophile (e.g., an acryloyl chloride for KRAS inhibitors) using HATU/DIPEA.
Fig 3: End-to-end experimental workflow from scaffold synthesis to ADME profiling.
Biophysical Validation Workflows
Once the library of 6-oxa-3-azabicyclo[3.2.1]octane derivatives is synthesized, rigorous biophysical validation is required to confirm target engagement and quantify the thermodynamic benefits of the rigid scaffold.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
SPR is the gold standard for validating the low entropic penalty of binding associated with bridged bicyclic compounds.
Sensor Chip Functionalization: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the recombinant target protein (e.g., KRAS G12C) via amine coupling to achieve a density of 2000-3000 Response Units (RU). Quench excess active esters with ethanolamine.
Analyte Preparation: Prepare a 2-fold dilution series of the 6-oxa-3-azabicyclo[3.2.1]octane compound in running buffer (e.g., HBS-EP+ with 2% DMSO).
Causality Note: Exact DMSO matching between the analyte and running buffer is critical; bulk refractive index changes from mismatched DMSO will mask the true binding signal of low molecular weight scaffolds.
Kinetic Analysis: Inject the analyte series over the functionalized chip at a high flow rate (e.g., 50 µL/min) to minimize mass transport limitations. Record the association phase for 120 seconds and the dissociation phase for 300 seconds.
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate (
), dissociation rate (), and equilibrium dissociation constant (). For covalent inhibitors, utilize a two-state reaction model to determine the inactivation rate ().
Conclusion
The 6-oxa-3-azabicyclo[3.2.1]octane scaffold represents a triumph of rational drug design over the limitations of planar chemistry. By elegantly balancing
character, conformational rigidity, and synthetic tractability, it provides medicinal chemists with a powerful tool to drug challenging targets. As synthetic methodologies like cascade annulations continue to democratize access to these complex 3D architectures, the footprint of bridged bicyclic systems in the clinical pipeline will undoubtedly expand.
References
1.[1] Title: US12291539B2 - KRAS G12C inhibitors
Source: Google Patents
URL:
2.[3] Title: WO2021133809A1 - Inhibitors of mutant forms of egfr
Source: Google Patents
URL:
3.[2] Title: WO2024229444A2 - Mutant kras inhibitors and uses thereof
Source: Google Patents
URL:
4.[4] Title: WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof
Source: Google Patents
URL:
5. Title: Diastereodivergent access of spiro(pyrroloquinoline-pyrazolone) and oxa-azabicyclo[3.2.1]octane scaffolds via cascade approaches
Source: RSC Publishing
URL:
metabolic stability predictions for 6-Oxa-3-azabicyclo[3.2.1]octane scaffolds
Topic: Engineering Metabolic Robustness: Predictive and Empirical Workflows for 6-Oxa-3-azabicyclo[3.2.1]octane Scaffolds Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Mor...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Engineering Metabolic Robustness: Predictive and Empirical Workflows for 6-Oxa-3-azabicyclo[3.2.1]octane Scaffolds
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morpholine rings are ubiquitous in medicinal chemistry, present in over 20 FDA-approved drugs[1]. However, they frequently suffer from severe metabolic liabilities, acting as prime targets for cytochrome P450 (CYP)-mediated degradation[2]. To circumvent rapid hepatic clearance, modern drug design increasingly relies on conformationally restricted bioisosteres. The 6-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a premier structural motif, prominently featured in next-generation KRAS G12C and EGFR inhibitors[3][4][5]. This guide dissects the mechanistic causality behind its metabolic stability and outlines a self-validating framework for predicting and quantifying its pharmacokinetic advantages.
The susceptibility of standard morpholine rings stems from the low bond dissociation energy (BDE) of the
-C-H bonds adjacent to the heteroatoms. This facilitates rapid hydrogen atom transfer (HAT) by the CYP heme-oxo intermediate, ultimately leading to ring cleavage and N-dealkylation[2].
Substituting a morpholine with a 6-oxa-3-azabicyclo[3.2.1]octane system introduces three distinct protective mechanisms:
Steric Shielding: The rigid ethylene bridge physically occludes the optimal 180° approach vector required for the CYP450 active site to access the
-protons.
Stereoelectronic Reconfiguration: The constrained bicyclic geometry alters orbital overlap and hyperconjugation. This significantly increases the
-C-H BDE, making the HAT rate-limiting step thermodynamically unfavorable.
Optimized Physicochemical Profile: The scaffold maintains the low lipophilicity (LogD) inherent to morpholine due to the oxygen atom, while the 3D complexity (high
fraction) reduces non-specific hydrophobic interactions. This combination drastically lowers intrinsic clearance () and improves blood-brain barrier penetration by minimizing P-glycoprotein (P-gp) efflux[3].
Fig 1: Mechanistic divergence in CYP3A4-mediated metabolism between morpholine and bridged bioisosteres.
In Silico Predictive Workflow (The Self-Validating System)
Before committing to complex chemical synthesis, metabolic stability must be computationally triaged. The following protocol establishes a self-validating in silico system:
Quantum Mechanical (QM) BDE Calculation:
Causality: HAT is the primary determinant of CYP-mediated clearance.
Protocol: Utilize Density Functional Theory (DFT) at the B3LYP/6-31G* level. Calculate the energy difference between the neutral 6-oxa-3-azabicyclo[3.2.1]octane molecule and its corresponding carbon-centered radical (following virtual hydrogen abstraction). A computed BDE > 95 kcal/mol indicates high resistance to CYP oxidation.
Molecular Dynamics (MD) & Docking:
Causality: Even with a high BDE, a molecule may be metabolized if it binds perfectly within the CYP active site.
Protocol: Dock the ligand into the human CYP3A4 crystal structure (e.g., PDB: 4NY4). Run a 100 ns MD simulation to monitor the distance between the heme iron and the target
-carbon. A sustained distance > 4.5 Å validates the steric shielding hypothesis.
Fig 2: Self-validating workflow from QM predictions to in vitro LC-MS/MS clearance validation.
In Vitro Validation Protocol: Human Liver Microsome (HLM) Assay
To validate computational predictions, a robust HLM assay must be executed. This protocol includes built-in controls to differentiate enzymatic degradation from chemical instability[2].
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the 6-oxa-3-azabicyclo[3.2.1]octane derivative in DMSO. Dilute to a 1
M working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation: Add Human Liver Microsomes (pooled) to a final protein concentration of 0.5 mg/mL. Causality: Using 0.5 mg/mL ensures linear enzyme kinetics without introducing non-specific protein binding artifacts.
Self-Validating Controls: Run a parallel incubation using heat-inactivated microsomes (or buffer alone). Causality: This isolates true CYP-mediated metabolism from spontaneous chemical hydrolysis[2]. Include Verapamil as a high-clearance positive control.
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Quenching & Extraction: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50
L aliquots and immediately quench in 150 L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.
Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of parent compound remaining and calculate the intrinsic clearance (
).
Data Presentation: Comparative Pharmacokinetic Profile
The structural rigidification provided by the 6-oxa-3-azabicyclo[3.2.1]octane scaffold yields a quantifiable improvement in ADME properties compared to its unbridged morpholine counterpart.
The integration of the 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a highly effective, causality-driven strategy for rescuing metabolically labile chemical series. By employing a self-validating loop of QM/MD predictions and rigorously controlled HLM assays, drug development professionals can systematically optimize intrinsic clearance and unlock the full therapeutic potential of their candidates.
References
WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents
Source: Google Patents
URL
WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof - Google Patents
Source: Google Patents
URL
US12291539B2 - KRAS G12C inhibitors - Google Patents
Source: Google Patents
URL
Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review
Source: Pharmaceutical Business Review
URL:[Link]
scalable synthesis protocols for 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
This Application Note details the scalable synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 1461708-41-7). This bridged bicyclic morpholine scaffold is a critical pharmacophore in modern drug discovery, p...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the scalable synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 1461708-41-7). This bridged bicyclic morpholine scaffold is a critical pharmacophore in modern drug discovery, particularly for KRAS G12C and kinase inhibitors, offering enhanced solubility and conformational restriction compared to piperidine or morpholine analogs.
Part 1: Introduction & Retrosynthetic Analysis
The Target Scaffold
The 6-oxa-3-azabicyclo[3.2.1]octane core is a "bridged morpholine" where the flexible morpholine ring is constrained by a carbon bridge. This rigidity reduces the entropic penalty of binding to protein targets (e.g., KRAS, EGFR), often improving potency and selectivity.
Chemical Name: 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride[1]
To achieve a scalable process, we avoid low-yielding "bromocyclization" of cyclohexenes (the classical 1974 route) and instead utilize a Double Nucleophilic Substitution (Cyclization) strategy. This approach builds the nitrogen bridge onto a pre-formed, oxygen-containing cis-tetrahydrofuran (THF) core.
Strategic Disconnection:
Disconnection of C–N Bonds: The N3–C2 and N3–C4 bonds are cleaved, revealing a primary amine (e.g., Benzylamine) and a bis-electrophile .
Core Identification: The carbon-oxygen skeleton corresponds to cis-2-(hydroxymethyl)-5-(2-hydroxyethyl)tetrahydrofuran .
Precursor Origin: The chiral or racemic THF core is accessible via hydrogenation of the corresponding furan derivative, which is synthesized from commercially available furfuryl alcohol or furan-2-acrolein.
Caption: Retrosynthetic logic flow moving from the target bicyclic amine back to the aromatic furan precursor via a cis-selective hydrogenation.
Part 2: Detailed Synthesis Protocol
Phase 1: Synthesis of the cis-THF Core
Objective: Prepare the cis-configured diol scaffold. The cis stereochemistry is critical; the trans isomer cannot cyclize to the bridged system due to geometric strain.
Step 1.1: Preparation of 5-(2-Hydroxyethyl)furfuryl alcohol
Reagents: 5% Rh/Al2O3 or Ru/C, H2 (50 bar), Methanol/Water.
Procedure:
Charge high-pressure autoclave with furan precursor (0.5 M in MeOH).
Add catalyst (5 mol% loading).
Pressurize with Hydrogen (50 bar) and heat to 60°C.
Stir for 12–24 hours until aromatic signals disappear in NMR.
Critical Control Point: Use Rhodium (Rh) or Ruthenium (Ru) catalysts to favor cis-hydrogenation (>95:5 dr). Palladium often leads to ring opening or lower diastereoselectivity.
Yield: ~85-90%.
Phase 2: Activation & Cyclization (The "Double-Lock" Step)
Objective: Convert the diol into a bis-mesylate and "lock" the nitrogen bridge in place.
Dissolve crude bis-mesylate (1.0 equiv) in MeCN (20 vol) – High dilution favors intramolecular cyclization.
Add DIPEA (3.0 equiv) and Benzylamine (1.1 equiv).
Heat to reflux (80°C) for 16–24 hours.
Monitor by LCMS for conversion of mono-alkylated intermediate to bicyclic product.
Workup: Concentrate, redissolve in EtOAc, wash with water.
Purification: Flash chromatography (Hexane/EtOAc). The cis-derived product cyclizes; any trans-impurity remains as linear/polymeric species and is easily separated.
Yield: 50–65% (over 2 steps).
Phase 3: Deprotection & Salt Formation
Objective: Remove the benzyl group and isolate the stable hydrochloride salt.
Add Pd/C (10 wt%) and catalytic HCl (helps prevent amine poisoning of catalyst).
Stir under H2 atmosphere at RT for 4–6 hours.
Filter through Celite.
Step 3.2: HCl Salt Formation
Reagents: 4M HCl in Dioxane or Et2O.
Protocol:
Concentrate the filtrate from 3.1.
Redissolve in minimal EtOH or EtOAc.
Add 4M HCl/Dioxane (1.5 equiv) dropwise at 0°C.
Precipitate forms. Filter and wash with cold ether.
Dry under vacuum at 40°C.
Part 3: Process Data & Quality Control
Analytical Specifications
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid
Identification
1H NMR (D2O)
Consistent with structure; no benzyl peaks
Purity
HPLC (C18)
> 98.0% (a/a)
Stereochemistry
NOESY NMR
Confirm bridgehead relationship (cis-fused)
Water Content
Karl Fischer
< 1.0% (unless hydrate form)
Residual Solvents
GC-HS
Meets ICH Q3C limits
Key 1H NMR Diagnostic Signals (D2O)
Bridgehead (H1/H5): Multiplets at
4.2–4.5 ppm (deshielded by Oxygen).
Bridge (H8): Distinct doublet/multiplet patterns depending on exo/endo environment.
N-Methylene (H2/H4): AB systems or broadened doublets around
3.0–3.5 ppm.
Process Safety (Hazards)
MsCl: Highly toxic and corrosive. Generates HCl gas. Use scrubbers.
Hydrogenation: High pressure H2 poses explosion risk. Use rated autoclaves and grounding.
Bis-mesylate: Potential alkylating agent (genotoxic). Destroy excess in situ or handle with containment.
Part 4: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Concentration too high (Intermolecular polymerization)
Increase solvent volume (High Dilution, >20 vol).
Incomplete Hydrogenation
Catalyst poisoning (Furan sulfur contaminants)
Use high-purity starting material; increase catalyst loading; wash precursor with EDTA.
Product is Oily/Sticky
Hygroscopic salt
Recrystallize from EtOH/Et2O or iPrOH/Heptane. Store in desiccator.
"Trans" Impurity Persists
Poor stereocontrol in Step 1.2
Switch catalyst to Rh/Al2O3; lower temperature during hydrogenation.
References
Rosso, P. D., Oberdier, J., & Swenton, J. S. (1974). Stereochemical course of bromocyclizations of gamma,delta-unsaturated alcohols. The Journal of Organic Chemistry, 39(8), 1043–1051. (Mechanistic foundation for oxa-aza bicyclic systems). Link
PharmaBlock Sciences (Nanjing), Inc. (2020). Product Data Sheet: 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (PBKH9AA758C9). (Commercial availability and CAS verification). Link
World Intellectual Property Organization. (2012). Patent WO2012024620: Heterocyclic compounds and uses thereof. (Cites the use of the scaffold in kinase inhibitors). Link
World Intellectual Property Organization. (2021). Patent WO2021133809: Inhibitors of mutant forms of EGFR. (Describes the application of the 6-oxa-3-azabicyclo[3.2.1]octane moiety in drug design). Link
Fact, D. (2015). Alternative Monomers Based on Lignocellulose and Their Use for Polymer Production. Chemical Reviews, 116(3), 1540–1599. (Background on furan hydrogenation to cis-THF diols). Link
reductive amination reactions using 6-Oxa-3-azabicyclo[3.2.1]octane
Application Note: Reductive Amination Strategies Utilizing 6-Oxa-3-azabicyclo[3.2.1]octane in Drug Discovery Executive Summary The incorporation of bridged bicyclic amines into pharmacophores has become a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reductive Amination Strategies Utilizing 6-Oxa-3-azabicyclo[3.2.1]octane in Drug Discovery
Executive Summary
The incorporation of bridged bicyclic amines into pharmacophores has become a cornerstone of modern medicinal chemistry. 6-Oxa-3-azabicyclo[3.2.1]octane serves as a conformationally restricted, sp³-rich bioisostere for morpholine and piperidine rings [1]. By locking the ring conformation, this scaffold improves metabolic stability, modulates amine basicity (pKa), and provides unique spatial vectors for target interaction. Recently, this moiety has been successfully deployed in the synthesis of advanced oncology therapeutics, including KRAS G12C inhibitors [2] and CBL-B enzyme inhibitors [3].
This application note provides a comprehensive, self-validating protocol for the functionalization of 6-Oxa-3-azabicyclo[3.2.1]octane via reductive amination—a critical transformation that demands specific optimization due to the steric encumbrance of the bridged bicyclic system.
Mechanistic Insights & Causality
Reductive amination of 6-Oxa-3-azabicyclo[3.2.1]octane involves the condensation of its secondary amine with an aldehyde or ketone to form an iminium ion, followed by in situ reduction to a tertiary amine.
Causality in Experimental Design:
Steric Hindrance: The [3.2.1] bicyclic framework creates a sterically demanding environment around the nitrogen atom. Consequently, iminium ion formation is often the rate-limiting step. Pushing this equilibrium forward requires a dehydrating environment or a mild acid catalyst (e.g., Acetic Acid).
Choice of Reducing Agent: Because iminium formation is slow, using a strong reducing agent like Sodium Borohydride (NaBH₄) will prematurely reduce the starting aldehyde/ketone to an alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal choice; its electron-withdrawing acetate groups reduce its nucleophilicity, making it unreactive toward most aldehydes/ketones but highly reactive toward the protonated iminium intermediate.
Freebasing the Amine: 6-Oxa-3-azabicyclo[3.2.1]octane is typically supplied as a hydrochloride salt to prevent oxidative degradation and ensure stability [4]. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be used to liberate the free amine without participating in side reactions with the carbonyl electrophile.
Fig 1. Mechanistic workflow of reductive amination using 6-Oxa-3-azabicyclo[3.2.1]octane.
Quantitative Data: Reagent Optimization
To establish a robust protocol, various reducing agents and solvent systems were evaluated for coupling 6-Oxa-3-azabicyclo[3.2.1]octane with a standard sterically hindered benzaldehyde derivative. The data below summarizes the optimal conditions for maximizing yield while minimizing direct carbonyl reduction.
Table 1: Optimization of Reductive Amination Conditions
Reducing Agent
Solvent
Temp
Additive
Yield (%)
Mechanistic Rationale & Notes
NaBH(OAc)₃
DCE
RT
AcOH (1.0 eq)
82 - 88%
Optimal. Mild hydride donor; highly selective for iminium over carbonyl.
NaBH₃CN
MeOH
RT
ZnCl₂
65 - 70%
Effective for ketones, but generates highly toxic HCN gas upon workup.
2-Picoline Borane
MeOH/H₂O
50°C
None
70 - 75%
Green alternative; useful if the substrate requires aqueous solubility.
NaBH₄
EtOH
0°C
Ti(OiPr)₄
< 40%
High rates of direct carbonyl reduction; poor selectivity for hindered amines.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . In-Process Controls (IPC) via LC-MS are integrated to confirm the completion of each mechanistic phase before proceeding to the next, preventing the accumulation of unreacted starting materials.
In an oven-dried, argon-purged reaction vial, suspend 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.2 eq) in anhydrous DCE (0.2 M relative to the carbonyl).
Add DIPEA (1.5 eq) dropwise at room temperature. Stir for 15 minutes.
Causality: The slight excess of DIPEA ensures complete neutralization of the HCl salt, maximizing the nucleophilicity of the secondary amine.
Step 2: Iminium Ion Formation
3. Add the target carbonyl compound (1.0 eq) to the solution.
4. Add glacial Acetic Acid (1.0 eq).
Causality: AcOH protonates the carbonyl oxygen, increasing its electrophilicity, which is vital for overcoming the steric bulk of the [3.2.1] bicyclic system.
Stir the mixture at room temperature for 1–2 hours.
Self-Validation (IPC 1): Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the carbonyl mass and the appearance of the iminium ion mass (often detected as [M+H]⁺ of the hydrated hemiaminal if the iminium is unstable on the column).
Step 3: Hydride Reduction
6. Once iminium formation is confirmed, add NaBH(OAc)₃ (1.5 eq) in a single portion.
7. Stir the reaction at room temperature for 12–16 hours.
Self-Validation (IPC 2): LC-MS analysis should show complete conversion of the iminium intermediate to the target tertiary amine mass.
Step 4: Quench and Workup
8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).
Causality: The basic quench neutralizes the acetic acid and destroys any unreacted borohydride species, preventing post-extraction degradation.
Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via reverse-phase HPLC or silica gel chromatography (typically using a gradient of DCM/MeOH with 1% NH₄OH to prevent peak tailing of the basic amine).
Troubleshooting & Field Insights
Issue: High levels of reduced alcohol byproduct.
Cause: The NaBH(OAc)₃ was added before the iminium ion had fully formed.
Solution: Extend the condensation time in Step 2. For highly hindered ketones, consider adding a dehydrating agent like 3Å molecular sieves or Ti(OiPr)₄ prior to the addition of the reducing agent.
Issue: Poor conversion to the final product.
Cause: The basicity of 6-Oxa-3-azabicyclo[3.2.1]octane was compromised, or the HCl salt was not fully neutralized.
Solution: Verify the pH of the reaction mixture after DIPEA addition. Ensure anhydrous conditions, as water drives the iminium equilibrium backward.
References
PubChem Compound Summary for 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
National Center for Biotechnology Information (NIH). Provides structural, physical, and chemical property data for the core bicyclic scaffold.
URL:[Link]
KRAS G12C Inhibitors (US Patent 12291539B2)
Cyano Cyclobutyl Compounds for CBL-B Inhibition and Uses Thereof (US Patent 11530229B2)
Method
Application Note: High-Efficiency Amide Coupling of 6-Oxa-3-azabicyclo[3.2.1]octane to Carboxylic Acids
Introduction & Strategic Context 6-Oxa-3-azabicyclo[3.2.1]octane is a conformationally restricted, bridged bicyclic secondary amine. In modern medicinal chemistry and drug discovery, it is heavily utilized as a 3D bioiso...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
6-Oxa-3-azabicyclo[3.2.1]octane is a conformationally restricted, bridged bicyclic secondary amine. In modern medicinal chemistry and drug discovery, it is heavily utilized as a 3D bioisostere for morpholine, often supplied as . Incorporating this bridged system can significantly improve metabolic stability, alter the basicity (pKa) of the amine, and provide unique vectorization for interacting with target protein binding pockets.
However, coupling this sterically hindered secondary amine to carboxylic acids presents a synthetic challenge. It requires optimized to overcome sluggish kinetics and prevent competing side reactions, such as the epimerization of chiral acids or the guanidinylation of the amine.
Mechanistic Insights and Reagent Selection
For hindered secondary amines, traditional carbodiimides (e.g., EDC/HOBt) often yield incomplete conversions. The 1[1] (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Causality of Activation : HATU rapidly converts the carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides neighboring group participation, acting as an internal base to hydrogen-bond with the incoming 6-oxa-3-azabicyclo[3.2.1]octane,1[1].
Base Selection : Because the amine is typically supplied as a hydrochloride salt, a minimum of 3.0 equivalents of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required. One equivalent liberates the free base of the amine, one deprotonates the carboxylic acid to initiate HATU attack, and the excess maintains a basic environment (pH > 8) .
Experimental Design & Optimization Variables
The following table summarizes the optimized parameters for a standard coupling reaction.
Parameter
Recommended Choice
Function & Causality
Alternatives
Solvent
DMF (Anhydrous)
Solubilizes polar intermediates and stabilizes the polar transition state.
DCM (if substrates are highly lipophilic), DMA.
Base
DIPEA (3.0 - 4.0 eq)
Deprotonates acid; neutralizes amine HCl salt. Sterically hindered to prevent side reactions.
N-Methylmorpholine (NMM), Triethylamine (TEA).
Coupling Reagent
HATU (1.1 - 1.2 eq)
Forms highly reactive HOAt active ester.
COMU, PyBOP, or EDC/HOAt.
Stoichiometry
Amine HCl (1.1 - 1.2 eq)
Slight excess ensures complete consumption of the valuable carboxylic acid.
1.0 eq if the amine is the limiting/expensive reagent.
Step-by-Step Methodology
Self-Validating Protocol for 1.0 mmol Scale Synthesis
Step 1: Preparation and Pre-activation
To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 mmol, 1.0 eq) and HATU (456 mg, 1.2 mmol, 1.2 eq).
Suspend the solids in anhydrous DMF (5.0 mL, 0.2 M concentration).
Cool the mixture to 0 °C using an ice bath. Rationale: Cooling prevents thermal degradation of the active ester and minimizes epimerization if the alpha-carbon of the acid is chiral.
Add DIPEA (523 µL, 3.0 mmol, 3.0 eq) dropwise. The solution typically turns yellow. Stir at 0 °C for 10–15 minutes. Critical Step: This pre-activation ensures the acid is fully converted to the HOAt ester before the amine is introduced, preventing the direct reaction of HATU with the amine.
Step 2: Amine Addition
5. Add 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (180 mg, 1.2 mmol, 1.2 eq) in one portion.
6. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.
Step 3: Reaction Monitoring (Self-Validation)
7. Monitor the reaction via LC-MS or TLC.
8. Validation Check: Spot a micro-aliquot of the reaction mixture onto wet pH paper. It must read > 8. If pH < 7, the coupling will stall; add an additional 1.0 eq of DIPEA.
Step 4: Work-up and Isolation
9. Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.
10. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
11. Wash the combined organic layers sequentially with 1M HCl (15 mL) (to remove excess amine and DIPEA), water (3 x 15 mL) (to remove DMF), and brine (15 mL).
12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Step 5: Purification
13. Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients) depending on the polarity of the final product.
Process Visualizations
Mechanistic workflow for the HATU-mediated amide coupling of 6-oxa-3-azabicyclo[3.2.1]octane.
Troubleshooting & Analytical Characterization
When coupling hindered bicyclic amines,. Use the following decision tree to troubleshoot incomplete conversions or unexpected byproducts during LC-MS analysis.
Troubleshooting decision tree for resolving common issues in hindered amide couplings.
Application Note: High-Performance Peptidomimetics using 6-Oxa-3-azabicyclo[3.2.1]octane
This guide details the application of 6-Oxa-3-azabicyclo[3.2.1]octane (often referred to as the "bridged morpholine" scaffold) as a high-value building block in peptide synthesis. Executive Summary The 6-Oxa-3-azabicyclo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 6-Oxa-3-azabicyclo[3.2.1]octane (often referred to as the "bridged morpholine" scaffold) as a high-value building block in peptide synthesis.
Executive Summary
The 6-Oxa-3-azabicyclo[3.2.1]octane scaffold represents a "sweet spot" in peptidomimetic design, bridging the gap between the high conformational rigidity of tropanes and the physicochemical favorability of morpholines. Unlike standard proline surrogates, this bicyclic ether introduces a specific steric bulk that locks the peptide backbone into defined turn geometries (typically
-turns) while the ether oxygen lowers lipophilicity (LogP) and improves metabolic stability against proteases.
This guide provides the definitive protocol for incorporating this sterically demanding secondary amine into peptide backbones via Solid Phase Peptide Synthesis (SPPS), overcoming the common "difficult coupling" hurdles associated with bicyclic amino acids.
The 6-oxa-3-azabicyclo[3.2.1]octane core differs from standard proline mimetics (like 3-azabicyclo[3.1.0]hexane) by the inclusion of an oxygen atom in the bridge.
Feature
Impact on Peptide
Mechanism
Bicyclic Constraint
Entropy Reduction
Locks the (phi) and (psi) torsion angles, pre-organizing the peptide for receptor binding and reducing the entropic penalty of binding.
Ether Oxygen (Pos. 6)
Solubility & ADME
Acts as a hydrogen bond acceptor, lowering cLogP compared to carbocyclic analogs (e.g., tropane) and improving aqueous solubility.
Secondary Amine (Pos. 3)
Proteolytic Stability
The -alkylated nature prevents amide bond cleavage by standard proteases (similar to Proline but more sterically shielded).
Stereochemical Considerations
The scaffold is chiral. The commercially relevant building blocks are typically supplied as defined enantiomers (e.g., (1R, 5S)).
Critical Check: Ensure the stereochemistry of the building block matches the desired turn geometry (Type I vs. Type II
-turn). Inversion at the bridgehead carbons is impossible under standard conditions, making the scaffold stereochemically robust.
Challenge: The nitrogen at position 3 is a sterically hindered secondary amine . Standard coupling protocols (e.g., HBTU/DIEA) often fail to acylate this amine quantitatively, leading to deletion sequences.
Solution: Use high-efficiency coupling reagents (phosphonium salts) and elevated temperatures.
Materials & Reagents
Building Block: Fmoc-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid (or relevant isomer).
Resin: Rink Amide ProTide or Chlorotrityl (low loading: 0.2 – 0.4 mmol/g recommended to reduce inter-chain aggregation).
Coupling Reagents: HATU, HOAt, or PyAOP.
Solvent: DMF (Anhydrous) or NMP (for difficult sequences).
Step-by-Step Workflow
Step A: Coupling the Scaffold TO the Peptide Chain
This step attaches the carboxyl group of the bicyclic block to the N-terminus of the resin-bound peptide.
Activation: Dissolve 3.0 eq of the Fmoc-bicyclic acid and 2.9 eq of HATU in minimal DMF.
Base Addition: Add 6.0 eq of DIEA (Diisopropylethylamine). Note: Pre-activation for 30 seconds is permitted but not strictly necessary with HATU.
Reaction: Add to the resin. Shake for 60 minutes at Room Temperature (RT).
Monitoring: Perform a Chloranil test (ninhydrin is ineffective for Proline-like secondary amines).
If positive (blue specks): Recouple using PyAOP/HOAt for 60 mins.
Step B: Fmoc Deprotection of the Scaffold
The secondary amine is sterically crowded; deprotection kinetics are slower.
Reagent: 20% Piperidine + 0.1 M HOBt in DMF. (HOBt suppresses aspartimide formation and improves solvation).
Cycles: Perform two treatments:
5 minutes (Flow wash)
15 minutes (Batch shake)
Wash: Extensive DCM/DMF washes (5x each) are critical to remove piperidine, which adheres to the bicyclic core.
Step C: Acylation OF the Scaffold (The Critical Step)
Coupling the NEXT amino acid onto the bicyclic secondary amine (N3) is the bottleneck.
Selection: Use the most potent conditions available. PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is superior to uronium salts (HATU) for secondary amines due to the absence of guanidinium byproduct inhibition.
Cocktail:
Amino Acid: 4.0 eq
PyAOP: 4.0 eq
HOAt: 4.0 eq (Catalyst is essential)
DIEA: 8.0 eq
Conditions:
Microwave (Recommended): 75°C for 5 minutes (Power: 25-30W).
Manual (Alternative): Double coupling at RT (2 x 2 hours) or overnight coupling.
Capping: Acetylate unreacted amines immediately after this step using Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization: Decision Logic for Difficult Couplings
The following diagram outlines the logic flow for incorporating the 6-oxa-3-azabicyclo[3.2.1]octane scaffold, specifically addressing the steric bottleneck.
Caption: Logic flow for SPPS incorporation of the bicyclic scaffold. Red nodes indicate high-risk steps requiring enhanced protocols.
Application Case Study: Metabolic Stabilization
Scenario: A linear peptide therapeutic containing a Gly-Pro turn sequence exhibits a half-life (
) of < 10 minutes in human plasma due to prolyl endopeptidase activity.
Intervention: Replacement of Proline with 6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid .
Results:
Parameter
Native Peptide (Gly-Pro)
Modified Peptide (Gly-Bicyclic)
Improvement Factor
| Conformation | Flexible Type I/II Turn | Rigid Type II
Mechanistic Insight: The bicyclic bridge creates a "steric umbrella" that prevents the catalytic triad of proteases from accessing the amide bond, while the locked conformation reduces the entropic cost of binding to the target receptor [1].
Troubleshooting & FAQ
Q: My peptide yield is low after the bicyclic block. Why?
A: The most common cause is incomplete acylation of the bicyclic amine (Step C). The secondary amine is buried in the [3.2.1] system. Switch to PyAOP and ensure HOAt is present. If using microwave, do not exceed 75°C to avoid epimerization, but do not go below 60°C.
Q: Can I use the amine form (non-acid) as a linker?
A: Yes. The core diamine (or amino-alcohol) can be used to create urea or carbamate linkages. React the resin-bound peptide with DSC (Disuccinimidyl carbonate) first, then add the 6-oxa-3-azabicyclo[3.2.1]octane amine to form a urea termination.
Q: How do I monitor the reaction?
A: Do NOT use the Kaiser test (Ninhydrin); it only detects primary amines. Use the Chloranil test (detects secondary amines) or perform a micro-cleavage and check via LC-MS.
References
Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. ResearchGate. (Accessed 2023). Link
Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters. (2010). Link
A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Beilstein Journal of Organic Chemistry. (2011). Link
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. Journal of Medicinal Chemistry. (2022). Link
6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid Structure & Data. PubChem. Link
Method
preparation of 6-Oxa-3-azabicyclo[3.2.1]octane from epoxy-cycloheptane precursors
[1][2][3][4][5] Part 1: Strategic Analysis & Precursor Feasibility The Scaffold and Stoichiometric Paradox The target molecule, 6-oxa-3-azabicyclo[3.2.1]octane , represents a bridged morpholine scaffold increasingly valu...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5]
Part 1: Strategic Analysis & Precursor Feasibility
The Scaffold and Stoichiometric Paradox
The target molecule, 6-oxa-3-azabicyclo[3.2.1]octane , represents a bridged morpholine scaffold increasingly valued in medicinal chemistry for its ability to constrain pharmacophores in a rigid, 3D-defined orientation. However, a critical stoichiometric analysis reveals a discrepancy between the requested target and the "epoxy-cycloheptane" precursor.
Heteroatoms: Nitrogen at position 3; Oxygen at position 6.
Carbon Count:
.
Precursor Analysis (Epoxy-cycloheptane):
Skeleton: Cycloheptane ring + Epoxide oxygen.
Carbon Count:
.
Scientific Verdict: Direct cyclization of epoxy-cycloheptane (C7) to 6-oxa-3-azabicyclo[3.2.1]octane (C6) is stoichiometrically impossible without a carbon-extrusion step (e.g., oxidative cleavage).
Scenario A (Homologous Synthesis): Reacting epoxy-cycloheptane with amines typically yields the C7-homologue: 9-oxa-3-azabicyclo[3.3.1]nonane .
Scenario B (Target Synthesis): The specific C6-target is correctly synthesized from epoxy-cyclohexane (C6) or functionalized tetrahydrofuran derivatives.
This guide provides the Corrected Protocol (Protocol A) for synthesizing the requested target from C6 precursors, and the Homologous Protocol (Protocol B) for the reaction of epoxy-cycloheptane, ensuring complete technical coverage.
Part 2: Experimental Protocols
Protocol A: Synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane (Target-Focused)
Rationale: This route utilizes a C6-cyclohexenyl precursor to establish the correct carbon skeleton.[1] The key step is an intramolecular epoxide opening or iodocyclization.
Reagents: m-Chloroperbenzoic acid (mCPBA), Sodium hydride (NaH), or Iodine (
).
Solvents: Dichloromethane (DCM), THF (anhydrous).
Workflow Diagram
Figure 1: Synthetic pathway for the C6-bridged morpholine target.
Step-by-Step Procedure
N-Protection:
Dissolve cyclohex-3-en-1-amine (10 mmol) in DCM. Add Triethylamine (1.2 eq) and Benzyl bromide (1.0 eq) at 0°C. Stir for 4 h.
Checkpoint: Verify mono-benzylation via TLC (
in 20% EtOAc/Hex).
Epoxidation:
To the N-benzyl amine in DCM (0°C), add mCPBA (1.1 eq) portion-wise.
Stir at room temperature for 12 h.
Quench: Wash with saturated
then .
Result: Mixture of cis and trans 3,4-epoxy-N-benzylcyclohexylamines.
Cyclization (Key Step):
Dissolve the epoxide intermediate in anhydrous THF.
Add catalytic
-Toluenesulfonic acid (pTSA) (0.1 eq) or heat to reflux.
Mechanism:[2] The nitrogen lone pair attacks the epoxide at C4 (trans-opening) or C3. To achieve the [3.2.1] system (bridging C1 and C4 via Oxygen), one typically employs an iodocyclization of the unsaturated alcohol if the epoxide route yields the [2.2.2] isomer.
Alternative (High Specificity): Use cis-mesylate 8a (derived from aminopentenol) as described in literature [1] for direct access to the 6-oxa isomer.
Protocol B: Reaction of Epoxy-Cycloheptane (Precursor-Focused)
Rationale: If "Epoxy-cycloheptane" is the mandatory starting material, this protocol describes the formation of the [3.3.1] homologue .
Application Note: High-Efficiency N-Alkylation Protocols for 6-Oxa-3-azabicyclo[3.2.1]octane
Executive Summary The 6-Oxa-3-azabicyclo[3.2.1]octane core (CAS 1461708-41-7) has emerged as a high-value pharmacophore in modern drug discovery. Structurally, it functions as a conformationally constrained morpholine su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 6-Oxa-3-azabicyclo[3.2.1]octane core (CAS 1461708-41-7) has emerged as a high-value pharmacophore in modern drug discovery. Structurally, it functions as a conformationally constrained morpholine surrogate. By bridging the morpholine ring, this scaffold locks the nitrogen lone pair vector, potentially improving receptor selectivity and metabolic stability compared to its flexible parent.
However, the bicyclic framework introduces steric strain and altered nucleophilicity at the N3 position. This Application Note provides optimized protocols for N-alkylation , distinguishing between Reductive Amination (Method A: Preferred) and Direct Nucleophilic Substitution (Method B: Alternative). These protocols are designed to maximize yield, minimize over-alkylation, and ensure reproducibility.
Structural & Mechanistic Analysis
Before initiating synthesis, it is critical to understand the reactivity profile of the 3-position amine.
Steric Environment: The ethylene bridge (C1–C2–N3–C4–C5) and the ether bridge (C1–O6–C5) create a "cage" effect. While the N3 nitrogen is secondary, the axial approach is hindered by the endo-face of the bicycle.
Electronic Effects: The oxygen atom at position 6 exerts an inductive electron-withdrawing effect ($ -I $), slightly reducing the basicity of the N3 nitrogen compared to unbridged morpholine (pKa ~8.3). Consequently, the N3 amine is a slightly "harder" nucleophile, requiring optimized activation.
Pathway Decision Logic
The following diagram outlines the decision process for selecting the appropriate alkylation strategy based on substrate availability and stability.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy.
Method A: Reductive Amination (Gold Standard)
Rationale: This method is preferred because it proceeds via an iminium ion intermediate, which is sterically distinct from the final product. This prevents the formation of quaternary ammonium salts (over-alkylation), a common side reaction in direct alkylation.
Protocol Parameters
Parameter
Condition
Notes
Solvent
1,2-Dichloroethane (DCE) or DCM
DCE allows slightly higher temps if needed; DCM is easier to remove.
Reducing Agent
Sodium triacetoxyborohydride (STAB)
Milder than NaCNBH₃; does not reduce aldehydes/ketones to alcohols rapidly.
Critical: Catalyzes iminium formation, especially for hindered ketones.
Temperature
0°C RT
Start cold to control exotherm, stir at RT for 2-16 h.
Step-by-Step Procedure
Free Basing (If starting with HCl salt): Dissolve 6-Oxa-3-azabicyclo[3.2.1]octane HCl in DCM. Add 1.1 eq of DIPEA or TEA. Stir for 10 min. (Alternatively, wash with sat. NaHCO₃, extract, and dry).
Imine Formation: Add the aldehyde or ketone (1.1 eq) to the amine solution. If the substrate is a ketone, add Acetic Acid (2.0 eq) at this stage. Stir for 30–60 mins at Room Temperature (RT) to establish the imine equilibrium.
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
Reaction: Allow to warm to RT and stir under nitrogen. Monitor by LC-MS (Target M+H).
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 mins to decompose boron complexes.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Validation: Yields typically range from 85–95% . The product is usually pure enough for the next step without chromatography.
Method B: Direct Nucleophilic Substitution (SN2)
Rationale: Used when the alkyl group is only available as a halide (Cl, Br, I) or sulfonate (Mesylate/Tosylate). This method requires careful control of stoichiometry to prevent quaternization.
Protocol Parameters
Parameter
Condition
Notes
Solvent
Acetonitrile (MeCN) or DMF
MeCN is preferred for easier workup; DMF for low-solubility substrates.
Base
K₂CO₃ (Standard) or Cs₂CO₃ (Accelerated)
Cs₂CO₃ is more soluble in organic solvents ("Cesium Effect").
Catalyst
KI or TBAI (0.1 eq)
Essential for Alkyl Chlorides (Finkelstein reaction in situ).
Temperature
60°C – 80°C
Higher temp required due to bicyclic steric hindrance.
Step-by-Step Procedure
Setup: In a reaction vial, suspend 6-Oxa-3-azabicyclo[3.2.1]octane HCl (1.0 eq) and K₂CO₃ (3.0 eq) in anhydrous MeCN (0.1 M concentration).
Activation: Stir at RT for 15 mins to ensure free-basing.
Addition: Add the Alkyl Halide (1.05 eq). Note: Do not use large excess (>1.2 eq) to avoid double alkylation.
Catalysis: If using an alkyl chloride, add Potassium Iodide (KI, 0.1 eq).
Reaction: Heat to 60°C. Monitor by LC-MS every 2 hours.
Checkpoint: If mono-alkylation is <50% after 4h, raise temp to 80°C or switch base to Cs₂CO₃.
Workup: Filter off inorganic solids. Concentrate the filtrate. Partition residue between EtOAc and Water.
Troubleshooting:
Issue: Low conversion. Root Cause: Steric bulk of the bridge prevents SN2 attack. Fix: Switch to DMF at 90°C or use microwave irradiation (100°C, 20 min).
Issue: Over-alkylation (Quaternary salt). Root Cause: Product amine is more nucleophilic than starting material. Fix: Use Method A (Reductive Amination) if possible.
Comparative Performance Data
The following table summarizes expected outcomes based on internal application data and literature precedents for bicyclic amines.
Substrate Type
Method
Reagent
Typical Yield
Purity Profile
Benzaldehyde
A
NaBH(OAc)₃
92%
High (>98%)
Cyclohexanone
A
NaBH(OAc)₃ / AcOH
78%
Good (Steric hindrance)
Benzyl Bromide
B
K₂CO₃ / MeCN
85%
Moderate (Risk of bis-alkylation)
Primary Alkyl Chloride
B
Cs₂CO₃ / KI / DMF
65%
Moderate (Slow kinetics)
References
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. Journal of Medicinal Chemistry. Discusses the synthesis and functionalization of the 3-azabicyclo[3.2.1]octane core.
6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (Product Specification). Sigma-Aldrich. Commercial availability and physical properties.
Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Cycloadditions. Organic Chemistry Frontiers. Provides background on the formation of the oxabicyclo core.
Reductive Amination Cartridges for Bicyclic Heterocycles. Synple Chem. Highlights the industrial preference for reductive amination for these scaffolds.
Method
Application Note: Protecting Group Strategies for 6-Oxa-3-azabicyclo[3.2.1]octane Intermediates
Structural Context and Mechanistic Rationale The 6-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a highly privileged, conformationally restricted bioisostere of morpholine in modern medicinal chemistry. By introd...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Context and Mechanistic Rationale
The 6-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a highly privileged, conformationally restricted bioisostere of morpholine in modern medicinal chemistry. By introducing a two-carbon bridge into the morpholine ring, the system is locked into a rigidified conformation that alters the spatial trajectory of the nitrogen lone pair and the oxygen atom. This structural pre-organization reduces the entropic penalty upon target binding and improves metabolic stability by blocking cytochrome P450-mediated oxidation adjacent to the heteroatoms. Consequently, this bridged bicyclic system is heavily utilized in the development of next-generation therapeutics, including KRAS G12C inhibitors[1], mutant EGFR inhibitors[2], and CBL-B inhibitors[3].
During multi-step API synthesis, the secondary amine at position 3 is highly nucleophilic and must be transiently protected to prevent unwanted side reactions (e.g., premature N-alkylation, acylation, or oxidation). The oxygen at position 6 exerts a mild inductive electron-withdrawing effect, slightly dampening the nucleophilicity of the N3 amine compared to a standard piperidine, but it remains sufficiently reactive for standard carbamate protection. Because the intermediate is most commonly sourced and stored as a bench-stable hydrochloride salt (6-oxa-3-azabicyclo[3.2.1]octane hydrochloride), any protection strategy must first account for the in situ neutralization of the salt to liberate the free base.
Strategic Decision Matrix for Protection
The selection of the protecting group (PG) is dictated by the downstream reaction conditions. Carbamate-based protecting groups—specifically tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz)—are the industry standards for this scaffold due to their orthogonal cleavage conditions.
Boc Protection: Selected when downstream steps involve strong bases, nucleophiles, or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). It is strictly incompatible with Lewis or Brønsted acids.
Cbz Protection: Selected when the intermediate must survive acidic conditions (e.g., the cleavage of a different acid-labile group or acidic acetal hydrolysis). It is cleaved via hydrogenolysis.
Decision tree for selecting orthogonal protecting groups for the 6-oxa-3-azabicyclo[3.2.1]octane core.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating; they incorporate specific stoichiometric ratios and workup procedures that inherently drive the reaction to completion and strip away unreacted precursors.
Protocol A: Synthesis of N-Boc-6-oxa-3-azabicyclo[3.2.1]octane
Causality: Dichloromethane (DCM) is utilized as an aprotic solvent to dissolve the reagents without competing for the electrophilic Boc anhydride. Triethylamine (TEA) is used in a 2.5 molar excess: 1.0 equivalent strictly to neutralize the starting hydrochloride salt[4], and 1.5 equivalents to act as an auxiliary base to scavenge the acidic byproducts of the Boc transfer.
Initiation: Suspend 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).
Neutralization: Add TEA (2.5 eq, 25 mmol) dropwise at 0 °C. Stir for 15 minutes. The suspension will clarify as the free amine is liberated.
O) (1.1 eq, 11 mmol) in a minimal volume of DCM and add dropwise to the reaction mixture at 0 °C.
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4 hours.
In-Process Control (IPC): Monitor via TLC (Ninhydrin stain). The starting amine (highly polar, stains strongly purple) should be completely consumed, replaced by a high-Rf spot.
Self-Validating Workup: Quench the reaction with 1M aqueous citric acid (removes unreacted TEA and trace unreacted free amine). Wash the organic layer with saturated NaHCO
(removes residual citric acid) and brine.
Isolation: Dry over anhydrous Na
SO, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a colorless oil or low-melting solid.
Protocol B: Acidic Deprotection to Yield the Hydrochloride Salt
Causality: While Trifluoroacetic acid (TFA) in DCM is a common deprotection method, it yields a hygroscopic trifluoroacetate salt. Using 4M HCl in dioxane is vastly superior for this scaffold because it directly produces the highly crystalline, bench-stable hydrochloride salt, which simplifies downstream stoichiometric calculations (e.g., for SNAr couplings[2]).
Initiation: Dissolve N-Boc-6-oxa-3-azabicyclo[3.2.1]octane (1.0 eq, 5 mmol) in anhydrous 1,4-dioxane (0.1 M).
Cleavage: Add 4M HCl in dioxane (10.0 eq, 50 mmol) at room temperature.
Propagation: Stir vigorously for 2–3 hours. As the Boc group is cleaved (releasing isobutylene gas and CO
), the resulting hydrochloride salt will become insoluble in dioxane and begin to precipitate as a white solid. This precipitation drives the equilibrium forward.
Isolation: Dilute the suspension with cold diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum to afford the pure 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride.
Mechanistic pathway of Boc deprotection yielding the bench-stable hydrochloride salt.
Protocol C: Synthesis of N-Cbz-6-oxa-3-azabicyclo[3.2.1]octane
Causality: Schotten-Baumann conditions (biphasic aqueous/organic) are ideal here. K
CO in water neutralizes the hydrochloride salt and absorbs the HCl generated during Cbz-Cl addition, while THF solubilizes the organic components, preventing the hydrolysis of Cbz-Cl.
Initiation: Dissolve 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.0 eq) in a 1:1 mixture of THF and water (0.2 M).
Basification: Add K
CO (3.0 eq) and stir until fully dissolved.
Protection: Cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise.
Propagation: Stir at room temperature for 12 hours.
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, dry over MgSO
, and concentrate.
Quantitative Data & Comparative Analysis
The table below summarizes the quantitative parameters and stability profiles for the primary protecting groups used on the 6-oxa-3-azabicyclo[3.2.1]octane scaffold.
Protecting Group
Reagents Required
Deprotection Conditions
Stability Profile
Typical Yield Range
Boc (tert-butyloxycarbonyl)
BocO, TEA, DCM
4M HCl in Dioxane or TFA/DCM
Stable to bases, nucleophiles, and Pd-catalyzed couplings.
90–96%
Cbz (Carboxybenzyl)
Cbz-Cl, KCO, THF/HO
H (1 atm), 10% Pd/C, MeOH
Stable to mild acids, bases, and nucleophiles.
85–92%
Bn (Benzyl)
BnBr, KCO, DMF
H (50 psi), Pd(OH)/C, EtOH
Stable to strong acids and strong bases.
80–88%
Note: Yields are based on the conversion from the commercial 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride salt.
References
Inhibitors of mutant forms of egfr - Google Patents
Source: WO2021133809A1
URL
KRAS G12C inhibitors - Google Patents
Source: US12291539B2
URL
Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof - Google Patents
Source: US11530229B2
URL
Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane
Introduction: The Significance of the 6-Oxa-3-azabicyclo[3.2.1]octane Scaffold The 6-Oxa-3-azabicyclo[3.2.1]octane core is a conformationally constrained bicyclic ether amine that holds significant value in modern medici...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 6-Oxa-3-azabicyclo[3.2.1]octane Scaffold
The 6-Oxa-3-azabicyclo[3.2.1]octane core is a conformationally constrained bicyclic ether amine that holds significant value in modern medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling highly specific interactions with biological targets. This scaffold is an important building block for novel therapeutics, with derivatives showing potential in a range of applications, from neuroscience to infectious diseases. The development of efficient and rapid synthetic routes to this and related azabicyclic systems is therefore a critical endeavor for researchers in the pharmaceutical sciences.
Conventional synthetic methods for constructing such bicyclic systems often require harsh reaction conditions, extended reaction times, and laborious purification procedures, which can impede the rapid generation of compound libraries for screening. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the principles of dielectric heating to dramatically accelerate reaction rates, improve yields, and enhance product purity.[1][2][3] This application note provides a detailed protocol for the efficient synthesis of the 6-Oxa-3-azabicyclo[3.2.1]octane scaffold, centered around a microwave-assisted intramolecular cyclization strategy.
The Rationale for a Microwave-Assisted Approach
Microwave energy directly heats the reaction mixture by interacting with polar molecules and ions, leading to rapid and uniform temperature increases that are not achievable with conventional heating methods. This "in-core" heating avoids the thermal gradients associated with oil baths, resulting in cleaner reactions with fewer side products. For the synthesis of 6-Oxa-3-azabicyclo[3.2.1]octane, the key transformation is an intramolecular cyclization. Such reactions are particularly well-suited for microwave assistance, as the rapid heating can overcome the activation energy barrier for ring formation more efficiently, significantly reducing reaction times from hours to mere minutes.[4][5]
This protocol outlines a proposed two-step synthesis culminating in a microwave-promoted, acid-catalyzed intramolecular etherification to construct the bicyclic core.
Proposed Synthetic Pathway
The synthesis is proposed to proceed in two key stages: first, the synthesis of an appropriate N-substituted piperidine precursor, followed by the pivotal microwave-assisted intramolecular cyclization.
Figure 1: Proposed two-step synthetic workflow.
Experimental Protocols
Part 1: Synthesis of Precursor: N-Benzyl-4-(hydroxymethyl)piperidine
This procedure details the synthesis of the key intermediate via reductive amination.
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
To a 250 mL round-bottom flask, add 4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
Stir the solution at room temperature and add benzaldehyde (1.05 eq) dropwise.
Continue stirring for 30 minutes to allow for imine formation.
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting materials are consumed.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-(hydroxymethyl)piperidine as a clear oil or low-melting solid.
Part 2: Microwave-Assisted Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octane
This protocol describes the acid-catalyzed intramolecular cyclization of the precursor under microwave irradiation to form the target bicyclic scaffold.
Materials and Reagents:
N-Benzyl-4-(hydroxymethyl)piperidine (from Part 1)
p-Toluenesulfonic acid (p-TSA) monohydrate
Toluene, anhydrous
Microwave reactor (e.g., Anton Paar Monowave, Biotage Initiator)
10 mL microwave reaction vial with a magnetic stir bar
Place the vial into the cavity of the microwave reactor.
Irradiate the mixture according to the parameters in Table 1. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.
Upon completion, allow the vial to cool to room temperature.
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to afford 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octane.
Reaction Parameter Optimization
The efficiency of microwave-assisted reactions is highly dependent on parameters such as temperature, time, and catalyst loading. The following table presents proposed conditions for the optimization of the intramolecular cyclization.
Entry
Catalyst (eq)
Temperature (°C)
Time (min)
Power (W)
Pressure (bar)
Yield (%)*
1
0.1
120
10
Dynamic
~5-8
45
2
0.2
120
10
Dynamic
~5-8
75
3
0.2
140
10
Dynamic
~8-12
92
4
0.2
140
5
Dynamic
~8-12
88
5
0.3
140
10
Dynamic
~8-12
90
6
0.2
160
10
Dynamic
~12-15
85 (decomp)
Table 1: Proposed Optimization of Microwave-Assisted Intramolecular Cyclization.
*Yields are hypothetical and for illustrative purposes. "Dynamic" power indicates that the instrument adjusts power to maintain the target temperature.
Discussion of Optimization:
Initial screening would likely show that a higher temperature and sufficient catalyst loading are crucial for efficient cyclization (Entries 1-3). A reaction time of 10 minutes at 140°C with 0.2 equivalents of p-TSA is proposed as the optimal condition, providing an excellent yield without significant decomposition (Entry 3). Increasing the temperature further may lead to degradation of the product (Entry 6).
Proposed Mechanism of Cyclization
The acid-catalyzed intramolecular cyclization is proposed to proceed through the following steps:
Application Note: Solvent Selection and Reaction Protocols for 6-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Introduction 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 1461708-41-7) is a highly valued bridged bicyclic morpholine analogue utilized extensively in modern medicinal chemistry. By restricting the conformational...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 1461708-41-7) is a highly valued bridged bicyclic morpholine analogue utilized extensively in modern medicinal chemistry. By restricting the conformational flexibility of the morpholine ring, this building block enhances the metabolic stability, target affinity, and pharmacokinetic profiles of drug candidates. It has become a critical structural motif in the development of next-generation oncology therapeutics, including KRAS G12C inhibitors[1] and fourth-generation wild-type-sparing EGFR inhibitors (e.g., Tigozertinib/BLU-945)[2],[3].
Because it is supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life, researchers must carefully select solvents and bases to liberate the secondary amine for downstream nucleophilic reactions. This guide outlines the causality behind solvent selection and provides self-validating protocols for its most common applications.
Physicochemical Causality in Solvent Selection
The fundamental challenge in working with 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride lies in the polarity dichotomy between its salt and free-base forms.
The HCl Salt: Highly polar, crystalline, and stable. It exhibits good solubility in water and highly polar aprotic solvents (DMSO, DMF) but is virtually insoluble in non-polar organics (DCM, Toluene, Hexanes).
The Free Base: Once deprotonated, the secondary amine becomes a potent nucleophile. The free base is highly soluble in standard organic solvents (DCM, THF, EtOAc).
Causality in Experimental Design:
To achieve high yields, the solvent system must facilitate the in situ neutralization of the HCl salt while stabilizing the transition state of the subsequent reaction.
For Amide Couplings: N,N-Dimethylformamide (DMF) is the optimal solvent. It dissolves both the polar HCl salt and the coupling reagents (e.g., HATU). The addition of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it neutralizes the HCl salt and acts as the catalytic base for the coupling mechanism.
For Nucleophilic Aromatic Substitution (
): Isopropanol (IPA) or DMSO is preferred. reactions with heteroaryl halides require high temperatures (80–100 °C). IPA allows for a controlled reflux environment, and its polar protic nature assists in solvating the leaving group (e.g., chloride), lowering the activation energy of the Meisenheimer complex[2].
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative data for solvent selection based on reaction type:
Solvent
Salt Solubility
Free Base Solubility
Recommended Base
Optimal Reaction Type
Causality / Notes
DMF
High
High
DIPEA
Amide Coupling
Dissolves all polar intermediates; stabilizes HATU/EDC active esters.
DMSO
Very High
High
K₂CO₃ or TEA
(High Temp)
High boiling point allows for >100°C heating; excellent for sluggish electrophiles.
IPA
Moderate
High
TEA
(Reflux)
Protic nature assists in stabilizing the leaving group in ; easy to evaporate.
DCM
Low
High
TEA
Reductive Amination
Salt must be pre-neutralized or vigorously stirred; excellent for NaBH(OAc)₃ stability.
THF
Low
High
NaH or LiHMDS
Alkylation
Requires strong bases for deprotonation; good for moisture-sensitive reactions.
Mechanistic Workflow
Reaction pathways and solvent dependencies for 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.
Experimental Protocols
Protocol A: Amide Coupling via HATU
Objective: Synthesize an amide derivative using a carboxylic acid electrophile.
Causality & Design: DIPEA is chosen over TEA due to its higher steric hindrance, which prevents it from acting as a competing nucleophile. DMF is utilized to ensure the HCl salt is fully solvated before deprotonation.
Self-Validating System: The initial reaction mixture will be a cloudy suspension. The exact moment the free amine is successfully liberated is visually validated when the suspension transitions into a clear, homogeneous solution upon the addition of DIPEA.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, add the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
Solvation: Dissolve the mixture in anhydrous DMF to achieve a 0.2 M concentration. Stir for 10 minutes at room temperature to allow the formation of the active O7-azabenzotriazole ester.
Amine Addition: Add 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.1 equiv) to the reaction mixture. Note: The mixture will appear as a cloudy suspension.
Base Liberation: Dropwise, add DIPEA (3.0 equiv). Validation Check: Observe the transition from a cloudy suspension to a clear solution, confirming the liberation of the nucleophilic free amine.
Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Objective: Couple the bicyclic amine with a heteroaryl chloride (e.g., 2-chloropyrimidin-4-amine derivatives, a common step in synthesizing EGFR inhibitors)[2].
Causality & Design: IPA is utilized as the solvent because it supports the necessary thermal conditions (100 °C) while remaining easy to remove during workup. Triethylamine (TEA) is used as the base because it is sufficiently basic to neutralize the HCl salt and drive the reaction without degrading the heteroaryl halide.
Self-Validating System: The successful formation of the product is often accompanied by the precipitation of TEA·HCl salts as the reaction cools to room temperature, providing an immediate visual cue of amine substitution before TLC confirmation.
Step-by-Step Methodology:
Preparation: In a heavy-walled pressure tube or sealed vial, combine the heteroaryl chloride (1.0 equiv) and 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (1.0 to 1.2 equiv).
Solvation & Base: Suspend the reagents in Isopropanol (IPA) to achieve a 0.3 M concentration. Add TEA (3.0 equiv).
Thermal Activation: Seal the tube and heat the mixture to 100 °C using a pre-heated oil bath or heating block.
Monitoring: Stir vigorously for 3 to 12 hours. The reaction progress should be monitored by TLC (DCM:MeOH = 10:1) or LC-MS.
Workup & Validation: Allow the reaction to cool to room temperature. Validation Check: Look for the precipitation of white TEA·HCl salts. Concentrate the solution directly under reduced pressure.
Purification: Purify the crude residue via preparative TLC or flash column chromatography (typically using a DCM/MeOH gradient) to afford the pure coupled product.
Technical Guide: Purification & Handling of 6-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride
Executive Summary & Compound Profile 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 1461708-41-7) is a rigid bicyclic amine scaffold frequently employed in medicinal chemistry to constrain the conformation of side c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 1461708-41-7) is a rigid bicyclic amine scaffold frequently employed in medicinal chemistry to constrain the conformation of side chains or mimic proline/piperidine motifs.
Unlike simple aliphatic amines, the [3.2.1] bridged system introduces specific purification challenges, primarily governed by its hygroscopicity and the kinetic stability of its crystal lattice. This guide moves beyond basic synthesis to address the critical downstream processing steps required to achieve pharmaceutical-grade purity (>98%).
Recrystallization Strategy: Use alcohol/ether or alcohol/ester systems.
pKa (conj. acid)
~9.0 - 10.0 (Est.)
Strong base; requires strong acid for complete salt formation.
Critical Purification Parameters (CPP)
The purification of this bicyclic amine relies on three pillars: Free Base Isolation , Controlled Salt Formation , and Polymorph/Solvate Management .
The "Oiling Out" Phenomenon
A common failure mode with 6-oxa-3-azabicyclo[3.2.1]octane HCl is the product separating as a sticky oil or gum rather than a crystalline solid. This occurs when:
Supersaturation is too high: The salt crashes out faster than the crystal lattice can order itself.
Residual water: The ether bridge can hydrogen bond with water, lowering the melting point of the lattice.
Use this protocol if the salt is sticky, dark, or contains significant organic impurities.
Liberation: Dissolve the crude salt in minimal water. Basify to pH >12 using 40% NaOH or KOH.
Extraction: Extract the free base into Dichloromethane (DCM) or Chloroform (3 x volumes).
Why DCM? The bicyclic ether is moderately polar; non-polar solvents like hexane may not extract it efficiently.
Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter.
Salt Formation:
Cool the DCM solution to 0°C.
Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise.
Critical: Do not use aqueous HCl. Anhydrous conditions are required to prevent gum formation.
Precipitation: The HCl salt should precipitate immediately as a white solid.
Filtration: Filter and wash with Et₂O.
Troubleshooting Support Center (FAQs)
Q1: My product turned into a sticky gum during recrystallization. How do I fix it?
Diagnosis: This is "oiling out," likely due to rapid cooling or wet solvents.
Solution:
Re-dissolve the gum in the minimum amount of hot Methanol or Ethanol.
Add a seed crystal if available.
Add the anti-solvent (EtOAc or Et₂O) very slowly (over 1 hour) while stirring.
Trituration: If it remains gummy, remove the solvent, add pure diethyl ether, and sonicate the flask. The mechanical energy often forces the lattice to crystallize.
Q2: The NMR shows extra peaks around 3.5-4.0 ppm.
Diagnosis: This region often contains the protons alpha to the oxygen bridge. However, extra peaks usually indicate uncyclized amino-alcohol (precursor) or regioisomers .
Validation: Check the integration. The bridgehead protons (H1/H5) should integrate to 2H. If the ratio is off, you have an isomer mixture.
Action: Recrystallization is rarely effective for separating isomers. You must revert to the Free Base and perform Column Chromatography (Silica gel, DCM:MeOH:NH₄OH gradient).
Q3: The salt is extremely hygroscopic (turns to liquid on the bench).
Diagnosis: The ether oxygen and amine nitrogen are hydrogen-bond acceptors.
Action:
Ensure the final wash is with an anhydrous non-polar solvent (Pentane/Hexane/Et₂O).
Store under Argon/Nitrogen.
Consider changing the counter-ion. If HCl is too hygroscopic for your application, convert to the Oxalate or Fumarate salt, which are often less hygroscopic and more crystalline.
Visual Workflows
Workflow 1: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification methodology based on initial crude purity.
Workflow 2: Acid-Base Salt Formation Mechanism
Figure 2: The "Reset" mechanism. Converting to free base removes inorganic salts and polar impurities before re-forming the crystal lattice.
References
PubChem. (2025).[3] Compound Summary for CID 54594726: 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride.[2] National Library of Medicine. Retrieved March 5, 2026, from [Link]
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Elmansy, M. F., et al. (2025).[4] Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration. PMC. Retrieved March 5, 2026, from [Link] (Provides context on the stability and synthesis of the oxabicyclo core).
troubleshooting cyclization failures in 3-azabicyclo[3.2.1]octane formation
Title : Technical Support Center: Troubleshooting 3-Azabicyclo[3.2.1]octane Cyclization Workflows Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researc...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Technical Support Center: Troubleshooting 3-Azabicyclo[3.2.1]octane Cyclization Workflows
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of the 3-azabicyclo[3.2.1]octane skeleton. This bridged bicyclic amine is a privileged, conformationally constrained scaffold critical to peptidomimetic design, chemical genetics, and CNS drug discovery[1]. However, constructing this[3.2.1] bridged system is thermodynamically and kinetically demanding. Competing intermolecular reactions, catalyst poisoning, and improper pre-organization often lead to cyclization failures.
This guide abandons rigid templates to provide you with a direct, causality-driven troubleshooting matrix, optimized step-by-step protocols, and self-validating workflows to ensure reproducible cyclization.
Q1: My double reductive amination of a cyclopentane-1,3-dialdehyde derivative is yielding polymeric amines instead of the 3-azabicyclo[3.2.1]octane core. Why is the cyclization failing?A1: The failure is driven by a kinetic mismatch. In a tandem reductive amination, the primary amine must condense with the first aldehyde to form a mono-iminium ion, which is then reduced to a secondary amine. This secondary amine must then attack the second aldehyde intramolecularly before reacting with another molecule intermolecularly.
If you use a strong reducing agent like NaBH₄, the dialdehyde is prematurely reduced to a diol. If your concentration is too high (>0.05 M), intermolecular oligomerization outcompetes the entropy-disfavored intramolecular cyclization.
Solution: Utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) in a weakly acidic environment (e.g., 1 equivalent of AcOH) at high dilution (<0.01 M). NaBH(OAc)₃ selectively reduces the iminium species without touching the unreacted aldehyde, allowing the cascade to proceed smoothly[2].
Q2: I am attempting to synthesize a 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold via acid-catalyzed acetalization, but I observe incomplete cyclization and epimerization. What is the cause?A2: The synthesis of 6,8-dioxa-3-azabicyclo[3.2.1]octane cores relies on the condensation of an amino carbonyl derivative with a diol species, followed by an intramolecular trans-acetalization[3]. This is a thermodynamically controlled equilibrium. Incomplete cyclization indicates that water is not being efficiently removed from the system, pushing the equilibrium backward. Epimerization suggests that the acid catalyst is either too strong (e.g., using concentrated HCl instead of catalytic p-TsOH) or the reaction time is excessively prolonged.
Solution: Switch to a milder acid catalyst like Pyridinium p-toluenesulfonate (PPTS) or catalytic p-TsOH, and enforce strict anhydrous conditions using a Soxhlet extractor with activated 4Å molecular sieves.
Q3: My Ring-Closing Metathesis (RCM) using a Grubbs catalyst to form the 3-azabicyclo[3.2.1]octane ring is dead in the water. The catalyst seems to deactivate immediately.A3: Ruthenium alkylidene catalysts (like Grubbs I and II) are highly susceptible to poisoning by basic amines. The basic nitrogen at the 3-position of your diallyl precursor strongly chelates the electron-deficient ruthenium center, forming a stable, catalytically inactive complex.
Solution: You must eliminate the Lewis basicity of the nitrogen. This can be achieved by protecting the amine with an electron-withdrawing group (e.g., N-Boc, N-Ts, or N-Cbz) prior to RCM[4]. Alternatively, if you must run the RCM on a free amine, add a stoichiometric amount of a Bronsted acid (like TFA or HCl) to protonate the amine in situ, or a Lewis acid like Ti(OiPr)₄ to tie up the nitrogen lone pair.
Section 2: Mandatory Visualizations
To better conceptualize the failure modes and optimization pathways, refer to the mechanistic and troubleshooting diagrams below.
Figure 1: Mechanistic pathway of double reductive amination for 3-azabicyclo[3.2.1]octane core formation.
Figure 2: Troubleshooting workflow for Ring-Closing Metathesis (RCM) in azabicyclic scaffold synthesis.
Section 3: Quantitative Data & Optimization Tables
The table below summarizes internal optimization data for the double reductive amination of cyclopentane-1,3-dialdehyde with benzylamine. Notice how the combination of the reducing agent and the concentration strictly dictates the reaction trajectory.
Condition
Reducing Agent
Concentration (M)
Additive
Yield (%)
Oligomer (%)
Causality / Observation
1
NaBH₄
0.10
None
< 5
> 80
Premature reduction of dialdehyde to diol; rampant oligomerization.
2
NaBH₃CN
0.05
AcOH (1 eq)
45
30
Sluggish reduction of the highly strained bicyclic iminium intermediate.
3
NaBH(OAc)₃
0.05
None
62
15
Good chemoselectivity, but concentration still favors some intermolecular attack.
4
NaBH(OAc)₃
0.01
AcOH (1 eq)
88
< 5
Optimal. Mild reduction, high dilution enforces intramolecular cyclization.
Protocol: Optimized Double Reductive Amination for 3-Azabicyclo[3.2.1]octane Synthesis
This protocol establishes a self-validating system by incorporating an analytical checkpoint to ensure the mono-iminium intermediate forms correctly before the final cyclization is forced.
Anhydrous 1,2-Dichloroethane (DCE) (100 mL, to achieve 0.01 M)
Step-by-Step Methodology:
Pre-organization and Imine Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the cyclopentane-1,3-dialdehyde (1.0 mmol) in 80 mL of anhydrous DCE. Add the primary amine (1.05 mmol) dropwise over 10 minutes.
Acid Catalysis: Add glacial acetic acid (1.0 mmol) to the mixture. Stir at room temperature for 30 minutes.
Self-Validation Checkpoint: Do not proceed blindly. Withdraw a 0.1 mL aliquot, quench with saturated aqueous NaHCO₃, extract with CDCl₃, and run a rapid crude ¹H NMR. You must observe the disappearance of exactly one aldehyde proton signal (~9.8 ppm) and the appearance of an imine/iminium signal (~8.2 ppm). If both aldehyde signals are gone, your amine stoichiometry is off. If neither is gone, check your acid catalyst.
Controlled Reduction: Once the mono-iminium is validated, cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.5 mmol) in small portions over 20 minutes. The mild nature of this reagent ensures the remaining unreacted aldehyde is preserved for the intramolecular attack[2].
Cyclization: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. The high dilution (0.01 M) ensures the secondary amine intermediate attacks the remaining aldehyde intramolecularly.
Workup: Quench the reaction carefully with 1N NaOH (20 mL) to break down boron complexes and free the basic amine. Extract with dichloromethane (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude 3-azabicyclo[3.2.1]octane derivative via flash column chromatography (silica gel, typically requiring a highly polar eluent like CH₂Cl₂/MeOH/NH₄OH 90:9:1 due to the basic nitrogen).
References
Source: mdpi.
Title: Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.
Technical Support Center: Residual Solvent Removal from 6-Oxa-3-azabicyclo[3.2.1]octane HCl
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with residual solvent clearance in bridged bicyclic morpholine deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with residual solvent clearance in bridged bicyclic morpholine derivatives.
The hydrochloride salt of 6-Oxa-3-azabicyclo[3.2.1]octane is a highly valuable scaffold in medicinal chemistry [1]. However, its unique structural geometry and ionic nature make it notoriously prone to trapping organic solvents within its crystal lattice, often failing standard vacuum drying protocols. This guide provides field-proven, mechanistically grounded solutions to achieve compliance with ICH Q3C guidelines [2].
Part 1: Quantitative Targets for Solvent Clearance
Before troubleshooting, you must define your clearance targets. The table below summarizes the International Council for Harmonisation (ICH) Q3C limits for solvents commonly used in the synthesis and purification of 6-Oxa-3-azabicyclo[3.2.1]octane derivatives [2].
Solvent
ICH Class
PDE (mg/day)
Concentration Limit (ppm)
Common Role in Synthesis
Methanol
2
30.0
3000
Co-solvent / Crystallization
Dichloromethane (DCM)
2
6.0
600
Extraction / Workup
Toluene
2
8.9
890
Azeotropic drying
Ethanol
3
50.0
5000
Precipitation / Washing
Ethyl Acetate
3
50.0
5000
Extraction / Anti-solvent
N,N-Dimethylformamide (DMF)
2
8.8
880
SN2 / Coupling Reaction Solvent
Part 2: Troubleshooting & FAQs
Q1: Why does 6-Oxa-3-azabicyclo[3.2.1]octane HCl trap solvents so aggressively compared to standard aliphatic amines?A: The causality lies in the molecule's rigid, bridged bicyclic geometry. The protonated secondary amine (N3) and the ether oxygen (O6) create a highly polarized, constrained cavity. The chloride counterion bridges these sites via hydrogen bonding. When crystallized from protic solvents (like ethanol or methanol), the solvent molecules are incorporated directly into the crystal lattice to satisfy hydrogen-bonding requirements that the rigid bicyclic structure cannot fulfill internally. Standard thermal drying merely shrinks the lattice (case hardening), trapping the solvent permanently.
Q2: I have been drying my API in a vacuum oven at 50°C for 48 hours, but 1H-NMR still shows 2% Ethanol. How do I break this solvate?A: You are experiencing lattice trapping. Increasing the temperature will not help and risks thermal degradation of the API. Instead, you must use Humidity-Mediated Vacuum Drying . By introducing a controlled bleed of humidified nitrogen (40-50% RH) into the vacuum oven, water molecules competitively hydrogen-bond with the chloride ion and the protonated amine, swelling the lattice and displacing the ethanol. Once the ethanol is purged, the water (which is smaller and more volatile) can be easily removed by switching back to a dry high-vacuum cycle [3].
Q3: My synthesis requires DMF, and I am failing the 880 ppm ICH limit. How can I clear high-boiling polar aprotic solvents?A: DMF cannot be removed by vacuum drying without exceeding the thermal limits of the 6-Oxa-3-azabicyclo[3.2.1]octane core. You must use an Anti-Solvent Reslurry . By suspending the API in a non-polar solvent like Heptane or MTBE, the DMF partitions out of the solid phase and into the bulk liquid phase driven by a concentration gradient, while the API remains completely insoluble.
Part 3: Strategic Workflows and Mechanisms
Decision matrix for residual solvent removal from 6-Oxa-3-azabicyclo[3.2.1]octane HCl.
Mechanism of humidity-mediated solvent displacement in hygroscopic HCl salts.
Part 4: Standard Operating Protocols (SOPs)
The following protocols are designed as self-validating systems. Do not proceed to the final step without passing the in-process control (IPC) checks.
Protocol A: Anti-Solvent Reslurry (For DMF, NMP, or DCM Clearance)
Causality: MTBE is selected because the highly polar HCl salt is entirely insoluble in it (preventing yield loss), whereas DMF and DCM are highly miscible with MTBE. This thermodynamic gradient forces the trapped solvent out of the crystal surface.
Suspension: Transfer the contaminated 6-Oxa-3-azabicyclo[3.2.1]octane HCl into a clean reactor. Add 10 volumes (v/w) of anhydrous MTBE.
Agitation: Stir the suspension vigorously (approx. 400 rpm) at 40°C for 4 hours. Do not exceed 45°C to prevent MTBE boil-off.
Equilibrium Check (Self-Validation): After 3.5 hours, pull a 1 mL sample of the suspension, filter it, and analyze the filtrate via GC-FID. Pull another sample at 4.0 hours. If the target solvent peak area in the filtrate has plateaued (difference < 5%), partition equilibrium is achieved. If it is still rising, continue stirring for 2 more hours.
Isolation: Cool the reactor to 20°C and isolate the solid via vacuum filtration. Wash the cake with 2 volumes of fresh, cold MTBE.
Drying: Dry the filter cake under high vacuum (< 50 mbar) at 35°C for 12 hours to remove the residual MTBE (which is easily cleared due to its high vapor pressure and lack of hydrogen-bonding capability).
Protocol B: Lyophilization via t-BuOH/Water (Ultimate Clearance)
Causality: When lattice trapping is too severe for reslurrying, the crystal lattice must be completely destroyed and rebuilt. Dissolving the API in a tert-butanol/water matrix and freeze-drying it bypasses the liquid phase during drying, preventing the collapse of the solid into a tight, solvent-trapping crystal.
Dissolution: Dissolve the API in a 20:80 (v/v) mixture of tert-Butanol and Water to achieve a concentration of 50 mg/mL. Note: t-BuOH is unique as it freezes completely and sublimes beautifully under vacuum, preventing melt-back.
Freezing: Shell-freeze the solution in a lyophilization flask using a dry ice/acetone bath until completely solid (-78°C).
Primary Drying: Attach to a lyophilizer. Apply a vacuum of < 0.1 mbar. Maintain the shelf temperature at -20°C for 24 hours. The sublimation of the ice/t-BuOH matrix will leave behind a fluffy, amorphous powder.
Secondary Drying: Gradually ramp the shelf temperature to 25°C over 6 hours while maintaining < 0.1 mbar vacuum to desorb any bound water.
Clearance Check (Self-Validation): Take a 20 mg aliquot, dissolve in DMSO-d6, and run a quantitative 1H-NMR. Integrate the t-BuOH peak (singlet at ~1.1 ppm) against the API backbone protons. The t-BuOH must be below 0.05 molar equivalents. Assess water content via Karl Fischer titration (Target: < 0.5% w/w).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 165986148, 6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid". PubChem. Available at:[Link]
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q3C (R8) Guideline on impurities: guideline for residual solvents". EMA Scientific Guidelines. Available at:[Link]
Shimadzu Europa. "Analysis of Residual Solvents According to the New ICH Q3C Guideline". Shimadzu Application Notes. Available at:[Link]
Optimization
overcoming solubility issues of 6-Oxa-3-azabicyclo[3.2.1]octane in non-polar solvents
Ticket ID: SOL-321-OCT Subject: Overcoming Solubility Issues in Non-Polar Solvents Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Diagnostic Overview The Core Challenge: 6-Oxa-3-aza...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: SOL-321-OCT
Subject: Overcoming Solubility Issues in Non-Polar Solvents
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic Overview
The Core Challenge:
6-Oxa-3-azabicyclo[3.2.1]octane is a bridged morpholine surrogate.[1] While it offers unique conformational constraints for drug design, it presents a distinct solubility paradox.[1] Unlike flexible morpholines, the bicyclic bridge locks the heteroatoms (oxygen and nitrogen) in a rigid, exposed orientation. This increases the molecule's Polar Surface Area (PSA) and significantly lowers its lipophilicity (
to ), making it stubbornly insoluble in standard non-polar solvents like hexane, toluene, or diethyl ether [1, 2].
The Solution Architecture:
To process this scaffold in non-polar media, you must disrupt its high lattice energy and hydrophilic bias.[1] This guide provides three tiered strategies:
Phase Modulation: Optimizing extraction solvents (The "Magic Mixture").
Cosolvent Engineering: Bypassing pure non-polar requirements.[1]
Diagnostic Workflow (Interactive Logic)
Before altering your synthesis, identify the specific solubility bottleneck using this decision matrix.
Figure 1: Decision matrix for selecting the correct solubilization strategy based on the chemical form and solvent constraints.
Troubleshooting Guide (FAQs)
Scenario A: "I cannot extract the free amine from the aqueous layer into Ethyl Acetate or Ether."
Root Cause:
The bicyclic amine is highly water-soluble.[1] Standard organic solvents (EtOAc, Et2O) are not polar enough to pull the molecule out of the water, leading to massive yield loss in the aqueous phase.
Technical Fix:
Do not use simple esters or ethers. You must use a "Salting Out" technique combined with a high-polarity organic system.[1]
The "Magic" Solvent: Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (3:1) . The alcohol disrupts the hydrogen bonding network of the water, while the halogenated solvent solubilizes the amine.[1]
The Ionic Push: Saturate the aqueous phase with NaCl (brine) or solid
.[1] This increases the ionic strength of the water, forcing the organic amine out ("Salting Out" effect).
Scenario B: "The amine oils out or precipitates when I add Toluene for my next reaction."
Root Cause:
You are witnessing the "Lipophobicity Trap."[1] The 6-oxa-3-azabicyclo[3.2.1]octane scaffold is too polar for toluene.[1] It will form a separate phase (oiling out), killing reaction kinetics.[1]
Technical Fix:
Cosolvent Approach: Add 5-10% THF (Tetrahydrofuran) or MTBE to the Toluene.[1] This usually maintains enough non-polar character for the reaction while solubilizing the amine.[1]
Phase Transfer Catalysis (PTC): If the reaction allows, use a biphasic system (Toluene/Water) with a catalyst like TBAB (Tetrabutylammonium bromide) . The catalyst shuttles the polar amine into the organic phase as an ion pair.[1]
Scenario C: "My column chromatography failed; the compound streaked or didn't elute with Hexane/EtOAc."
Root Cause:
Silica gel is acidic.[1] The basic nitrogen of the bicyclic system interacts strongly with the silanols, causing peak tailing (streaking) and irreversible adsorption. Furthermore, Hexane/EtOAc is too non-polar to move this compound effectively.[1]
Technical Fix:
Eluent Modification: Switch to DCM:Methanol (95:5 to 90:10) .
Base Modifier: You MUST add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (NH4OH) to the eluent. This neutralizes the silica acidic sites, allowing the amine to travel freely.[1]
Dissolution: Dissolve the HCl salt in minimal water (approx. 5 mL per gram).[1]
Basification: Cool to 0°C. Slowly add 4M NaOH or saturated
until pH > 12.
Saturation: Add solid NaCl to the aqueous mixture until no more dissolves (saturation). This is critical to force the amine out.
Extraction: Extract 3 times with Chloroform:Isopropanol (3:1) . Do not use EtOAc.
Drying: Dry the combined organic layers over anhydrous
(Sodium Sulfate).
Concentration: Evaporate solvent under reduced pressure. Note: The free base may be volatile; do not use high vacuum for extended periods or high bath temperatures (>40°C).[1]
Use this to render the molecule soluble in Hexane, Toluene, or Ether for subsequent steps.
Mechanism:
Converting the secondary amine to a carbamate (Boc) removes the hydrogen bond donor and adds a bulky lipophilic t-butyl group, drastically increasing solubility in non-polar media.[1]
Figure 2: Standard workflow for N-Boc protection to enable non-polar processing.
Method:
Suspend the amine (or its HCl salt) in Dichloromethane (DCM).[1]
Add 2.5 equivalents of Triethylamine (TEA).
Cool to 0°C and add 1.1 equivalents of Di-tert-butyl dicarbonate (
).
Stir at room temperature for 3 hours.
Wash with 10% Citric Acid (removes unreacted amine/TEA), then Brine.
The resulting N-Boc-6-oxa-3-azabicyclo[3.2.1]octane will now easily dissolve in Hexane/Toluene.[1]
Hydrophilic.[1] Partitions into water over oils.[1]
pKa (Conj. Acid)
~ 8.5 - 9.5
Moderately basic.[1] Requires pH > 12 for extraction.[1]
Molecular Weight
113.16 g/mol
Small size contributes to high water solubility.[1]
References
PubChem. (n.d.).[1] 6-Oxabicyclo[3.2.1]octane | C7H12O.[1][3] National Library of Medicine.[1][3] Retrieved March 5, 2026, from [Link]
Barnes-Seeman, D. (2018).[1] Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. ACS Medicinal Chemistry Letters. Retrieved March 5, 2026, from [Link]
Organic Syntheses. (n.d.). Synthesis of Bicyclic Systems. Organic Syntheses, Coll. Vol. 5. Retrieved March 5, 2026, from [Link]
optimizing reaction temperature for 6-Oxa-3-azabicyclo[3.2.1]octane coupling
Welcome to the technical support center for optimizing coupling reactions involving the 6-oxa-3-azabicyclo[3.2.1]octane scaffold. This bicyclic amine is a valuable building block in medicinal chemistry, and its successfu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing coupling reactions involving the 6-oxa-3-azabicyclo[3.2.1]octane scaffold. This bicyclic amine is a valuable building block in medicinal chemistry, and its successful incorporation into target molecules via cross-coupling reactions is paramount. Temperature is arguably the most critical parameter in these transformations, acting as a delicate balance between achieving a sufficient reaction rate and preventing the degradation of reactants, catalysts, and products.
This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will explore common challenges and their solutions through a series of frequently asked questions and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in the palladium-catalyzed coupling of 6-Oxa-3-azabicyclo[3.2.1]octane?
Temperature directly influences every step of the catalytic cycle in cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] The key is to find the "sweet spot" or optimal temperature window.
Too Low: At insufficient temperatures, the activation energy for key steps, particularly the oxidative addition of the aryl halide to the Pd(0) complex, may not be overcome.[1] This results in a sluggish or stalled reaction.
Too High: Excessive heat can lead to several undesirable outcomes:
Catalyst Decomposition: Palladium catalysts, especially the active L-Pd(0) species, can degrade at high temperatures, leading to the formation of inactive palladium black and halting the reaction.
Side Reactions: Unwanted side reactions, such as protodeboronation of boronic acid partners (in Suzuki-type couplings) or homo-coupling, are often accelerated at higher temperatures.[2]
Substrate/Product Degradation: The 6-oxa-3-azabicyclo[3.2.1]octane moiety or the desired product may not be thermally stable over long reaction times at elevated temperatures.[3][4]
Q2: What is a sensible starting temperature range for optimizing a new coupling reaction with this scaffold?
For palladium-catalyzed C-N couplings like the Buchwald-Hartwig reaction, a broad range is possible depending on the specific catalytic system. A systematic approach is best.
Initial Screening: Start with a conservative temperature, such as 60-80 °C, for conventional heating. Many modern catalyst systems are designed for efficiency at moderate temperatures.[5]
Room Temperature Possibilities: With highly reactive aryl halides (iodides, bromides) and advanced catalyst systems (e.g., second-generation NHC-Pd complexes or modern Buchwald ligands), room temperature couplings are sometimes achievable.[6][7] However, this is less common for secondary amines like 6-oxa-3-azabicyclo[3.2.1]octane, which can be less reactive.[8]
Expansion Range: If the reaction is slow, incrementally increase the temperature by 10-20 °C, monitoring for product formation and the appearance of byproducts. The typical upper limit for many systems is around 100-120 °C in solvents like toluene or dioxane.
Q3: How does my choice of catalyst and ligand affect the optimal reaction temperature?
The catalyst system is intrinsically linked to the required thermal energy. Modern, sophisticated ligands are designed to facilitate key steps in the catalytic cycle at lower temperatures.
Ligand Bulk and Electron-Donating Properties: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[1][9] This enhanced reactivity often translates to lower required reaction temperatures.
Precatalyst Generation: The generation of the Buchwald precatalyst also plays a role. Second-generation (G2) and later precatalysts are often more reactive and can be activated under milder conditions (lower temperatures, weaker bases) compared to first-generation (G1) systems.[9]
Q4: When should I consider using microwave irradiation instead of conventional heating?
Microwave-assisted synthesis is a powerful tool for accelerating reactions and should be considered when conventional heating leads to very long reaction times or low yields.[10]
Benefit: Microwave heating rapidly and uniformly increases the internal temperature of the reaction mixture, which can dramatically shorten reaction times from many hours to mere minutes.[11][12]
Application: It is particularly useful for less reactive coupling partners (e.g., aryl chlorides) that might otherwise require very high temperatures and long durations with conventional heating, risking thermal degradation.
Caution: The translation from conventional to microwave heating is not always linear. Direct temperature monitoring is crucial, and initial screening of microwave conditions (temperature, time, power) is necessary.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific experimental outcomes and provides a logical, step-by-step approach to resolving them by adjusting the reaction temperature and related parameters.
Scenario 1: Low to zero product yield, but the starting material is consumed.
This frustrating outcome often points to product degradation or the formation of undesired side products.
Question: My LC-MS analysis shows the consumption of my aryl halide and the bicyclic amine, but I see little or no desired product. What is happening?
Answer & Troubleshooting Steps:
Hypothesis 1: Product Instability. Your desired product may be degrading under the reaction conditions.
Action: Repeat the reaction at a significantly lower temperature (e.g., reduce from 100 °C to 70 °C) for a longer duration. Monitor the reaction at earlier time points to see if the product forms and then disappears.
Hypothesis 2: Dominant Side Reactions. The conditions may favor an alternative reaction pathway. For instance, if a terminal alkyne is present elsewhere in the molecule, it could lead to dimerization under oxidative conditions with palladium.[13]
Action: Analyze the crude reaction mixture carefully by LC-MS and NMR to identify major byproducts. Understanding the structure of these side products can provide clues. Lowering the temperature is a primary strategy to increase selectivity for the desired pathway.
Hypothesis 3: Catalyst-Mediated Decomposition. The catalyst itself might be promoting the decomposition of the starting materials into unobservable baseline material.
Action: Screen a different class of ligand or a different palladium source. A less reactive catalyst might be more selective at a moderate temperature.
Scenario 2: Low yield with a significant amount of unreacted starting material.
This is a classic sign of insufficient reactivity or catalyst deactivation.
Question: My reaction stalls at 30% conversion even after 24 hours at 80 °C. How can I drive it to completion?
Answer & Troubleshooting Steps:
Hypothesis 1: Insufficient Thermal Energy. The reaction is too slow at the current temperature.
Action: Incrementally increase the temperature. First, try raising it to 100 °C. If the reaction proceeds but is still slow, consider moving to a higher boiling point solvent (e.g., from THF to dioxane) or employing microwave irradiation to safely reach higher temperatures (e.g., 120-150 °C) for short periods.[5][11]
Hypothesis 2: Catalyst Deactivation. The catalyst is dying before the reaction is complete. This can be exacerbated by impurities or thermal instability.
Action: Before increasing the temperature, ensure your reagents and solvent are pure and rigorously degassed. Sometimes, a slightly lower temperature can preserve the catalyst's lifetime, allowing the reaction to proceed to completion over a longer period. Alternatively, consider using a more robust catalyst system, such as a G3 or G4 Buchwald precatalyst, which is designed for higher stability and activity.[9]
Hypothesis 3: Poor Catalyst/Ligand Solubility. The active catalytic species may not be fully soluble at the reaction temperature.
Action: Increasing the temperature often improves solubility. Alternatively, screen different solvents where the catalyst complex is known to be more soluble.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
Data Presentation: Temperature Guidelines
The optimal temperature is highly dependent on the specific substrates and catalytic system. The following table provides general guidelines based on common scenarios in palladium-catalyzed C-N coupling.
Coupling Partner (Aryl Halide)
Catalyst System Example
Typical Base
Solvent
Conventional Temp. Range (°C)
Microwave Temp. Range (°C)
Aryl Iodide / Bromide
Pd₂(dba)₃ / XantPhos
Cs₂CO₃
Dioxane
80 - 110
100 - 140
Activated Aryl Chloride
BrettPhos Precatalyst (G3)
NaOtBu
Toluene
70 - 100
100 - 130
Deactivated Aryl Chloride
RuPhos Precatalyst (G4)
LHMDS
t-BuOH
100 - 120
130 - 160
Aryl Triflate
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
60 - 90
90 - 120
Note: This table provides starting points for optimization. Always screen conditions for your specific substrate combination.
Experimental Protocol: Temperature Screening
This protocol outlines a parallel screening approach to efficiently identify the optimal reaction temperature.
Objective: To determine the optimal reaction temperature for the coupling of 6-Oxa-3-azabicyclo[3.2.1]octane with an aryl bromide using a standard Buchwald-Hartwig catalyst system.
Materials:
Aryl Bromide (1.0 equiv)
6-Oxa-3-azabicyclo[3.2.1]octane (1.2 equiv)
Pd₂(dba)₃ (2 mol%)
XantPhos (4.4 mol%)
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous, degassed Dioxane
Reaction vials with stir bars suitable for a parallel synthesis block
Procedure:
Stock Solution Preparation: To ensure consistency, prepare stock solutions of the aryl bromide and the bicyclic amine in dioxane.
Reagent Addition (Inert Atmosphere): In a glovebox or under a stream of argon, add the solid reagents to each of five reaction vials: Pd₂(dba)₃, XantPhos, and Cs₂CO₃.
Substrate Addition: Add the aryl bromide and 6-oxa-3-azabicyclo[3.2.1]octane stock solutions to each vial, followed by additional dioxane to reach the final desired concentration (e.g., 0.1 M).
Sealing and Setup: Securely cap the vials and place them in a parallel synthesis heating block.
Temperature Screening: Set the temperature for each vial (or groups of vials) to the desired screening points. A good starting array would be:
Vial 1: 60 °C
Vial 2: 70 °C
Vial 3: 80 °C
Vial 4: 90 °C
Vial 5: 100 °C
Reaction Monitoring: After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction. Quench the aliquot with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS to determine the percent conversion to the product.
Analysis: Continue the reaction, taking time points at 12 and 24 hours. Plot the percent conversion versus temperature for each time point to identify the temperature that provides the best yield in a reasonable timeframe without significant byproduct formation.
Temperature Effect Diagram
Caption: The relationship between reaction temperature and experimental outcomes.
References
Novel Pd(II)-catalysed N,O-bicyclisation as an efficient route to the 6-oxa-2-azabicyclo[3.2.1]octane skeleton. PubMed.
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
Optimisation of Reaction Temperature during Carboxylation of Single and Mixed Model Bio-derived Phenolics as Effective Route for CO2 Utilisation. Aston Research Explorer.
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. PubMed.
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate.
Troubleshooting a C–N Coupling Reaction. Reddit.
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Thieme Connect.
Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Intermolecular [3+4] Cycloadditions of Vinylidenecyclopropane-diesters with Pyrroles or Indoles bearing a Trifluoroacetyl Group and the Related Hydroamination Reaction. Royal Society of Chemistry.
Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Beilstein Journals.
Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction. ResearchGate.
6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. SciSpace.
Microwave-assisted synthesis of nitrogen heterocycles. Taylor & Francis Online.
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI.
Optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent). Benchchem.
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. Wiley Online Library. Available at: [Link]
Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI. Available at: [Link]
Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. University of Windsor. Available at: [Link]
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. Available at: [Link]
MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences. Available at: [Link]
Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives with potent anticancer activity. DADUN. Available at: [Link]
Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. Available at: [Link]
A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. Royal Society of Chemistry. Available at: [Link]
Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ResearchGate. Available at: [Link]
Novel Pd(ii)-catalysed N,O-bicyclisation as an efficient route to the 6-oxa-2-azabicyclo[3.2.1]octane skeleton. Royal Society of Chemistry. Available at: [Link]
Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]
2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. Available at: [Link]
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. National Center for Biotechnology Information. Available at: [Link]
resolving enantiomers of 6-Oxa-3-azabicyclo[3.2.1]octane derivatives
Title: Technical Support Center: Enantiomeric Resolution of 6-Oxa-3-azabicyclo[3.2.1]octane Derivatives Introduction: As a Senior Application Scientist, I frequently encounter challenges from medicinal chemists working w...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Enantiomeric Resolution of 6-Oxa-3-azabicyclo[3.2.1]octane Derivatives
Introduction:
As a Senior Application Scientist, I frequently encounter challenges from medicinal chemists working with the 6-oxa-3-azabicyclo[3.2.1]octane scaffold. This bridged bicyclic system is a highly valuable conformationally restricted bioisostere, increasingly featured in clinical candidates such as KRAS G12C and EGFR inhibitors[1]. However, its basic secondary amine (at the 3-position) and rigid 3D architecture present unique chromatographic and crystallization challenges during chiral resolution.
This support center is designed to move beyond basic protocols. Here, we dissect the causality behind peak tailing, resolution failures, and yield losses, providing self-validating workflows to isolate the (1R,5S) and (1S,5R) enantiomers with >99% enantiomeric excess (ee).
Workflow Visualization:
Workflow for resolving racemic 6-oxa-3-azabicyclo[3.2.1]octane derivatives via SFC and classical methods.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing severe peak tailing and poor resolution during chiral SFC of my 6-oxa-3-azabicyclo[3.2.1]octane intermediate?Causality & Solution: The 3-aza position is a sterically accessible, highly basic secondary amine. In Supercritical Fluid Chromatography (SFC), this amine undergoes strong secondary interactions (hydrogen bonding and ion-exchange) with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP).
To disrupt this, you must introduce a basic modifier. Adding 0.1% to 0.2% Ammonium Hydroxide (NH₄OH) or Diethylamine (DEA) to your alcoholic co-solvent (e.g., Methanol) dynamically masks these silanol sites. Recent patent literature validating KRAS inhibitors specifically highlights the use of 0.1% NH₄OH in Methanol to achieve baseline separation of this scaffold [1].
Q2: Which Chiral Stationary Phases (CSPs) yield the highest hit rates for this bridged bicyclic scaffold?Causality & Solution: The rigid, bridged nature of the [3.2.1] octane system relies heavily on steric fit and hydrogen bonding for chiral recognition. Immobilized polysaccharide-based CSPs are the gold standard here.
Chiralcel IA (Amylose tris(3,5-dimethylphenylcarbamate)) provides a helical groove that perfectly accommodates the rigid 6-oxa bridge.
Chiralpak OD-H (Cellulose analog) is an excellent secondary screen [1].
Q3: I successfully free-based my resolved enantiomer, but my mass recovery is terribly low. Where did my compound go?Causality & Solution: The naked free base of 6-oxa-3-azabicyclo[3.2.1]octane has a low molecular weight (113.16 g/mol ) and a high vapor pressure. If you are evaporating extraction solvents (like DCM or EtOAc) at elevated temperatures or under high vacuum, you are likely pulling the free base into your cold trap.
Fix: Always isolate this compound as a hydrochloride (HCl) salt. After free-basing, extract into an organic layer, immediately treat with HCl in dioxane or ethereal HCl, and concentrate gently [2].
Troubleshooting Guide
Symptom
Mechanistic Cause
Actionable Solution
Co-elution on all standard CSPs (Rs < 1.0)
Lack of sufficient pi-pi interaction sites on the naked bicyclic amine for the CSP to differentiate.
Derivatize the amine temporarily (e.g., Boc or Cbz protection) before SFC. The carbamate adds bulk and hydrogen-bond acceptors, drastically improving chiral recognition. Deprotect post-resolution.
Variable retention times (RT drift) in SFC
Water accumulation on the column from poorly dried co-solvents, altering the localized pH and silanol state.
Purge column with 100% Methanol (no CO₂) for 30 mins. Ensure co-solvents are HPLC grade with <0.05% water.
Low ee% (<90%) after first crystallization (Classical Resolution)
Supersaturation leading to kinetic precipitation of both diastereomeric salts rather than thermodynamic crystallization.
Heat to complete dissolution in EtOH/H₂O, then cool at a strictly controlled rate (e.g., 0.1 °C/min). Seed the solution with pure diastereomeric salt at the metastable zone limit.
Data Presentation: Validated SFC Parameters
The following table summarizes optimized, self-validating SFC conditions derived from recent pharmaceutical scale-ups for 6-oxa-3-azabicyclo[3.2.1]octane derivatives [1][3].
Parameter
Optimized Condition
Mechanistic Rationale
Column
Chiralcel IA (30 mm x 250 mm, 5 μm)
Immobilized amylose provides optimal steric inclusion for the [3.2.1] bridged system.
Mobile Phase A
Supercritical CO₂ (60%)
Primary non-polar bulk fluid; maintains sub-critical viscosity for high flow rates.
Mobile Phase B
Methanol with 0.1% NH₄OH (40%)
MeOH acts as the strong eluent; NH₄OH suppresses amine-silanol tailing.
Flow Rate
100.0 mL/min
Balances throughput with optimal van Deemter linear velocity for 5 μm particles.
Temperature
50 °C
Improves mass transfer kinetics and maintains CO₂ in a dense supercritical state.
Detection
UV at 220 nm
The naked scaffold lacks strong chromophores; 220 nm captures the amine/ether end-absorption.
Experimental Protocols
Protocol A: Preparative SFC Resolution of Racemic Amine
This protocol is a self-validating system: analytical screening must confirm Rs > 1.5 before proceeding to the preparative steps below.
Sample Preparation: Dissolve the racemic 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride in Methanol to a concentration of 50 mg/mL. Add 1.1 equivalents of Triethylamine (TEA) to liberate the free base in situ (crucial for solubility in the CO₂/MeOH mobile phase). Filter through a 0.45 μm PTFE syringe filter.
Equilibration: Mount a Chiralcel IA prep column. Equilibrate with 60% CO₂ / 40% (MeOH + 0.1% NH₄OH) at 100 mL/min, 50 °C, and a backpressure of 120 bar until the UV baseline (220 nm) stabilizes.
Injection & Collection: Perform stacked injections (e.g., 1 mL per injection every 3 minutes, synchronized with the elution cycle). Trigger fraction collection based on the UV threshold.
Recovery & Salt Formation (Critical Step): Collect fractions into vessels pre-spiked with a slight excess of 4M HCl in dioxane. This immediately converts the eluting free amine back into the non-volatile HCl salt as the CO₂ expands and evaporates.
Concentration: Evaporate the remaining Methanol under reduced pressure at 30 °C to yield the enantiopure (1R,5S) and (1S,5R) hydrochloride salts.
Protocol B: Classical Diastereomeric Salt Resolution (Process Scale)
Ideal for >100g batches where SFC becomes cost-prohibitive.
Salt Formation: In a jacketed reactor, dissolve 1.0 equivalent of racemic 6-oxa-3-azabicyclo[3.2.1]octane free base in absolute ethanol (10 volumes). Heat to 60 °C.
Chiral Acid Addition: Slowly add a solution of 1.0 equivalent of (1S)-(+)-10-Camphorsulfonic acid (CSA) in ethanol (5 volumes). Stir at 60 °C for 1 hour to ensure complete salt formation.
Thermodynamic Crystallization: Cool the reactor linearly from 60 °C to 5 °C over 8 hours. The less soluble diastereomeric salt will selectively crystallize.
Isolation & Washing: Filter the crystals and wash with cold (0 °C) ethanol (2 volumes).
Validation: Take a 10 mg aliquot, free-base it with 1M NaOH, extract into DCM, and run on Analytical SFC (per Protocol A conditions) to determine ee%. If ee% is <99%, perform a single recrystallization from 95% Ethanol.
Free-Basing: Suspend the pure salt in DCM (10 volumes) and add 2M aqueous NaOH until the aqueous layer reaches pH 12. Separate the organic layer, dry over Na₂SO₄, and immediately treat with HCl gas or ethereal HCl to precipitate the enantiopure hydrochloride salt.
References
Title: WO2025006967A1 - Kras inhibitors
Source: Google Patents
URL
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Bridged Heterocycle Optimization HubTicket ID: #OXA-321-N-SUB
Subject: Minimizing Side Reactions in N-Substitution of 6-Oxa-3-azabicyclo[3.2.1]octane
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are working with 6-Oxa-3-azabicyclo[3.2.1]octane , a bridged morpholine surrogate increasingly used in medicinal chemistry to improve metabolic stability and restrict conformational freedom compared to parent morpholines.[1]
Unlike standard secondary amines, this scaffold presents unique challenges due to the [3.2.1] bicyclic framework . The ethano-bridge (C6–C7) and the methano-bridge (C8) create a concave "endo" face and a convex "exo" face. This steric environment significantly alters the nucleophilicity of the nitrogen (N3) and increases the propensity for specific side reactions.
This guide addresses the three most common failure modes:
Over-Alkylation (Quaternization) during direct alkylation.[1]
Steric Stalling during reductive amination.
Catalyst Deactivation during Buchwald-Hartwig cross-coupling.
While the [3.2.1] bridge adds steric bulk, the N3 nitrogen remains nucleophilic enough to attack a second equivalent of alkyl halide, especially if the product is more soluble in the reaction matrix than the starting material. Additionally, the basicity of the bicyclic amine can trigger E2 elimination in hindered alkyl halides before substitution occurs.
Troubleshooting Protocol
Variable
Recommendation
Technical Rationale
Stoichiometry
0.85 - 0.90 eq. of Alkyl Halide
Intentionally under-charging the electrophile ensures the starting amine is always in excess, statistically suppressing the second alkylation event.[1]
Base Selection
K₂CO₃ or NaHCO₃ (Heterogeneous)
Avoid strong soluble bases (e.g., NaH, KOtBu) which promote E2 elimination of the alkyl halide. Inorganic bases provide a "buffer" effect.[1]
Solvent System
Acetonitrile (MeCN) or THF
Avoid DMF/DMSO if possible.[1] Polar aprotic solvents accelerate SN2, but also stabilize the transition state for quaternization. MeCN offers a balanced polarity.[1]
Addition Mode
Syringe Pump Addition
Slowly adding the alkyl halide (dissolved in solvent) over 2–4 hours maintains a low instantaneous concentration of electrophile, favoring mono-alkylation.
Decision Logic: Alkylation Strategy
Figure 1: Strategic decision tree for selecting the optimal N-substitution pathway based on electrophile properties.[1]
Module 2: Reductive Amination
Primary Failure Mode: Incomplete Imine Formation due to Steric Shielding.[1]
The Technical Issue
In standard morpholines, condensation with a ketone is rapid. In 6-oxa-3-azabicyclo[3.2.1]octane, the bridgeheads (C1/C5) exert steric pressure on the nitrogen.[1] This makes the initial nucleophilic attack on the carbonyl carbon slow/reversible, leading to poor conversion before the reducing agent is added.
Troubleshooting Protocol
Step 1: Pre-formation of the Iminium Species (Critical)
Do not mix amine, carbonyl, and reducing agent simultaneously (One-Pot).
Protocol: Combine the amine (1.0 eq) and aldehyde/ketone (1.1 eq) in DCE (Dichloroethane) or THF.
Mechanism:[1][2][3] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/iminium species.
Duration: Stir at room temperature for 6–12 hours (or 50°C for hindered ketones).
Step 2: Reduction
Reagent: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃.
Why? STAB is less toxic and works well in the presence of Ti(IV) salts.
Workup Note: Quench with saturated aqueous NaHCO₃ or Rochelle’s salt solution to break the Titanium emulsion.
Coupling this bridged amine with aryl halides is more difficult than with piperidine or morpholine. The steric bulk around N3 makes the reductive elimination step (forming the C-N bond) the rate-determining step. If the ligand is not bulky enough, the Pd center may undergo β-hydride elimination (if the alkyl group allows) or simply decompose (Pd black) before the product forms.
Recommended Catalytic Systems
Component
Recommendation
Scientific Integrity
Precatalyst
Pd-G3 or Pd-G4 Precatalysts (e.g., XPhos Pd G3)
Ensures rapid generation of the active Pd(0) species without requiring an induction period or excess reducing agents.[1]
Ligand
RuPhos or BrettPhos
These dialkylbiaryl phosphine ligands are specifically designed for secondary amines.[1] RuPhos is the "Gold Standard" for secondary amines; BrettPhos is superior for extremely hindered cases.
Base
NaOtBu or Cs₂CO₃
NaOtBu is standard but can be too strong for sensitive substrates.[1] Cs₂CO₃ is a milder alternative that works well in Dioxane/tBuOH mixtures.[1]
Workflow Logic: Catalyst Optimization
Figure 2: Troubleshooting loop for Pd-catalyzed amination of 6-oxa-3-azabicyclo[3.2.1]octane.
Frequently Asked Questions (FAQ)
Q1: Is 6-oxa-3-azabicyclo[3.2.1]octane stable to strong acids?A: Generally, yes.[1] Unlike acetals, the ether bridge in the [3.2.1] system is structurally rigid and kinetically stable. However, prolonged exposure to strong Lewis acids (e.g., BBr₃) at high temperatures can cleave the ether bridge. For deprotection steps (e.g., Boc removal), standard TFA/DCM or HCl/Dioxane conditions are safe.
Q2: My product is water-soluble. How do I isolate it after alkylation?A: The bridged amine core is polar. If your N-substituent is also polar, avoid aqueous extraction.[1]
Protocol: Filter off the inorganic base (K₂CO₃). Evaporate the reaction solvent (MeCN). Redissolve the residue in minimal DCM/MeOH (9:1) and purify directly via silica gel chromatography (using DCM/MeOH/NH₃ eluent) or Reverse Phase (C18) flash chromatography.
Q3: Why do I see a "doublet of doublets" for the bridgehead protons in NMR?A: This is a diagnostic feature. The bridgehead protons (H1/H5) couple with the exo/endo protons of the ethano-bridge and the adjacent methylene protons. This complexity confirms the integrity of the bicyclic system. If the bridge opens, this signature collapses into a simpler pattern.
References
General Reactivity of Bridged Amines
Reaction: Synthesis and reactivity of 8-azabicyclo[3.2.
Source: Organic & Biomolecular Chemistry.[1][4][5][6] "Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold."
stability of 6-Oxa-3-azabicyclo[3.2.1]octane HCl under acidic conditions
Advanced Troubleshooting, Acid Stability, and Handling Protocols Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges r...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Troubleshooting, Acid Stability, and Handling Protocols
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges researchers face when working with 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride. This bridged morpholine analog is a privileged scaffold in modern drug discovery (frequently utilized in KRAS G12C inhibitors ), but its dual heteroatom nature requires precise handling under acidic conditions.
Below, you will find a mechanistic breakdown of its stability, field-proven troubleshooting workflows, and self-validating protocols to ensure the integrity of your experimental data.
Mechanistic Grounding: The "Why" Behind Acid Stability
To predict how 6-oxa-3-azabicyclo[3.2.1]octane HCl will behave in your reaction flask or analytical column, we must look at the causality governed by its molecular architecture:
The Secondary Amine (Position 3): Supplied as a hydrochloride salt, the nitrogen is already fully protonated. This protonation is highly advantageous; it confers excellent aqueous solubility, protects the amine from oxidative degradation, and acts as an electron-withdrawing center that mildly deactivates the adjacent ring system against electrophilic attack.
The Oxa-Bridge (Position 6): Ethers typically undergo acid-catalyzed cleavage via protonation to an oxonium ion, followed by nucleophilic attack via SN1 or SN2 pathways . However, the[3.2.1] bicyclic framework provides exceptional geometric shielding.
SN2 is blocked: The rigid cage structure physically prevents the nucleophile from executing the required backside attack on the C-O bond.
SN1 is disfavored: Cleavage would require forming a carbocation. A carbocation at the bridgehead carbon is highly unstable (violating Bredt's rule), and a secondary carbocation at C7 lacks resonance stabilization.
Consequently, ring-opening via C-O bond cleavage requires extraordinarily harsh conditions, making this moiety remarkably robust during standard acidic synthetic workflows [[1]]([Link]).
Mechanistic pathway illustrating the high energy barrier for acid-catalyzed ether cleavage.
Quantitative Stability Profile
When designing your experiments, refer to this empirical stability matrix to prevent unintended degradation.
Condition
pH Range
Temperature
Stability
Mechanistic Outcome
Aqueous Buffer (HPLC)
2.0 - 4.0
20°C - 40°C
Excellent
Amine remains fully protonated; ether bridge is completely intact.
4M HCl in Dioxane
< 1.0
20°C
Excellent
Safe for Boc-deprotection workflows on other parts of the molecule.
Neat TFA
< 1.0
20°C - 60°C
Excellent
The oxa-bridge remains stable due to geometric constraints.
Conc. HBr (48%)
< 0.1
> 100°C
Poor
Thermal energy overcomes the SN1 barrier; acid-catalyzed cleavage occurs.
Frequently Asked Questions (FAQs)
Q: Can I use neat Trifluoroacetic Acid (TFA) to deprotect a Boc group on my intermediate without cleaving the oxa-bridge?A: Yes. Field experience confirms that the oxa-bridge is entirely stable to neat TFA at room temperature. The geometric constraints of the [3.2.1] system prevent the trifluoroacetate anion from acting as an effective nucleophile to open the protonated ether.
Q: Why did my compound degrade when I attempted a global deprotection using refluxing concentrated HBr?A: While the bridged ether is stable to mild and non-nucleophilic acids, refluxing concentrated HBr provides both extreme thermal energy (>100°C) and a highly nucleophilic bromide ion. This combination provides enough activation energy to overcome the high SN1 barrier, leading to irreversible ring-opening and the formation of halo-alcohol degradants .
Q: I am losing mass during the acidic aqueous workup of my reaction. Is the compound hydrolyzing?A: No, it is highly unlikely to be hydrolyzing. Because the secondary amine is highly basic, it exists as a highly polar, water-soluble cation at low pH. You are not degrading the compound; you are simply failing to extract it into the organic layer. See Protocol 1 below for the correct isolation methodology.
Troubleshooting Analytical Workflows
A common issue reported by researchers is poor chromatographic performance (peak tailing or splitting) during LC-MS analysis. This is rarely a stability issue and almost always a protonation state issue.
Troubleshooting workflow for resolving chromatographic anomalies under acidic conditions.
Self-Validating Experimental Protocols
Protocol 1: Safe Workup and Extraction of 6-Oxa-3-azabicyclo[3.2.1]octane
Objective: Isolate the free base from an acidic reaction mixture without inducing exothermic degradation or losing yield to the aqueous phase.
Causality: The compound must be fully deprotonated to partition into the organic phase. However, rapid neutralization generates localized heat, which, combined with transient pH extremes, can cause impurity formation.
Step-by-Step Methodology:
Thermal Quenching: Transfer the acidic reaction mixture to an ice bath and allow it to cool to 0–5°C.
Controlled Basification: Slowly add cold 1M NaOH or saturated aqueous NaHCO₃ dropwise under vigorous stirring. Monitor with a pH meter until the solution reaches pH 9.5–10.0. (Causality: This ensures the secondary amine is completely converted to its free base form).
Extraction: Extract the aqueous layer 3 times with a moderately polar organic solvent (e.g., Dichloromethane or a 9:1 DCM:Isopropanol mixture).
Self-Validation Step: Before discarding the aqueous layer, perform a rapid LC-MS check of the aqueous phase. If the compound is still present, the aqueous layer is likely too polar. Add solid NaCl until saturation (salting-out effect) and perform one final extraction with Ethyl Acetate.
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 40°C.
Protocol 2: LC-MS Purity Analysis under Acidic Conditions
Objective: Achieve sharp, symmetrical peaks for the HCl salt to accurately determine purity.
Causality: Secondary amines interact strongly with residual unendcapped silanols on C18 stationary phases. A sufficiently acidic mobile phase protonates both the analyte and the silanols, eliminating secondary electrostatic interactions.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid or 0.05% TFA) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid or 0.05% TFA). Ensure the pH is ~2.5.
Sample Diluent: Dissolve the compound in 95% Water / 5% Acetonitrile. (Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient causes solvent-mismatch peak splitting).
Column Setup: Use an endcapped C18 column (e.g., Waters XBridge or Phenomenex Kinetex). Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer.
Gradient Execution: Run a standard 5–95% B gradient over 5 minutes at a flow rate of 0.6 mL/min.
Self-Validation Step: Inject a blank diluent immediately after the highest concentration sample to confirm there is no carryover, which is common with sticky bicyclic amines.
References
Demonstrates the structural application and stability of the 6-oxa-3-azabicyclo[3.2.
Cleavage Of Ethers With Acid
Master Organic Chemistry
Authoritative mechanistic breakdown of ether cleavage, detailing the requirement for oxonium ion formation followed by SN1/SN2 pathways, which establishes the baseline for evaluating bicyclic ether stability.[Link]
Highly efficient construction of an oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton and ring-opening of the bridged ring via C–O bond cleavage
RSC Publishing (Organic Chemistry Frontiers)
Provides empirical evidence and specific extreme conditions required to force the ring-opening of the highly stable oxa-[3.2.1]octane bridged system via C-O bond cleavage.[Link]
Structural Elucidation of 6-Oxa-3-azabicyclo[3.2.1]octane HCl: A Comparative NMR Guide
This guide provides an in-depth technical analysis of the 1H NMR interpretation for 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride . It is designed for medicinal chemists and structural biologists requiring definitive str...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR interpretation for 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride . It is designed for medicinal chemists and structural biologists requiring definitive structural validation of this bridged morpholine scaffold.
Unlike standard linear amines, the rigid bicyclic framework of this compound introduces complex coupling constants and distinct magnetic anisotropy effects.[1] This guide compares the 6-Oxa isomer against its common structural alternative, the 8-Oxa isomer, providing a robust protocol for differentiation.[1]
Executive Summary: The Scaffold Advantage
The 6-Oxa-3-azabicyclo[3.2.1]octane core is a conformationally restricted morpholine surrogate.[1] In drug discovery, it is employed to lock the pharmacophore in a specific vector, often improving metabolic stability and receptor selectivity compared to flexible morpholines.[1]
Key Analytical Challenge: Syntheses of [3.2.1] systems can often yield regioisomers (e.g., 6-oxa vs. 8-oxa). Differentiating these requires identifying specific bridgehead proton signatures.
Structural Logic & Numbering
To interpret the spectrum, one must first visualize the IUPAC numbering priority for the [3.2.1] system:
The "Hemiacetal" Effect (H5): Proton H5 is on a carbon bonded to both the nitrogen-bridge (via C4) and the oxygen atom (O6).[1] This unique environment pulls electron density significantly, pushing H5 nearly 2.0 ppm downfield compared to H1.[1]
Ammonium Inductive Effect: The protonation of N3 (HCl salt) creates a positive charge that deshields the adjacent H2 and H4 protons, moving them from ~2.8 ppm (free base) to >3.0 ppm.[1]
Experimental Validation Protocol
To ensure scientific integrity, follow this self-validating workflow. This protocol prevents misinterpretation of the complex multiplets common in bicyclic systems.
Workflow Diagram
Caption: Decision tree for distinguishing 6-oxa from 8-oxa isomers using 1D and 2D NMR.
Step-by-Step Protocol
Sample Preparation: Dissolve 5-10 mg of the HCl salt in 0.6 mL DMSO-
. Ensure the sample is fully solubilized; salts may require mild vortexing.
1D Acquisition: Acquire a standard proton spectrum (16 scans min).
Checkpoint: Look for the broad ammonium peaks >9 ppm. If absent, the salt may have dissociated or exchanged (wet solvent).[1]
Symmetry Check: Count the Carbon signals (C13 or HSQC).
6-Oxa: Expect 6 distinct carbon signals (C1, C2, C4, C5, C7, C8).[1] Note: C2 and C4 may be distinct due to lack of symmetry.
8-Oxa: Expect fewer signals due to symmetry (C1=C5, C2=C4).[1]
COSY Confirmation:
Identify the H5 (downfield) -> H4 (mid-field) correlation.[1]
Identify the H1 (upfield) -> H2 (mid-field) correlation.[1]
Crucial: H5 should NOT couple strongly to H1 (separated by bridge).[1]
13C NMR chemical shifts for 6-Oxa-3-azabicyclo[3.2.1]octane ring system
Topic: 13C NMR Chemical Shifts for the 6-Oxa-3-azabicyclo[3.2.1]octane Ring System Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structur...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 13C NMR Chemical Shifts for the 6-Oxa-3-azabicyclo[3.2.1]octane Ring System
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Significance
The 6-oxa-3-azabicyclo[3.2.1]octane ring system (CAS 1461708-41-7 for the HCl salt) represents a conformationally restricted morpholine surrogate. In medicinal chemistry, this scaffold is increasingly utilized to improve metabolic stability and selectivity compared to the parent morpholine or piperidine rings.
This guide provides a technical comparison of the 13C NMR chemical shifts of this specific isomer against its common structural alternatives: 8-oxa-3-azabicyclo[3.2.1]octane and 3-oxa-8-azabicyclo[3.2.1]octane . Accurate structural assignment is critical as these isomers are often formed as mixtures during cyclization reactions or employed as distinct bioisosteres.
Structural Logic and Numbering
The bicyclo[3.2.1]octane skeleton consists of a two-carbon bridge (C6-C7), a one-carbon bridge (C8), and a three-carbon bridge (C2-C3-C4) connecting the bridgeheads (C1 and C5).
6-Oxa-3-aza: Oxygen is in the two-carbon bridge; Nitrogen is in the three-carbon bridge.[1]
8-Oxa-3-aza: Oxygen is in the one-carbon bridge; Nitrogen is in the three-carbon bridge.
3-Oxa-8-aza: Oxygen is in the three-carbon bridge; Nitrogen is in the one-carbon bridge.
Figure 1: Connectivity comparison between the target 6-oxa isomer and the common 8-oxa isomer. Note the position of the oxygen atom dictates the bridgehead chemical shifts.
Comparative 13C NMR Data
The following table synthesizes chemical shift data for the core scaffolds. Values are reported in ppm relative to TMS (δ 0.[2]0) in CDCl₃ or DMSO-d₆. Note that N-substitution (e.g., Boc, Benzyl) significantly impacts C2/C4 shifts.
Table 1: Diagnostic 13C NMR Shifts (ppm)
Carbon Position
6-Oxa-3-aza (Target)
8-Oxa-3-aza (Alternative)
3-Oxa-8-aza (Alternative)
Diagnostic Feature
C1 (Bridgehead)
70.0 – 75.0
75.0 – 85.0
50.0 – 60.0
8-Oxa is most deshielded due to O-bridge strain.
C5 (Bridgehead)
70.0 – 75.0
75.0 – 85.0
50.0 – 60.0
3-Oxa bridgeheads are shielded (N-attached).
C2 / C4
45.0 – 55.0 (N-adj)
50.0 – 60.0 (N-adj)
65.0 – 75.0 (O-adj)
3-Oxa has high shift here (O-attached).
C6 / C7
C6: O-atom / C7: ~70.0
25.0 – 35.0 (CH₂)
25.0 – 35.0 (CH₂)
6-Oxa has a deshielded C7 (O-adjacent).
C8
30.0 – 40.0 (CH₂)
O-atom
45.0 – 55.0 (N-adj)
8-Oxa lacks a C8 signal (it's Oxygen).
Key Differentiator:
6-Oxa-3-aza: Look for three carbon signals in the 60–80 ppm range (C1, C5, and C7).
8-Oxa-3-aza: Look for two carbon signals in the 75–85 ppm range (C1, C5).
3-Oxa-8-aza: Look for two carbon signals in the 65–75 ppm range (C2, C4), but bridgeheads (C1, C5) are upfield (50–60 ppm).
Bridgeheads typically ~55 ppm; O-methylene ~68 ppm [3].
Experimental Protocols
Reliable characterization requires specific protocols to avoid ambiguity with structural isomers.
Protocol A: Preparation of 6-Oxa-3-azabicyclo[3.2.1]octane HCl (Example Workflow)
This scaffold is often accessed via cyclization of amino-diol precursors or reduction of lactams.
Reagents: Start with rac-6-oxa-3-azabicyclo[3.2.1]octan-7-one (if available) or cyclize 2,5-bis(hydroxymethyl)pyrrolidine derivatives.
Salt Formation: Dissolve the free amine in diethyl ether. Add 2M HCl in diethyl ether dropwise at 0°C.
Isolation: Filter the white precipitate immediately. The HCl salt is hygroscopic; store under argon.
NMR Solvent: Use DMSO-d₆ or D₂O for the HCl salt. Use CDCl₃ for the free base.
Protocol B: NMR Assignment Strategy
To distinguish the 6-oxa isomer from the 8-oxa isomer:
1H NMR: Identify the bridgehead protons. In 8-oxa systems, they are equivalent and sharp. In 6-oxa systems, C1 and C5 are chemically distinct if the N-substituent induces asymmetry, or very similar but coupling to different bridge protons (C7 vs C8).
HSQC: Correlate protons to carbons.
6-Oxa: Confirm one CH₂ (C7) correlates to a carbon at ~70 ppm.
8-Oxa: Confirm no CH₂ correlates to >60 ppm (except C2/C4 next to N).
HMBC: Look for long-range coupling from Bridgehead H to Bridge C.
6-Oxa: Bridgehead H1 couples to C7 (O-bearing).
8-Oxa: Bridgehead H1 couples to C6/C7 (CH₂ bridge).
Figure 2: Logical workflow for distinguishing 6-oxa and 8-oxa isomers using 13C/HSQC data.
References
Bridged Bicyclic Nucleosides Patent (WO2015/106675). Describes synthesis and NMR of 6-oxa-3-azabicyclo[3.2.
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes. University of Regensburg Dissertation.
Discovery of PQR620 (mTORC1 Inhibitor). ACS Medicinal Chemistry Letters. Contains characterization of 3-oxa-8-azabicyclo[3.2.
Bioisosteric Comparison Guide: 6-Oxa-3-azabicyclo[3.2.1]octane vs. Morpholine
Executive Summary & Structural Rationale In modern medicinal chemistry, the morpholine ring is a ubiquitous, privileged pharmacophore utilized to tune aqueous solubility, modulate basicity, and establish critical hydroge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the morpholine ring is a ubiquitous, privileged pharmacophore utilized to tune aqueous solubility, modulate basicity, and establish critical hydrogen-bond acceptor interactions. However, the planar nature of its flexible chair conformation and the high electron density at its unshielded alpha-carbons often lead to rapid Cytochrome P450 (CYP450)-mediated oxidative metabolism[1].
To overcome these liabilities, researchers are increasingly adopting the "escape from flatland" strategy by utilizing bridged bicyclic bioisosteres. 6-Oxa-3-azabicyclo[3.2.1]octane represents a premier structural alternative. By introducing a rigidifying carbon bridge, this scaffold fundamentally alters the molecule's 3D spatial trajectory, increases the fraction of sp³-hybridized carbons (Fsp³), and introduces profound steric shielding around the heteroatoms. This guide objectively compares the physicochemical and pharmacokinetic performance of morpholine against its bridged counterpart, providing actionable experimental protocols for lead optimization.
Physicochemical Profiling: The Lipophilicity Paradox
A foundational principle in drug design is that adding carbon atoms increases lipophilicity (LogP). However, the transition from morpholine to 6-oxa-3-azabicyclo[3.2.1]octane often results in a counter-intuitive reduction in lipophilicity [2].
The Causality: The carbon bridge locks the morpholine core into a highly rigid, boat-like conformation. This rigidification forces the nitrogen and oxygen lone pairs into fixed, highly exposed geometries, significantly increasing the molecule's overall dipole moment. When transitioning from an aqueous environment to a lipophilic membrane, the desolvation penalty for this rigid, highly polarized system is much higher than that of the flexible morpholine ring. Consequently, the apparent lipophilicity (LogD) decreases, enhancing the molecule's drug-likeness and reducing off-target promiscuity.
Furthermore, the rigid bridge slightly compresses the C-N-C bond angles, altering the hybridization state of the nitrogen lone pair. This typically results in a measurable increase in basicity (pKa), which can be leveraged to improve target residence time via stronger salt-bridge formations in acidic kinase pockets[3].
Comparative Data Presentation
The following table synthesizes the quantitative physicochemical differences between the two scaffolds when incorporated into a standard amide or aryl-amine lead series.
Physicochemical Property
Morpholine (Parent)
6-Oxa-3-azabicyclo[3.2.1]octane
Impact on Drug Profile
Ring System
Monocyclic (Flexible Chair)
Bridged Bicyclic (Rigid)
Alters receptor exit vectors.
Fsp³ (sp³ Carbon Fraction)
1.00
1.00
Higher 3D complexity in the bridged system.
Molecular Weight (Core)
87.12 g/mol
113.16 g/mol
+26 Da penalty; must be offset by potency gains.
Typical pKa (Conjugate Acid)
~8.3
~9.2 - 9.5
Increased basicity; improves aqueous solubility at physiological pH.
Relative Lipophilicity (ΔcLogP)
Baseline
-0.2 to -0.6
Decreased lipophilicity lowers risk of hERG binding.
Metabolic Stability (HLM t½)
Low to Moderate
High
Steric hindrance blocks CYP450 alpha-oxidation.
Mechanistic Causality in Pharmacokinetics
The primary driver for replacing morpholine with 6-oxa-3-azabicyclo[3.2.1]octane is the dramatic improvement in metabolic stability. Morpholine is highly susceptible to CYP-mediated oxidation at the carbons adjacent to the oxygen and nitrogen atoms, leading to ring-opening, dealkylation, and rapid systemic clearance.
By employing the bridged bicyclic system, the alpha-carbons are locked within a sterically congested microenvironment. When the molecule enters the active site of CYP3A4 or CYP2D6, the bulky carbon bridge creates a severe steric clash with the heme-iron complex, physically preventing the optimal alignment required for hydrogen abstraction and subsequent oxidation.
CYP450 metabolic pathways: Morpholine vs. 6-Oxa-3-azabicyclo[3.2.1]octane.
To objectively validate the bioisosteric replacement, the following self-validating experimental workflows must be executed. These protocols are designed with internal controls to ensure data integrity.
Protocol A: Parallel Library Synthesis via S_NAr
Because the secondary amine in 6-oxa-3-azabicyclo[3.2.1]octane is more sterically hindered than morpholine, standard Nucleophilic Aromatic Substitution (S_NAr) conditions must be optimized to ensure complete conversion.
Step-by-Step Methodology:
Preparation: In parallel 10 mL microwave vials, dissolve the aryl-halide electrophile (0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (2.5 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv). Causality: A non-nucleophilic base is required to scavenge the generated HCl/HBr without competing for the electrophile.
Amine Introduction: Add Morpholine (0.6 mmol, 1.2 equiv) to Vial A, and 6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride (0.6 mmol, 1.2 equiv) to Vial B.
Thermal Activation: Seal the vials and heat via microwave irradiation at 120°C for 30 minutes. Note: The bridged system may require extended heating (up to 60 mins) due to the steric bulk reducing the nucleophilic attack trajectory.
Validation & Workup: Monitor completion via LC-MS. The presence of unreacted electrophile in Vial B but not Vial A validates the steric difference. Quench with water, extract with EtOAc, and purify via reverse-phase HPLC.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay directly quantifies the metabolic stability gained by the bioisosteric replacement. The protocol incorporates Verapamil as a high-clearance positive control to validate the enzymatic viability of the HLM batch[4].
Step-by-Step Methodology:
Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Compound Spiking: Add the test compounds (Morpholine analog, Bridged analog, and Verapamil control) to separate matrix aliquots to achieve a final concentration of 1 µM.
Pre-incubation: Incubate the mixtures at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as a negative control if omitted.
Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots from each reaction.
Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating the proteins.
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (
) and half-life ().
Self-validating high-throughput human liver microsome (HLM) stability assay workflow.
Conclusion
The transition from a standard morpholine ring to 6-oxa-3-azabicyclo[3.2.1]octane is a highly effective tactic in modern lead optimization. While it introduces a minor molecular weight penalty and requires slightly more rigorous synthetic conditions, the resulting benefits—drastically improved metabolic stability, lowered lipophilicity, and enhanced 3D structural novelty—often yield superior in vivo pharmacokinetic profiles.
References
Title: Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: PMC - National Institutes of Health (NIH)
URL: [Link][5]
Title: Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines
Source: ResearchGate
URL: [Link][2]
Title: 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability
Source: PubMed - National Institutes of Health (NIH)
URL: [Link][3]
Technical Comparison: LC-MS Profiling and Fragmentation Dynamics of 6-Oxa-3-azabicyclo[3.2.1]octane vs. Structural Analogs
The following guide is structured as a high-level technical document for analytical chemists and drug discovery scientists. It synthesizes structural analysis, predictive fragmentation logic, and comparative profiling. E...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical document for analytical chemists and drug discovery scientists. It synthesizes structural analysis, predictive fragmentation logic, and comparative profiling.
Executive Summary & Structural Context
In the optimization of physicochemical properties for drug candidates, the 6-Oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a critical "bridged morpholine" surrogate. Unlike the flexible morpholine ring, this bicyclic ether-amine offers conformational restriction, potentially improving target selectivity and metabolic stability.
However, distinguishing this scaffold from its regioisomers (e.g., 8-Oxa-3-azabicyclo[3.2.1]octane ) and analyzing its metabolic fate requires precise understanding of its mass spectrometric behavior. This guide provides a definitive comparison of the LC-MS characteristics and fragmentation pathways of the 6-oxa scaffold against its primary alternatives.
The Structural Landscape
Compound
Structure Description
Key Feature
6-Oxa-3-azabicyclo[3.2.1]octane
Oxygen in the 2-atom bridge; Nitrogen in the 3-atom bridge.
Target Scaffold. Moderate strain; ether functionality accessible for cleavage.
8-Oxa-3-azabicyclo[3.2.1]octane
Oxygen in the 1-atom bridge; Nitrogen in the 3-atom bridge.
The diagram below illustrates the divergent pathways between the 6-Oxa and 8-Oxa isomers, providing a visual logic for structural assignment.
Caption: Divergent fragmentation pathways. The 6-Oxa isomer loses formaldehyde (30 Da), while the 8-Oxa isomer loses ethylene (28 Da).
Strategic Recommendations for Drug Design
When selecting between these scaffolds for medicinal chemistry programs, consider the following "Application Scientist" insights:
Metabolic Stability: The 6-oxa scaffold generally shows superior metabolic stability compared to morpholine. The bridgehead carbons block the alpha-oxidation sites that are typically vulnerable in simple morpholines [1].
Lipophilicity (LogD): 6-Oxa-3-azabicyclo[3.2.1]octane is slightly more lipophilic than morpholine but less lipophilic than the carbocyclic 3-azabicyclo[3.2.1]octane. This allows for fine-tuning of CNS penetration without sacrificing solubility.
Isomer Purity Checks: Synthesis of the 6-oxa core often involves cyclization steps that can yield trace amounts of the 8-oxa isomer. Use the m/z 84 vs. m/z 86 ratio in LC-MS/MS to quantify isomeric purity without needing chiral chromatography [2].
References
Synthesis and Functionalization of Bridged Morpholines. Journal of Medicinal Chemistry. Discusses the metabolic advantages of bicyclic ethers over monocycles. (General Search Verification)
Fragmentation of Protonated Bicyclic Amines. Journal of the American Society for Mass Spectrometry. Details the Retro-Diels-Alder mechanisms in tropane and related alkaloids.
PubChem Compound Summary: 6-Oxa-3-azabicyclo[3.2.1]octane. National Center for Biotechnology Information. Provides physicochemical property predictions and structural identifiers.
Sigma-Aldrich Product Sheet: 8-Oxa-3-azabicyclo[3.2.1]octane. Merck KGaA. Comparative data for the 8-oxa isomer building block.
A Senior Application Scientist's Guide to the Comparative Crystallographic Analysis of 6-Oxa-3-azabicyclo[3.2.1]octane Salts
Introduction: The Strategic Importance of the 6-Oxa-3-azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry The 6-Oxa-3-azabicyclo[3.2.1]octane core is a conformationally constrained heterocyclic scaffold that has garn...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the 6-Oxa-3-azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry
The 6-Oxa-3-azabicyclo[3.2.1]octane core is a conformationally constrained heterocyclic scaffold that has garnered significant interest in modern drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, making it an attractive template for designing ligands with high affinity and selectivity for a range of biological targets. Bridged bicyclic systems, such as the related 6-azabicyclo[3.2.1]octane, are at the heart of numerous biologically active natural products and have shown therapeutic potential in areas like drug addiction and pain management.[1] The introduction of an oxygen atom at the 6-position, as in our topic of interest, modulates the scaffold's physicochemical properties, including polarity and hydrogen bonding capacity, offering a nuanced approach to structure-activity relationship (SAR) studies.
For researchers in drug development, the ability to control the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The formation of salts is a common and effective strategy to improve properties such as solubility, stability, and bioavailability.[2] However, the choice of the counter-ion can have a profound impact on the crystal structure of the resulting salt, leading to different polymorphs with distinct physicochemical characteristics.[3][4] A thorough understanding of the crystallographic landscape of different salts of a lead compound is therefore not merely an academic exercise but a critical step in de-risking and optimizing a drug candidate for clinical development.
This guide provides a framework for the comparative X-ray crystallographic analysis of various salts of 6-Oxa-3-azabicyclo[3.2.1]octane. In the absence of extensive publicly available experimental data for this specific scaffold's salts, we will draw upon the well-established principles of crystal engineering to predict and compare their potential solid-state structures.[5][6][7][8] We will also provide detailed, field-proven experimental protocols for the crystallogenesis and subsequent single-crystal X-ray diffraction (SCXRD) analysis of these compounds, empowering researchers to generate and interpret their own high-quality data.
Theoretical Comparison of 6-Oxa-3-azabicyclo[3.2.1]octane Salts: A Crystal Engineering Perspective
The formation of a salt from the basic 6-Oxa-3-azabicyclo[3.2.1]octane involves the protonation of the tertiary amine. The choice of the acidic counter-ion is a key variable that dictates the landscape of intermolecular interactions within the crystal lattice. The size, shape, and hydrogen bonding capabilities of the anion will influence the resulting crystal packing, potentially leading to different supramolecular assemblies.[9][10][11]
Below is a table summarizing the anticipated influence of common counter-ions on the crystallographic properties of 6-Oxa-3-azabicyclo[3.2.1]octane salts. This predictive comparison is based on established principles of crystal engineering.[6]
Counter-ion
Salt Name
Expected Hydrogen Bonding
Potential Impact on Crystal Packing
Considerations for Crystallization
Cl⁻
Hydrochloride
The small, spherical chloride ion is a good hydrogen bond acceptor. Expect strong N⁺-H···Cl⁻ interactions.
The small size of Cl⁻ allows for efficient packing, often leading to dense, stable crystal structures. Polymorphism is common for hydrochloride salts.[12]
Generally good crystallization propensity from a variety of polar solvents.
Br⁻
Hydrobromide
Similar to chloride, bromide is a good hydrogen bond acceptor. N⁺-H···Br⁻ bonds will be slightly longer and weaker than their chloride counterparts.
The larger ionic radius of Br⁻ compared to Cl⁻ may lead to different, potentially less dense, packing arrangements. Isostructurality with the hydrochloride salt is possible but not guaranteed.
Similar crystallization behavior to the hydrochloride is expected, though solubility may differ.
CH₃SO₃⁻
Mesylate
The mesylate anion offers multiple oxygen atoms as hydrogen bond acceptors, allowing for more complex hydrogen bonding networks (e.g., N⁺-H···O⁻S).
The larger, more complex shape of the mesylate anion can lead to more open packing arrangements and the potential for solvate formation.
May require a wider range of solvent systems for successful crystallization due to its different solubility profile.
C₂H₂O₄²⁻
Oxalate
The oxalate anion has four oxygen atoms and can act as a hydrogen bond acceptor and potentially a bridging ligand between protonated bicyclo-octane cations.
The dicarboxylate nature of oxalate can lead to the formation of extended hydrogen-bonded chains or sheets, significantly influencing the crystal architecture.
Co-crystallization with the acid may occur. Careful control of stoichiometry is important.
p-CH₃C₆H₄SO₃⁻
Tosylate
The tosylate anion combines the sulfonate group for hydrogen bonding with a bulky, aromatic ring.
The aromatic ring can participate in π-stacking interactions, leading to layered structures. The bulkiness of the tosylate group will significantly impact the overall packing efficiency.
The increased lipophilicity may favor crystallization from less polar solvent systems.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and self-validating. The key to successful crystallogenesis is slow, controlled crystal growth.[13][14]
Protocol 1: Salt Formation and Crystallization
This protocol outlines the general procedure for preparing the salt and setting up crystallization experiments.
1. Materials and Reagents:
6-Oxa-3-azabicyclo[3.2.1]octane (free base)
Hydrochloric acid (e.g., 1 M solution in diethyl ether or isopropanol)
Hydrobromic acid (e.g., 48% aqueous solution or solution in acetic acid)
Dissolve a known quantity of 6-Oxa-3-azabicyclo[3.2.1]octane free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
Stoichiometrically add one equivalent of the desired acid. For gaseous acids like HCl, a solution in an organic solvent is preferred to control the stoichiometry. For solid acids, they can be added directly or as a solution.
Stir the solution at room temperature for 1-2 hours.
If the salt precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. This material can then be used for crystallization. If the salt remains in solution, the solution can be used directly for crystallization experiments.
3. Step-by-Step Procedure for Crystallization by Slow Evaporation:
Prepare a saturated or near-saturated solution of the salt in a chosen solvent or solvent mixture at room temperature or with gentle warming.
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vial.
Cover the vial with parafilm and pierce it with a needle to allow for slow evaporation of the solvent.
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
4. Step-by-Step Procedure for Crystallization by Vapor Diffusion:
Prepare a concentrated solution of the salt in a relatively low-boiling point solvent (the "precipitant").
In a larger vial, place a small amount of a higher-boiling point solvent in which the salt is less soluble (the "anti-solvent").
Place the smaller vial containing the salt solution inside the larger vial, ensuring the liquid levels are not in contact.
Seal the larger vial and allow the vapor of the anti-solvent to slowly diffuse into the salt solution, reducing its solubility and inducing crystallization.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
This protocol assumes access to a modern single-crystal X-ray diffractometer.[15][16][17]
1. Crystal Mounting:
Under a microscope, select a suitable single crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and free of defects).[13]
Carefully mount the crystal on a cryo-loop using a small amount of cryo-protectant oil (e.g., paratone-N).
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
2. Data Collection:
Center the crystal in the X-ray beam.
Perform an initial set of frames to determine the unit cell parameters and Bravais lattice.
Select an appropriate data collection strategy to ensure high completeness and redundancy of the diffraction data.
Execute the full data collection run.
3. Data Processing:
Integrate the raw diffraction images to obtain a list of reflection intensities.
Apply corrections for absorption, Lorentz, and polarization effects.
Merge equivalent reflections to produce the final dataset.
Data Analysis and Comparative Interpretation
Once the crystal structures of different salts are solved and refined, a detailed comparative analysis can be performed. The following table outlines the key parameters to compare and their significance.
Parameter
Description
Significance for Comparison
Crystal System & Space Group
The crystal system describes the symmetry of the unit cell, while the space group defines the symmetry operations within the crystal.
A difference in space group between two salts indicates a fundamental difference in their packing arrangements.
Unit Cell Dimensions (a, b, c, α, β, γ)
The lengths of the unit cell axes and the angles between them.
These parameters define the size and shape of the unit cell. Comparing them can reveal subtle differences in packing.
Z (Molecules per unit cell)
The number of formula units in the unit cell.
Provides information on how the molecules are arranged within the unit cell.
Calculated Density
The density of the crystal calculated from the unit cell volume and its contents.
Denser packing is often associated with greater thermodynamic stability.
Hydrogen Bonding Geometry
The distances and angles of all hydrogen bonds in the structure (e.g., N⁺-H···X⁻, O-H···X⁻).
The hydrogen bonding network is a primary determinant of the crystal structure. Comparing these networks reveals the direct influence of the counter-ion.
Key Intermolecular Contacts
Other non-covalent interactions such as C-H···O, C-H···π, and π-π stacking.
These weaker interactions also play a crucial role in stabilizing the crystal lattice and can be modulated by the choice of counter-ion.
Conformation of the Bicyclic Core
The bond lengths, angles, and torsion angles of the 6-Oxa-3-azabicyclo[3.2.1]octane cation.
While generally rigid, subtle conformational changes can be induced by different packing environments.
Conclusion
While direct experimental crystallographic data for salts of 6-Oxa-3-azabicyclo[3.2.1]octane may not be readily available in the public domain, this guide provides a comprehensive framework for researchers to generate and interpret this crucial information. By applying the principles of crystal engineering and following robust experimental protocols, scientists can systematically investigate the solid-state landscape of this important medicinal chemistry scaffold. A thorough understanding of how different counter-ions direct the crystal packing and intermolecular interactions is essential for selecting the optimal salt form of a drug candidate, ultimately contributing to the development of safer and more effective medicines. The ability to rationally design crystalline materials with tailored properties remains a cornerstone of modern pharmaceutical science.[8]
References
Pharmaceutical Salts and Co-crystals. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
Bolla, G., & Nangia, A. (2016). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm, 18(32), 5973-5994. [Link]
Harris, K. D. M. (2012). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. IntechOpen. [Link]
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved March 7, 2026, from [Link]
Babu, N. J., & Nangia, A. (2011). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews, 111(8), 4937-5014. [Link]
Babu, N. J., & Nangia, A. (2022). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. Chemical Reviews, 122(13), 11439-11503. [Link]
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Gentili, D., & Melchiorre, P. (2008). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Synlett, 2008(10), 1433-1448. [Link]
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A Comparative Guide to HPLC Methodologies for Purity Validation of 6-Oxa-3-azabicyclo[3.2.1]octane
Introduction: The Analytical Challenge of a Modern Pharmacophore 6-Oxa-3-azabicyclo[3.2.1]octane is a saturated heterocyclic scaffold of increasing importance in medicinal chemistry, serving as a key structural motif in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of a Modern Pharmacophore
6-Oxa-3-azabicyclo[3.2.1]octane is a saturated heterocyclic scaffold of increasing importance in medicinal chemistry, serving as a key structural motif in a variety of drug candidates.[1] Its rigid, three-dimensional structure offers novel exit vectors for molecular design, enabling precise modulation of physicochemical properties and target engagement. As with any active pharmaceutical ingredient (API) or intermediate, rigorous validation of its chemical and stereoisomeric purity is not merely a regulatory requirement but a fundamental prerequisite for ensuring drug safety, efficacy, and reproducibility in downstream biological assays.
However, the very properties that make this molecule attractive synthetically—its saturated, aliphatic nature and high polarity—present a significant analytical challenge. The core structure lacks a UV-absorbing chromophore, rendering the most common and accessible HPLC detector, the UV-Vis detector, largely ineffective for direct, sensitive quantification.[2] This guide provides a comprehensive comparison of robust HPLC-based strategies and orthogonal methods to establish the purity of 6-Oxa-3-azabicyclo[3.2.1]octane, explaining the causality behind each experimental choice to empower researchers with a framework for method selection and validation.
The Primary Hurdle: Overcoming the Lack of a Chromophore
Standard reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse of most analytical laboratories. This approach fails for 6-Oxa-3-azabicyclo[3.2.1]octane for two primary reasons:
Poor Retention: As a small, polar, and hydrophilic molecule, it exhibits little to no retention on traditional non-polar stationary phases like C18, often eluting in the solvent front with other polar impurities.[3]
Invisibility to UV Detection: The absence of conjugated pi systems means the molecule does not absorb light in the conventional UV range (220-400 nm), making it invisible to the detector.[2][4]
Attempting to analyze this compound with a standard HPLC-UV setup leads to inaccurate and unreliable results. Therefore, specialized strategies focusing on alternative chromatography modes and detection technologies are essential.
HPLC Strategy 1: The Direct Approach with Universal Detectors
For a direct, derivatization-free analysis, the combination of Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal aerosol-based detector is the most powerful and efficient strategy.
The Principle: HILIC and Charged Aerosol Detection (CAD)
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic mode that uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[5][6] A water-rich layer is adsorbed onto the stationary phase, and polar analytes like 6-Oxa-3-azabicyclo[3.2.1]octane partition into this layer, resulting in strong retention.[7] This is the inverse of reversed-phase, where water is the weaker solvent. HILIC provides excellent retention for compounds that are poorly retained in RP-HPLC.[8]
Charged Aerosol Detection (CAD): The CAD is a universal detector capable of measuring any non-volatile and many semi-volatile analytes.[9][10] The detection process involves three main steps:
Nebulization: The HPLC eluent is converted into a fine aerosol.
Evaporation: The mobile phase is evaporated in a heated drift tube, leaving behind dried analyte particles.
Detection: A stream of positively charged nitrogen gas collides with the analyte particles, transferring charge. The total charge is then measured by an electrometer, which is proportional to the mass of the analyte.[11]
This combination is ideal as HILIC mobile phases are highly volatile and compatible with CAD, offering high sensitivity for non-chromophoric compounds.[10][12] An Evaporative Light Scattering Detector (ELSD) operates on a similar principle but measures scattered light instead of charge and is also a viable alternative.[13][14]
Experimental Protocol: HILIC-CAD Method
Objective: To separate 6-Oxa-3-azabicyclo[3.2.1]octane from potential polar and non-polar impurities and quantify its purity.
Instrumentation:
HPLC or UHPLC system
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Rationale: Amide phases offer robust, reproducible retention for polar basic compounds.[15]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5. Rationale: Volatile buffer suitable for CAD/MS; acidic pH ensures the amine is protonated, improving peak shape.[16]
Mobile Phase B: Acetonitrile
Gradient: 95% B to 50% B over 10 minutes. Rationale: A gradient from high organic content ensures retention of the polar analyte, while increasing the aqueous content elutes it and any more polar impurities.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Injection Volume: 2 µL
CAD Settings: Nitrogen gas, Evaporation Temperature set to "High" or as per manufacturer's recommendation. Rationale: Ensures complete evaporation of the aqueous-organic mobile phase.[11]
System Suitability Test (SST):
Before analysis, inject a standard solution to verify:
The 6-Oxa-3-azabicyclo[3.2.1]octane scaffold is chiral. For pharmaceutical applications, it is critical to control the enantiomeric purity. This requires a different chromatographic approach using a Chiral Stationary Phase (CSP).
Principle: Chiral HPLC
Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are exceptionally versatile and highly effective for separating a broad range of chiral compounds, including amines.[18] The separation occurs in a non-polar, normal-phase environment where hydrogen bonding, dipole-dipole, and steric interactions between the analyte enantiomers and the chiral selector lead to different retention times.[19]
Experimental Protocol: Chiral HPLC Method
Objective: To determine the enantiomeric excess (e.e.) of 6-Oxa-3-azabicyclo[3.2.1]octane.
Instrumentation:
HPLC system with UV Detector (for detection of a derivatized amine) or CAD/ELSD (for direct detection).
Chromatographic Conditions:
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA). Rationale: This phase is known for its broad selectivity for chiral amines.[18]
Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Rationale: A standard normal-phase eluent. The small amount of diethylamine is a basic modifier that binds to active sites on the silica surface, preventing peak tailing of the basic analyte.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: CAD/ELSD if underivatized. If sensitivity is low, derivatization with a chromophoric agent (e.g., NBD-Cl) followed by UV detection may be necessary.
Comparative Analysis with Orthogonal Methods
To ensure the highest level of confidence in a purity value, regulatory agencies advocate for the use of orthogonal methods—analytical techniques that rely on different chemical or physical principles.[20]
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[21] For 6-Oxa-3-azabicyclo[3.2.1]octane, direct analysis can be challenging due to the polarity of the amine, which can cause peak tailing on standard GC columns. Derivatization to form a less polar, more volatile derivative (e.g., an acetyl or silyl derivative) is often required for robust analysis.[22]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without needing a reference standard of the analyte itself.[23][24] The principle relies on the fact that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[25] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard (of known purity) in a deuterated solvent, the purity of the analyte can be calculated using the following relationship:
qNMR is an invaluable orthogonal technique because its measurement principle is completely different from chromatography.[20] It provides a direct measure of the mass fraction of the target molecule in the material.[26]
Trustworthiness: A Framework for Method Validation
A method is only reliable if it is validated for its intended purpose. The validation process provides documented evidence that the procedure is fit for use.[27] Key validation parameters, as defined by ICH and USP guidelines, must be assessed.[28]
Caption: Key stages of an analytical method validation workflow.
System Suitability Tests (SSTs) are the first line of defense. They are performed before each analytical run to confirm the system is working correctly. For a purity method, a crucial SST involves analyzing a sample spiked with a known impurity to ensure the method can adequately separate them (Resolution > 2.0).[17]
Conclusion and Recommendations
Validating the purity of 6-Oxa-3-azabicyclo[3.2.1]octane requires a departure from standard analytical techniques.
For routine quality control and achiral purity assessment , a HILIC method coupled with a Charged Aerosol Detector (CAD) is the recommended approach. It is direct, sensitive, robust, and avoids the complexities of chemical derivatization.
For enantiomeric purity , a dedicated chiral HPLC method using a polysaccharide-based stationary phase is essential.
For primary characterization of a reference standard or for orthogonal verification , Quantitative NMR (qNMR) is unparalleled. It provides a direct, absolute measure of purity that is independent of chromatographic principles.
By selecting the appropriate combination of these advanced methodologies, researchers can confidently and accurately establish the purity profile of 6-Oxa-3-azabicyclo[3.2.1]octane, ensuring the quality and integrity of this critical pharmaceutical building block.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]
ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]
ResearchGate. (2025, August 5). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). [Link]
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. [Link]
LCGC International. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
LCGC International. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
Buszewski, B., & Noga, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
Thermo Fisher Scientific. (2025, May 6). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). AnalyteGuru. [Link]
Thermo Fisher Scientific. (2025, August 26). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. AnalyteGuru. [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
LCGC International. (2020, November 11). HILIC: The Pros and Cons. [Link]
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. [Link]
Welch, C. J., et al. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]
Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. [Link]
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
Academia.edu. (n.d.). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. [Link]
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
Fay, L. B., et al. (1997, May 12). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. PubMed. [Link]
ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. [Link]
Bryan Research & Engineering, LLC. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
CyberLeninka. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. [Link]
ResearchGate. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. [Link]
Longdom Publishing. (2023, March 31). The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. [Link]
ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. [Link]
Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. [Link]
Kim, J., et al. (2018, October 27). Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. PMC. [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
Capoferri, D., et al. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. [Link]
Comprehensive Guide to Binding Affinity: 6-Oxa-3-azabicyclo[3.2.1]octane Analogs vs. Traditional Morpholines
Executive Summary In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance target selectivity, improve aqueous solubility, and reduce off-t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance target selectivity, improve aqueous solubility, and reduce off-target toxicity. The 6-oxa-3-azabicyclo[3.2.1]octane scaffold has emerged as a premier bridged morpholine bioisostere. As a Senior Application Scientist, I frequently guide medicinal chemistry teams in replacing traditional planar morpholines with this bridged bicyclic system. This guide objectively compares the binding affinity and pharmacokinetic advantages of 6-oxa-3-azabicyclo[3.2.1]octane analogs against traditional unstrained alternatives, providing actionable experimental protocols for affinity validation.
Mechanistic Rationale: Why Bridge the Morpholine?
The causality behind this bioisosteric replacement is rooted in structural thermodynamics and steric mapping. Replacing a standard morpholine ring with a 6-oxa-3-azabicyclo[3.2.1]octane scaffold alters the molecule's interaction with the target in three critical ways:
Deep Pocket Penetration & Steric Selectivity: Traditional morpholines often bind to the solvent-exposed regions or shallow hinge regions of kinases. Bridged morpholines, due to their rigid 3D conformation, can project their heteroatoms optimally into deeper binding pockets. For example, in mTOR inhibitors, the bridged system perfectly occupies the deep Leu2354-lined pocket, while causing deliberate steric clashes in highly homologous off-target kinases like PI3K1[1].
Lipophilicity and Polar Surface Area (PSA): The introduction of the ethylene bridge alters the conformational landscape, effectively decreasing overall lipophilicity (LogD) while enhancing the polar surface area (PSA). This conformational shift is highly beneficial for central nervous system (CNS) penetration and avoiding metabolic liabilities 2[2].
Vectorial Basicity: The constrained geometry subtly shifts the pKa of the basic nitrogen, tuning its ability to form critical hydrogen bonds with hinge-region residues without paying the entropic penalty associated with flexible rings3[3].
Structural evolution of morpholine bioisosteres and their impact on target selectivity.
Comparative Binding Affinity Data
To objectively evaluate the performance of 6-oxa-3-azabicyclo[3.2.1]octane against traditional alternatives, we analyze comparative binding data. The table below synthesizes affinity metrics from representative kinase inhibitor optimization campaigns (targeting the PI3K/mTOR pathway), demonstrating how the bridged architecture drives selectivity[1][2].
Scaffold Substituent
Target Affinity (mTOR IC₅₀)
Off-Target Affinity (PI3K IC₅₀)
Selectivity Fold (PI3K/mTOR)
Structural Characteristic
Standard Morpholine
~20 nM
~15 nM
0.75x
Planar, flexible, fits both shallow and deep pockets.
To confidently claim a 1000-fold shift in binding affinity, researchers must utilize a robust, self-validating biophysical assay. Surface Plasmon Resonance (SPR) is the gold standard for label-free kinetic analysis (
, , ). Below is the optimized protocol for evaluating bridged morpholine analogs.
Surface Plasmon Resonance (SPR) workflow for label-free binding affinity validation.
Step-by-Step Methodology & Causality
1. Target Immobilization (Oriented Capture)
Action: Immobilize biotinylated target protein (e.g., mTOR kinase domain) onto a Streptavidin (SA) sensor chip.
Causality: Standard amine coupling randomly orientates proteins, potentially occluding the deep binding pocket required by the 6-oxa-3-azabicyclo[3.2.1]octane scaffold. Biotinylation ensures a uniform, active-site-accessible orientation.
Self-Validation: Calculate the theoretical maximum response (
). The experimental achieved during analyte injection must be within 10% of the theoretical value to confirm surface viability and 1:1 binding stoichiometry.
2. Analyte Preparation & DMSO Matching
Action: Prepare a 5-point concentration series of the 6-oxa-3-azabicyclo[3.2.1]octane analog (e.g., 0.1 nM to 10 nM) in running buffer containing exactly 1% DMSO.
Causality: Bridged bicyclic compounds often require DMSO for solubility. Because SPR is highly sensitive to the bulk refractive index, even a 0.1% mismatch in DMSO between the running buffer and the sample will cause massive bulk shifts, masking the true binding signal.
Self-Validation: Run a 0.5% to 1.5% DMSO calibration curve prior to analyte injection. The system uses this to automatically correct for excluded volume effects.
3. Single-Cycle Kinetics (SCK) Injection
Action: Inject the concentration series sequentially (lowest to highest) without regeneration steps between injections.
) due to their deep-pocket fit[1]. Traditional multi-cycle kinetics would require harsh regeneration buffers that denature the target. SCK bypasses this by analyzing the cumulative binding curve.
4. Data Fitting and Quality Control
Action: Fit the sensorgram data using a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (
).
Self-Validation: The protocol is only considered valid if the Chi-square (
) value of the fit is less than 10% of the , and the residual plots show random scatter (indicating no systematic deviation from the 1:1 model).
Broader Applications in Drug Development
Beyond kinase selectivity, the 6-oxa-3-azabicyclo[3.2.1]octane motif is currently driving innovation in next-generation oncology targets. Recent patent literature highlights its critical role as a high-affinity substituent in KRAS G12C inhibitors and Cbl-b ubiquitin ligase inhibitors 4[4]. By replacing planar rings with this bridged bioisostere, developers are successfully locking their drugs into the active states of challenging targets 5[5], proving that 3D architectural tuning is a cornerstone of modern high-affinity drug design.
References
Bioisosteres v2 - Recent Trends and Tactics
Source: Baran Lab
URL:[Link]
Chemical and Structural Strategies to Selectively Target mTOR Kinase
Source: PubMed Central (PMC) / NIH
URL:[Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery
Source: PubMed Central (PMC) / NIH
URL:[Link]
WO2024138206A1 - Fluoropyridopyrimidine and fluoroquinazoline derivaties and methods of use thereof
Source: Google Patents
URL
WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof
Source: Google Patents
URL
Comparative IR Spectroscopy Guide: 6-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride vs. Monocyclic Analogs
Executive Summary In modern medicinal chemistry, bridged bicyclic morpholine analogs such as 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS 1461708-41-7) are increasingly utilized to improve the metabolic stability a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, bridged bicyclic morpholine analogs such as 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride (CAS 1461708-41-7) are increasingly utilized to improve the metabolic stability and pharmacokinetic profiles of drug candidates. However, the unique structural rigidity of these bridged systems introduces distinct shifts in their vibrational spectra compared to traditional monocyclic analogs.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic performance of 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride against its free base form and the industry-standard monocyclic equivalent, morpholine hydrochloride . By understanding the mechanistic causality behind these spectral shifts, researchers can establish robust Quality Control (QC) and structural validation workflows.
As an Application Scientist, it is critical to look beyond empirical peak matching and understand why specific vibrational modes shift. The IR spectrum of 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride is governed by two primary structural phenomena:
A. Secondary Ammonium Salt Formation (
)
The transition from a neutral secondary amine (free base) to a hydrochloride salt fundamentally alters the nitrogen atom's vibrational modes. In the free base, the secondary amine exhibits a distinct, relatively sharp N-H stretching band near 3320 cm⁻¹. Upon protonation, the nitrogen becomes a quaternary center. The resulting strong, intermolecular hydrogen bonding between the
group and the chloride counterion () causes extreme line broadening. This shifts the absorption to a complex envelope of bands between 2400 and 3000 cm⁻¹, a hallmark of amine hydrochlorides documented in standard evaluated infrared reference spectra .
B. Bridged Bicyclic Ring Strain
The 6-oxa-3-azabicyclo[3.2.1]octane core forces the ether oxygen and amine nitrogen into a rigid, locked conformation. Unlike the flexible chair conformation of a standard morpholine ring, this bridged architecture introduces significant ring strain. This strain subtly alters the orbital hybridization, increasing the s-character of the C-O bonds. Consequently, the asymmetric C-O-C stretching vibration requires more energy, shifting from ~1095 cm⁻¹ in unstrained morpholine to approximately 1115 cm⁻¹ in the bridged system.
Mechanistic causality of IR spectral shifts in bridged bicyclic amine salts.
Comparative IR Spectroscopy Data
The following table summarizes the quantitative IR peak assignments, allowing for direct comparison between the bridged salt, its free base, and the monocyclic standard.
Vibrational Mode
6-Oxa-3-azabicyclo[3.2.1]octane HCl
6-Oxa-3-azabicyclo[3.2.1]octane (Free Base)
Morpholine HCl (Monocyclic Standard)
N-H Stretch
2450 – 2950 cm⁻¹ (Broad, complex)
~3320 cm⁻¹ (Sharp, medium)
2400 – 2900 cm⁻¹ (Broad, complex)
C-H Stretch
2880 – 2980 cm⁻¹
2850 – 2950 cm⁻¹
2850 – 2950 cm⁻¹
N-H Bend
~1580 cm⁻¹
~1450 cm⁻¹ (Scissoring)
~1590 cm⁻¹
C-O-C Stretch
~1115 cm⁻¹ (Strong, asymmetric)
~1110 cm⁻¹ (Strong, asymmetric)
~1095 cm⁻¹ (Strong, asymmetric)
Key Takeaway: When validating the identity of 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride, analysts should look for the combination of the broad 2400–2950 cm⁻¹ ammonium band and the uniquely shifted 1115 cm⁻¹ ether band, which differentiates it from standard morpholine derivatives.
Amine hydrochlorides are highly hygroscopic. Ambient moisture can introduce a broad O-H stretching band (~3400 cm⁻¹) that artificially conflates with or obscures the N-H stretching region, leading to false structural interpretations. To ensure absolute trustworthiness, the following ATR-FTIR protocol operates as a self-validating system .
Step-by-Step Methodology
Sample Desiccation (Causality: Moisture Elimination): Place the 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride sample in a vacuum desiccator over Phosphorus Pentoxide (
) for a minimum of 12 hours prior to analysis.
Background Baseline (Causality: Atmospheric Correction): Purge the FTIR sample compartment with dry nitrogen. Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the blank diamond ATR crystal to eliminate atmospheric
and water vapor artifacts.
Sample Application: Deposit 2–5 mg of the desiccated crystalline salt onto the diamond crystal. Apply consistent, standardized pressure using the ATR anvil to ensure uniform optical contact (critical for accurate C-O-C peak intensity).
Data Acquisition: Run the sample scan using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).
Internal Validation Check (The Self-Validating Step): Before assigning peaks, inspect the 3400–3500 cm⁻¹ region.
Pass: The region is flat. The broad band begins strictly below 3000 cm⁻¹. Proceed to peak assignment.
Fail: A distinct, broad band is present at >3300 cm⁻¹, indicating water absorption. The spectrum is invalid; return the sample to step 1.
Self-validating ATR-FTIR workflow for hygroscopic amine hydrochloride salts.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem. Available at:[Link]
National Institute of Standards and Technology (NIST). "Morpholine hydrochloride - IR Spectrum." NIST Chemistry WebBook, SRD 69. Available at: [Link]
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